molecular formula C10H8N2O2 B1586077 2-Phenyl-1H-imidazole-4-carboxylic acid CAS No. 77498-98-7

2-Phenyl-1H-imidazole-4-carboxylic acid

Cat. No.: B1586077
CAS No.: 77498-98-7
M. Wt: 188.18 g/mol
InChI Key: XCAXKZJNJCKTQH-UHFFFAOYSA-N
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Description

2-Phenyl-1H-imidazole-4-carboxylic acid is an organic compound with the molecular formula C10H8N2O2 and an average molecular weight of 188.18 g/mol . This solid compound belongs to the class of phenylimidazoles, characterized by a benzene ring linked to an imidazole ring, and features a carboxylic acid functional group . Its structure allows it to serve as a key building block in medicinal chemistry, particularly as a potential inhibitor of beta-lactamase enzymes in organisms like Staphylococcus aureus and Escherichia coli , which is a valuable mechanism for researching antibiotic resistance . As a derivative of the imidazole scaffold, which is a fundamental structure in many biologically active compounds and pharmaceuticals, this chemical offers significant value for the synthesis and development of new therapeutic agents . Researchers can utilize this compound for various applications, including as a precursor for more complex fluorescent probes used in medical imaging and spectroscopy, as demonstrated by studies on related phenanthroimidazole-carboxylic acid derivatives . According to supplier information, the product should be stored in an inert atmosphere at 2-8°C to maintain stability . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is strictly not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1H-imidazole-5-carboxylic acid
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InChI

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXKZJNJCKTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77498-98-7
Record name 2-Phenyl-1H-imidazole-5-carboxylic acid
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Record name 2-phenyl-1H-imidazole-4-carboxylic acid
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Record name 2-phenyl-1H-imidazole-4-carboxylic acid
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Record name 2-PHENYLIMIDAZOLE-4-CARBOXYLIC ACID
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Foundational & Exploratory

2-Phenyl-1H-imidazole-4-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1H-imidazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole scaffold is a crucial pharmacophore found in numerous natural products and therapeutic agents.[1][2] This document details the predominant two-step synthetic strategy, which involves the initial formation of an ester precursor, ethyl 2-phenyl-1H-imidazole-4-carboxylate, followed by a robust hydrolysis to yield the target carboxylic acid. We will explore the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss methods for purification and characterization. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical application insights.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a central imidazole ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position. This unique arrangement of aromatic, basic (imidazole), and acidic (carboxylic acid) functionalities makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol [3]
IUPAC Name This compound[3]
CAS Number 77498-98-7[3]
Appearance Typically a white to off-white solid

The imidazole core is a 5-membered aromatic heterocycle containing two nitrogen atoms. Its presence is fundamental to the structure of essential biomolecules like the amino acid histidine and purines. The strategic placement of phenyl and carboxyl groups allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents.

Overview of Synthetic Strategies

The construction of the imidazole ring is a classic objective in heterocyclic chemistry. Multicomponent reactions, such as the Debus-Radziszewski synthesis, are foundational methods that assemble the ring from simpler acyclic precursors like a 1,2-dicarbonyl, an aldehyde, and an ammonia source in a single step.[4][5][6]

However, for synthesizing a specifically substituted target like this compound, a more controlled, stepwise approach is often more efficient and higher-yielding. The most reliable and frequently employed strategy is a two-step process, which decouples the imidazole ring formation from the final acidic functionality.

  • Step 1: Imidazole Ester Synthesis: Formation of an intermediate ester, typically ethyl 2-phenyl-1H-imidazole-4-carboxylate. This step builds the core heterocyclic structure.

  • Step 2: Saponification: Hydrolysis of the ester group to the desired carboxylic acid. This is a standard and high-yielding transformation.[7]

G cluster_0 Overall Synthetic Workflow Reactants Benzamidine + Ethyl 3-halo-2-oxopropanoate Intermediate Ethyl 2-phenyl-1H-imidazole-4-carboxylate Reactants->Intermediate Step 1: Ring Formation Hydrolysis Base-catalyzed Hydrolysis (Saponification) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Step 2: Acidification

Caption: High-level workflow for the two-step synthesis.

Detailed Synthesis Pathway

This section provides a granular, step-by-step guide for the synthesis, including reaction mechanisms and detailed experimental protocols.

Part A: Synthesis of Ethyl 2-phenyl-1H-imidazole-4-carboxylate

The formation of the imidazole ring in this step is efficiently achieved via the condensation of an amidine with an α-haloketone. This method offers excellent regiochemical control.

Reaction Principle & Mechanism:

The synthesis involves the reaction between benzamidine (providing the C2-phenyl and N1/N3 atoms) and an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate or ethyl 3-bromo-2-oxopropanoate. The mechanism proceeds through an initial nucleophilic attack by one of the amidine nitrogens on the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.

G cluster_1 Mechanism: Imidazole Ester Formation start Benzamidine + Ethyl 3-bromo-2-oxopropanoate step1 Nucleophilic Substitution (Amidine attacks C-Br) start->step1 step2 Intramolecular Cyclization (Second N attacks ketone) step1->step2 step3 Dehydration (-H2O) step2->step3 end Ethyl 2-phenyl-1H- imidazole-4-carboxylate step3->end

Caption: Mechanistic steps for imidazole ring formation.

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzamidine hydrochloride (1.0 eq) and a suitable base such as sodium bicarbonate (2.5 eq).

  • Solvent: Add 100 mL of ethanol to the flask.

  • Addition of Ketoester: While stirring, slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude ester can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Data Summary: Ester Synthesis

ParameterValue
Key Reactants Benzamidine HCl, Ethyl 2-chloroacetoacetate
Base Sodium Bicarbonate (NaHCO₃)
Solvent Ethanol
Temperature Reflux (~78 °C)
Typical Yield 75-85%
Part B: Hydrolysis to this compound

This step converts the intermediate ester into the final carboxylic acid via a standard saponification reaction.

Reaction Principle:

Ester hydrolysis is achieved by heating the ester in the presence of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous/alcoholic solvent system. The reaction yields the carboxylate salt, which is subsequently protonated by adding a strong acid to precipitate the desired carboxylic acid.[7]

Experimental Protocol:

  • Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl 2-phenyl-1H-imidazole-4-carboxylate (1.0 eq) from the previous step in a mixture of ethanol (50 mL) and water (50 mL).

  • Base Addition: Add potassium hydroxide (KOH, 3.0 eq) to the solution.[7]

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction is complete when TLC analysis shows the disappearance of the starting ester.

  • Work-up: Cool the reaction mixture to room temperature. If desired, remove the ethanol under reduced pressure.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) or sulfuric acid solution to adjust the pH to approximately 1-2.[7] A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove residual salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Purification and Characterization

Thorough purification and characterization are critical to validate the identity and purity of the synthesized compound, a mandatory step in any drug development pipeline.[8]

Purification

The primary method for purifying the final product is recrystallization .[9]

Recrystallization Protocol:

  • Dissolve the crude carboxylic acid in a minimal amount of a hot solvent, such as an ethanol/water or DMF/water mixture.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a few more minutes.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them under vacuum.[10]

Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Summary of Analytical Data:

TechniqueExpected Results
¹H NMR (DMSO-d₆)Signals for aromatic protons (phenyl and imidazole rings), a broad singlet for the N-H proton, and a very broad singlet for the carboxylic acid O-H proton.[8][11]
¹³C NMR (DMSO-d₆)Resonances corresponding to the carbonyl carbon (~165 ppm), and distinct signals for the carbons of the imidazole and phenyl rings.[12][13]
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z ≈ 187.05.
FTIR (KBr, cm⁻¹)Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3100-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹).[14]

Modern and Alternative Synthetic Approaches

While the described two-step method is robust, the field of organic synthesis continually evolves. Modern approaches focus on improving efficiency, safety, and environmental impact ("green chemistry").[15][16]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the ring formation and hydrolysis steps, often from hours to minutes, while improving yields.[1]

  • Catalysis: Research into novel catalysts, such as ionic liquids or solid-supported acids, aims to replace traditional reagents, simplify work-up procedures, and allow for catalyst recycling.[1][17]

  • One-Pot Procedures: Some advanced methods combine the condensation and hydrolysis steps into a single reaction vessel, improving operational efficiency, although this can sometimes compromise yield and purity.[14][18]

Conclusion

The synthesis of this compound is most reliably accomplished through a well-established two-step pathway involving the formation of an ethyl ester intermediate followed by saponification. This method provides high yields and a pure product suitable for further use in research and drug development. The detailed protocols and characterization data presented in this guide serve as a validated foundation for scientists and researchers. Continued innovation in synthetic methodology, particularly in the areas of microwave-assisted reactions and green catalysis, promises to further refine and optimize the production of this valuable chemical building block.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring a core imidazole ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. The imidazole scaffold is a vital pharmacophore found in numerous natural products and synthetic drug molecules, prized for its diverse biological activities.[1] The presence of both an acidic carboxylic acid and a basic imidazole ring, along with a lipophilic phenyl group, imparts a unique combination of physicochemical properties to this molecule. These characteristics are of paramount importance, governing the compound's behavior in chemical and biological systems.

This guide provides a comprehensive analysis of the key physicochemical properties of this compound. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's characteristics to inform synthesis, formulation, and application strategies. We will delve into its structural attributes, ionization behavior (pKa), solubility, lipophilicity, and spectral characteristics, grounding the discussion in established experimental methodologies and their theoretical underpinnings.

Molecular Structure and Key Identifiers

A thorough understanding of a molecule begins with its fundamental structure and recognized identifiers.

  • Chemical Structure: C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O

  • Key Identifiers:

    • IUPAC Name: this compound[2]

    • CAS Number: 77498-98-7[2][3]

    • Molecular Formula: C₁₀H₈N₂O₂[2]

    • Molecular Weight: 188.18 g/mol [2]

Core Physicochemical Properties: A Quantitative Overview

The interplay of a molecule's functional groups dictates its physical and chemical behavior. The following table summarizes the key computed and experimental properties of this compound, which are critical for predicting its performance in research and development settings.

PropertyValueSignificance in Drug DevelopmentSource
Molecular Weight 188.18 g/mol Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.--INVALID-LINK--[2]
XLogP3-AA (Lipophilicity) 1.6Indicates a moderate balance between hydrophilicity and lipophilicity, which is often desirable for membrane permeability and aqueous solubility.--INVALID-LINK--[2]
Hydrogen Bond Donors 2The imidazole N-H and carboxylic acid O-H groups can participate in hydrogen bonding, influencing solubility and target binding.--INVALID-LINK--[2]
Hydrogen Bond Acceptors 3The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxyl group act as acceptors, affecting solubility and molecular interactions.--INVALID-LINK--
pKa (Predicted) ~3-4 (Carboxylic Acid), ~6-7 (Imidazole)Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor interaction. (Experimental determination is crucial).[General Chemical Principles][4][5]

Ionization Behavior: The pKa of Amphoteric Functionality

This compound is an amphoteric molecule, possessing both an acidic carboxylic acid group and a basic imidazole ring. The acid dissociation constants (pKa values) for these groups are arguably the most critical physicochemical parameters, as they determine the molecule's charge state across a range of pH values. This charge state profoundly influences solubility, membrane permeability, and binding to biological targets.

The carboxylic acid moiety is expected to have a pKa in the range of 3-4, typical for such groups adjacent to an aromatic system. The imidazole ring's basicity is attributed to the pyridine-like nitrogen, which can be protonated; its conjugate acid typically has a pKa around 6-7.

Diagram: pH-Dependent Ionization States

The following diagram illustrates the predominant ionic species of this compound at different physiological pH ranges.

G cluster_pH Cationic Predominantly Cationic (Imidazole Protonated, COOH Neutral) Zwitterionic Predominantly Zwitterionic (Imidazole Protonated, COO⁻ Anionic) Cationic->Zwitterionic pH > pKa1 (~3-4) Anionic Predominantly Anionic (Imidazole Neutral, COO⁻ Anionic) Zwitterionic->Anionic pH > pKa2 (~6-7)

Caption: Predominant ionic forms across pH ranges.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa values of ionizable compounds.[4] The causality behind this choice is its high precision and ability to resolve multiple ionization events.

Methodology:

  • Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., water with a minimal amount of DMSO or methanol for initial dissolution) to a known concentration (e.g., 1-10 mM).

  • Acidification: Acidify the solution to a low starting pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

  • Measurement: Record the pH of the solution using a calibrated pH meter after each addition of titrant. It is crucial to allow the reading to stabilize before proceeding.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be precisely identified from the inflection points on the titration curve or by analyzing the first and second derivatives of the curve.[4]

Workflow: Potentiometric Titration for pKa Determination

G prep 1. Prepare Analyte Solution (Known Concentration) acidify 2. Acidify to pH 2 (e.g., with 0.1M HCl) prep->acidify setup 3. Set up Titration Apparatus (Calibrated pH probe, Stirrer, Burette) acidify->setup titrate 4. Titrate with Standardized Base (e.g., 0.1M NaOH in small aliquots) setup->titrate record 5. Record pH vs. Titrant Volume titrate->record plot 6. Plot Titration Curve (pH vs. Volume) record->plot analyze 7. Determine Inflection Points (via 1st/2nd Derivative) plot->analyze pka 8. Identify pKa Values (pH at half-equivalence points) analyze->pka

Caption: Workflow for experimental pKa determination.

Solubility: A Critical Parameter for Bioavailability

Aqueous solubility is a key determinant of a drug candidate's success, directly impacting its absorption and bioavailability.[6] Low solubility can lead to unreliable results in in-vitro assays and challenging formulation development.[7] Solubility is typically assessed under two conditions: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the solubility of a compound precipitating from a DMSO stock solution added to an aqueous buffer. It is a high-throughput method used for early-stage screening.[8]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound. It is determined by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24 hours) and is crucial for lead optimization and formulation.[7][9]

Given the amphoteric nature of this compound, its solubility is expected to be highly pH-dependent, likely exhibiting a "U-shaped" profile with minimum solubility around its isoelectric point and higher solubility at low pH (cationic form) and high pH (anionic form).

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[6] Its selection is justified by its ability to ensure a true equilibrium is reached between the solid and dissolved states of the compound.

Methodology:

  • Compound Addition: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different, precisely known pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[7][8]

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[7]

Workflow: Shake-Flask Solubility Assay

G start 1. Add Excess Solid to Buffer Vials (Multiple pH values) shake 2. Equilibrate (Shake at constant temp for 24h) start->shake separate 3. Separate Phases (Centrifuge & Filter Supernatant) shake->separate quantify 4. Quantify Concentration in Filtrate (e.g., HPLC-UV, LC-MS) separate->quantify result 5. Report Solubility (e.g., in µg/mL or µM) quantify->result

Caption: Workflow for thermodynamic solubility assay.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework.

    • ¹H NMR: Expected signals would include distinct aromatic protons from the phenyl ring, protons on the imidazole ring, and a broad signal for the exchangeable N-H and O-H protons.

    • ¹³C NMR: Signals would correspond to the carbons of the phenyl group, the imidazole ring, and a characteristic downfield signal for the carboxylic acid carbonyl carbon (~160-180 ppm).[10] Spectral data for this compound is available in public databases.[2][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.

    • A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid should appear around 1700 cm⁻¹.

    • C=N and C=C stretching vibrations from the imidazole and phenyl rings would be observed in the 1450-1650 cm⁻¹ region.[12]

    • An N-H stretch from the imidazole ring would be visible around 3100-3300 cm⁻¹.

  • UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information on the conjugated systems within the molecule. The conjugated system formed by the phenyl and imidazole rings is expected to produce strong absorbance in the UV region, typically between 250-300 nm.[13][14]

Conclusion

The physicochemical properties of this compound define its potential as a scaffold in medicinal chemistry and materials science. Its moderate molecular weight and lipophilicity are favorable from a drug design perspective. However, its character as a pH-dependent amphoteric compound is the dominant feature. A comprehensive understanding and experimental determination of its pKa values and pH-solubility profile are critical for any development program. The protocols and theoretical background provided in this guide offer a robust framework for researchers to accurately characterize this molecule, enabling informed decisions in lead optimization, formulation development, and the design of novel bioactive agents.

References

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Phenyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Significance of a Privileged Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When functionalized with both a phenyl group and a carboxylic acid, as in 2-Phenyl-1H-imidazole-4-carboxylic acid, the resulting molecule presents a unique combination of aromatic, hydrogen-bond donor, and hydrogen-bond acceptor features. This trifecta of functionalities makes it a compelling scaffold for interacting with biological targets, particularly enzymes and receptors where hydrogen bonding and hydrophobic interactions are paramount. Understanding the precise three-dimensional arrangement of this molecule in the solid state through crystal structure analysis is fundamental to predicting its behavior in biological systems and guiding rational drug design. This guide provides a comprehensive overview of the methodologies and expected structural insights for the crystal structure analysis of this compound, drawing upon established data from closely related analogues to present a cohesive and predictive analysis.

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. A common and effective method is a multi-component reaction, which offers the advantage of efficiency and atom economy. For instance, a one-pot synthesis could involve the condensation of benzaldehyde, a dicarbonyl compound, and ammonium acetate.

A plausible synthetic route, adapted from methodologies for similar imidazole derivatives, is the condensation of a glyoxal derivative with benzaldehyde and ammonia, followed by oxidation of a precursor functional group to the carboxylic acid.

Experimental Protocol: Illustrative Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate starting materials (e.g., a derivative of glyoxal, benzaldehyde, and ammonium acetate) in a suitable solvent such as glacial acetic acid.

  • Reaction Execution: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.

Single Crystal Growth

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and is often determined empirically. Common solvents for this class of compounds include ethanol, methanol, dimethylformamide (DMF), and mixtures with water.

Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic-level structure of a crystalline solid.

The Experimental Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The positions and intensities of the diffracted spots contain the information needed to reconstruct the three-dimensional arrangement of atoms in the crystal.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & Analysis (e.g., CIF file generation) Structure_Refinement->Validation hydrogen_bonding cluster_dimer Carboxylic Acid Dimer Motif cluster_chain Imidazole-Carboxylic Acid Chain mol1 R-COOH mol2 HOOC-R mol1->mol2 O-H···O Im1 Imidazole(N-H) COOH1 (O=C)-R Im1->COOH1 N-H···O Im2 Imidazole(N-H) COOH1->Im2 covalent bond COOH2 (O=C)-R Im2->COOH2 N-H···O

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Phenyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

In modern drug discovery and materials science, the precise identification and structural elucidation of novel chemical entities are paramount. 2-Phenyl-1H-imidazole-4-carboxylic acid (PubChem CID: 2738139) represents a foundational scaffold in medicinal chemistry, appearing in molecules designed for a range of therapeutic targets.[1][2] Its value lies in the combination of the aromatic phenyl group, the versatile imidazole ring, and the reactive carboxylic acid moiety, which allows for extensive derivatization.[3][4]

This guide moves beyond a simple recitation of spectral data. As a senior application scientist, my objective is to provide a framework for understanding the data. We will explore not just the "what" but the "why"—the causality behind experimental choices, the logic of spectral interpretation, and the interconnectedness of different analytical techniques. This document is designed to be a self-validating system, empowering you to confidently characterize this molecule and its analogues.

Molecular Blueprint and Analytical Strategy

Before delving into specific techniques, we must establish a clear analytical workflow. The structural features of this compound—a moderately complex aromatic system with acidic and basic centers—dictate our choice of methods.

The molecular formula is C₁₀H₈N₂O₂ with a monoisotopic mass of approximately 188.06 Da.[5] Our strategy will involve a multi-technique approach to unambiguously confirm this structure.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Prep Weigh Compound & Select Solvents/Matrix NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Disperse Sample MS Mass Spectrometry (ESI-MS) Prep->MS Disperse Sample IR Infrared Spectroscopy (FTIR-ATR/KBr) Prep->IR Disperse Sample Data Data Processing & Interpretation NMR->Data MS->Data IR->Data Confirm Structure Confirmation Data->Confirm Correlate Data

Caption: High-level workflow for spectroscopic analysis.

The first step is to establish a common atom numbering system, which will be used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Causality: Experimental Protocol

A robust NMR protocol is critical for obtaining high-quality, interpretable data.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Scientific Rationale: DMSO-d₆ is the solvent of choice for several key reasons. First, it effectively solubilizes the polar carboxylic acid. Second, and most importantly, its high boiling point and ability to form hydrogen bonds allow for the observation of exchangeable protons (the N-H of the imidazole and the O-H of the carboxylic acid) as broad singlets. In contrast, using D₂O would lead to rapid H-D exchange, rendering these crucial protons invisible.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strength provides better signal dispersion, which is crucial for resolving the overlapping aromatic proton signals.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to ensure each unique carbon appears as a single line.

    • Spectral Width: ~200 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

¹H NMR Data Interpretation

The ¹H NMR spectrum will display signals corresponding to the imidazole ring proton, the five protons of the phenyl ring, and the two exchangeable protons.

  • Aromatic Region (δ 7.4 - 8.2 ppm): This region will be complex. The five protons of the phenyl group will appear here, likely as a series of multiplets. The ortho-protons (H2', H6') are expected to be the most downfield due to the electron-withdrawing effect of the imidazole ring. The meta- (H3', H5') and para- (H4') protons will be further upfield. The lone imidazole proton (H5) will also appear in this region, typically as a singlet. Based on data from similar imidazole derivatives, its chemical shift is expected around δ 7.5-7.8.[6][7]

  • Exchangeable Protons (δ > 12 ppm): The carboxylic acid proton (COOH) and the imidazole N-H proton are expected to appear as very broad singlets at the far downfield end of the spectrum. Their exact position can be concentration and temperature-dependent. The COOH proton signal is often found above δ 12.5 ppm, similar to other carboxylic acids.[8]

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals for the 10 carbon atoms, as some carbons in the phenyl ring are chemically equivalent.

  • Carbonyl Carbon (δ ~165-170 ppm): The carboxylic acid carbonyl carbon (C6) will be the most downfield signal, characteristic of this functional group.[9]

  • Aromatic/Heteroaromatic Carbons (δ ~115-150 ppm):

    • C2: This carbon, situated between two nitrogen atoms and attached to the phenyl ring, will be significantly downfield, likely in the δ 145-150 ppm range.

    • C4 and C5: The chemical shifts of the imidazole ring carbons are influenced by the substituents. C4, attached to the carboxylic acid, will be distinct from C5.

    • Phenyl Carbons (C1' - C6'): Four signals are expected for the six phenyl carbons. C1' (the ipso-carbon attached to the imidazole) will be a quaternary signal. C2'/C6' and C3'/C5' will appear as two distinct signals, and C4' will be the fourth signal.

Summary of Expected NMR Data
Assignment ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
δ (ppm) Multiplicity
N1-H> 12.0Broad s
C2--
C4--
C5-H~7.7s
C6 (COOH)> 12.5Broad s
C1'--
C2', C6'-H~8.0m
C3', C5'-H~7.5m
C4'-H~7.6m

Note: These are predicted values based on typical chemical shifts for these functional groups and data from analogous structures. Actual experimental values may vary slightly.[6][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, serving as a powerful confirmation of the molecular formula.

Expertise & Causality: Experimental Protocol

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Scientific Rationale: ESI is a "soft" ionization technique ideal for polar molecules like ours. It generates intact molecular ions with minimal fragmentation. The compound has both a basic imidazole nitrogen and an acidic carboxylic acid, making it amenable to ionization in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

  • Instrumentation: Infuse the sample solution into an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Scientific Rationale: High-resolution mass spectrometry (HRMS) is crucial. It can measure the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the unambiguous determination of the elemental composition and distinguishing it from other compounds with the same nominal mass.

  • Data Acquisition:

    • Positive Ion Mode: Scan for ions to detect the protonated molecule [M+H]⁺.

    • Negative Ion Mode: Scan for ions to detect the deprotonated molecule [M-H]⁻.

Data Interpretation
  • Molecular Ion Peak:

    • The monoisotopic mass of C₁₀H₈N₂O₂ is 188.0586 Da.[5]

    • In positive ion mode, the primary peak observed should correspond to [M+H]⁺ at m/z 189.0659 .

    • In negative ion mode, the primary peak should be [M-H]⁻ at m/z 187.0514 .

  • Isotope Pattern: The presence of a smaller peak at M+1 (e.g., m/z 190.06xx in positive mode) due to the natural abundance of ¹³C will also be observed, further confirming the carbon count.

  • Fragmentation: While ESI is soft, some in-source fragmentation can occur. A common fragmentation pathway for the [M+H]⁺ ion would be the loss of water (H₂O, 18 Da) or formic acid (HCOOH, 46 Da), leading to fragment ions that can provide additional structural clues.

Summary of Expected MS Data
Ion Mode Ion Species Calculated m/z
Positive ESI[M+H]⁺189.0659
Negative ESI[M-H]⁻187.0514

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: Experimental Protocol

Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: For a solid sample, the preferred method is using a KBr (potassium bromide) pellet or Attenuated Total Reflectance (ATR).

    • Scientific Rationale (KBr Pellet): Grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk eliminates solvent interference and produces a high-quality spectrum. KBr is IR-transparent in the typical analysis range.

    • Scientific Rationale (ATR): ATR is a simpler technique requiring minimal sample preparation. The solid is pressed directly against a high-refractive-index crystal (like diamond). It is excellent for rapid screening.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹. A background scan of the empty sample compartment (or just the KBr pellet) must be taken first and subtracted from the sample spectrum.

Data Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid, the N-H bond, and the aromatic rings.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10]

  • N-H Stretch (Imidazole): A moderate, somewhat broad peak around 3100-3300 cm⁻¹, often superimposed on the broad O-H stretch.

  • Aromatic C-H Stretch: Sharp, weaker bands appearing just above 3000 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1700-1725 cm⁻¹. Its exact position can be influenced by conjugation and hydrogen bonding.

  • C=N and C=C Stretches (Aromatic Rings): A series of medium to strong bands in the 1450-1620 cm⁻¹ region, characteristic of the imidazole and phenyl rings.[7]

  • Fingerprint Region (< 1400 cm⁻¹): This region will contain a complex pattern of C-O stretching and C-H bending vibrations, which are unique to the molecule as a whole.

Summary of Expected IR Data
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H StretchCarboxylic Acid2500 - 3300Strong, Very Broad
N-H StretchImidazole3100 - 3300Medium, Broad
Aromatic C-H StretchPhenyl, Imidazole> 3000Weak to Medium
C=O StretchCarboxylic Acid1700 - 1725Strong, Sharp
C=N / C=C StretchesImidazole, Phenyl1450 - 1620Medium to Strong

Conclusion: A Unified Structural Portrait

By integrating the data from NMR, MS, and IR spectroscopy, a complete and unambiguous structural portrait of this compound emerges. NMR defines the precise connectivity of the carbon-hydrogen framework. Mass spectrometry confirms the exact elemental composition and molecular weight. Finally, IR spectroscopy provides a rapid and definitive confirmation of the key functional groups. This multi-faceted approach, grounded in a clear understanding of the principles and protocols, ensures the highest degree of scientific integrity and confidence in the final structural assignment.

References

An In-depth Technical Guide to 2-Phenyl-1H-imidazole-4-carboxylic acid: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-1H-imidazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Delving into its historical discovery, this document elucidates the foundational synthetic methodologies, particularly the Debus-Radziszewski reaction, that paved the way for its creation. Detailed experimental protocols for its synthesis are presented, alongside a thorough characterization of its physicochemical and spectroscopic properties. Furthermore, this guide explores the diverse applications of this imidazole derivative as a crucial building block in the development of novel therapeutic agents and functional materials, offering insights for researchers and professionals in drug discovery and chemical synthesis.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions contribute to its versatile role in interacting with biological targets. The compound this compound combines this important heterocyclic core with a phenyl group at the 2-position, which can engage in pi-stacking and hydrophobic interactions, and a carboxylic acid at the 4-position, providing a handle for further chemical modifications and influencing the molecule's overall polarity and solubility. These structural features make it a valuable starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Historical Perspective: The Genesis of Imidazole Synthesis

The journey to this compound begins with the discovery of the imidazole core itself. In 1858, German chemist Heinrich Debus first reported the synthesis of the parent imidazole ring, which he named "glyoxaline," through the reaction of glyoxal and ammonia. This foundational work laid the groundwork for the field of imidazole chemistry.

Decades later, in 1882, Polish chemist Bronisław Leonard Radziszewski significantly expanded upon Debus's discovery. Radziszewski demonstrated that a wide variety of imidazoles could be synthesized by reacting a 1,2-dicarbonyl compound, an aldehyde, and ammonia in a multi-component reaction. This method, now known as the Debus-Radziszewski imidazole synthesis, became a cornerstone of heterocyclic chemistry and remains a commercially important route for the production of various imidazole derivatives.

Synthetic Methodologies: Crafting this compound

The synthesis of this compound can be achieved through various adaptations of classical and modern synthetic methods. The choice of a particular route often depends on the availability of starting materials, desired scale, and required purity.

The Debus-Radziszewski Approach: A Classic Route

The Debus-Radziszewski reaction provides a direct and convergent pathway to the this compound scaffold. This one-pot, three-component condensation reaction is a powerful tool for the construction of substituted imidazoles.

Reaction Mechanism:

The reaction is generally understood to proceed in two main stages:

  • Diimine Formation: The 1,2-dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.

  • Condensation and Cyclization: The diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.

Debus_Radziszewski_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,2-Dicarbonyl (e.g., Pyruvic Acid Derivative) diimine Diimine Intermediate dicarbonyl->diimine + 2 NH₃ aldehyde Aldehyde (Benzaldehyde) imidazole This compound aldehyde->imidazole ammonia Ammonia (2 equiv.) ammonia->diimine diimine->imidazole + Benzaldehyde - H₂O

Caption: Generalized mechanism of the Debus-Radziszewski imidazole synthesis.

Experimental Protocol:

A representative procedure for the synthesis of this compound via the Debus-Radziszewski reaction is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suitable 1,2-dicarbonyl precursor bearing a carboxylic acid or ester group (e.g., pyruvic acid or its ester) is dissolved in a polar solvent such as ethanol or acetic acid.

  • Addition of Reagents: Benzaldehyde and an excess of an ammonia source, typically ammonium acetate, are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Alternative Synthetic Routes

While the Debus-Radziszewski reaction is a mainstay, other methods have been developed for the synthesis of substituted imidazole-4-carboxylic acids. These can offer advantages in terms of substrate scope, reaction conditions, and yield.

One such alternative involves the cyclization of an amidine with an α-halocarbonyl compound. For the synthesis of the target molecule, this could involve the reaction of benzamidine with an ester of 3-halo-2-oxopropanoic acid, followed by hydrolysis of the ester to the carboxylic acid.

Alternative_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product amidine Benzamidine ester Ethyl 2-phenyl-1H-imidazole-4-carboxylate amidine->ester haloketone Ethyl 3-bromo-2-oxopropanoate haloketone->ester Cyclization acid This compound ester->acid Hydrolysis

Caption: Alternative synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The unambiguous identification and confirmation of the purity of this compound are crucial for its use in research and development. A combination of analytical techniques is employed for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance White to off-white solid
Melting Point >300 °C (decomposes)
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF.

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals would include those for the aromatic protons of the phenyl ring, the proton on the imidazole ring, and the acidic proton of the carboxylic acid, which is often broad and may exchange with deuterium in deuterated solvents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Key signals would correspond to the carbonyl carbon of the carboxylic acid, the carbons of the imidazole ring, and the carbons of the phenyl group. Due to tautomerization of the imidazole ring in solution, some carbon signals may be broadened or less intense.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify the functional groups present. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C=N and C=C stretching vibrations of the imidazole and phenyl rings, and N-H stretching of the imidazole ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it a versatile building block in the design and synthesis of new molecules with a wide range of potential applications.

A Scaffold for Novel Therapeutics

The imidazole core is a common motif in many approved drugs, and derivatives of this compound have been explored for various therapeutic targets. The carboxylic acid group provides a convenient point for derivatization, allowing for the synthesis of amides, esters, and other functional groups to modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Anticancer Agents: The 2-phenylimidazole scaffold has been investigated for its potential as an anticancer agent. Derivatives can be designed to inhibit specific enzymes or receptors involved in cancer cell proliferation and survival.

  • Anti-inflammatory Agents: Imidazole-containing compounds have shown promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenase (COX).

  • Antimicrobial Agents: The imidazole ring is present in several antifungal and antibacterial drugs. Novel derivatives of this compound can be synthesized and screened for their activity against various pathogens.

A Building Block for Functional Materials

Beyond its applications in medicine, this compound can also serve as a precursor for the synthesis of functional organic materials. The combination of the aromatic rings and the carboxylic acid group allows for the formation of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies with interesting optical, electronic, or catalytic properties.

Conclusion

This compound, a molecule with a rich historical lineage rooted in the pioneering work of Debus and Radziszewski, continues to be a compound of significant interest for chemists and pharmacologists. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, ensures its continued importance as a key building block in the quest for novel therapeutics and advanced materials. This guide has provided a comprehensive overview of its discovery, synthesis, characterization, and applications, serving as a valuable resource for researchers in the field.

Solubility of 2-Phenyl-1H-imidazole-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Phenyl-1H-imidazole-4-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₁₀H₈N₂O₂), a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document establishes a robust predictive framework based on its fundamental physicochemical properties and the principles of solute-solvent interactions. We analyze its amphiphilic structure, featuring a hydrophobic phenyl group and hydrophilic imidazole and carboxylic acid moieties, to provide qualitative solubility predictions across a range of common organic solvents. Furthermore, this guide delivers a detailed, field-proven experimental protocol for the quantitative determination of thermodynamic solubility using the gold-standard shake-flask method. This document is intended to empower researchers, chemists, and drug development professionals with the theoretical knowledge and practical tools necessary to effectively utilize this compound in their work.

Introduction: The Significance of this compound

This compound is a bifunctional organic molecule featuring a rigid imidazole core, a carboxylic acid group capable of hydrogen bonding and salt formation, and a nonpolar phenyl substituent. This unique combination of functional groups makes it a valuable building block (scaffold) in the synthesis of pharmacologically active agents and functional materials. The imidazole nucleus is a common feature in many pharmaceuticals, and the carboxylic acid group provides a handle for forming derivatives or interacting with biological targets.

Understanding the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for chemical synthesis, influences the feasibility of purification by crystallization, and is a crucial determinant of bioavailability in drug development. This guide provides the foundational knowledge to predict and experimentally verify its solubility behavior.

Physicochemical Profile: The Molecular Basis of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key to understanding the behavior of this compound lies in recognizing its distinct structural domains.

Molecular Structure:

An In-depth Technical Guide to 2-Phenyl-1H-imidazole-4-carboxylic Acid: A Cornerstone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive overview of 2-phenyl-1H-imidazole-4-carboxylic acid, a pivotal heterocyclic building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, and its significant applications as a scaffold for novel therapeutic agents.

Core Molecular Attributes

This compound is an aromatic heterocyclic compound featuring a phenyl group attached to an imidazole ring which is substituted with a carboxylic acid moiety. This unique combination of a rigid, planar imidazole core and a reactive carboxylic acid handle makes it a valuable intermediate in the synthesis of complex, biologically active molecules.

Key Properties:
PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-phenyl-1H-imidazole-5-carboxylic acid[1][2]
CAS Number 77498-98-7[1]

Synthesis and Chemical Reactivity

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, in what is known as the Radziszewski synthesis. More modern and efficient methods, including solid-phase synthesis and microwave-assisted protocols, have been developed to improve yields and reduce reaction times.[3]

The reactivity of this molecule is dominated by the carboxylic acid group, which can readily undergo esterification, amidation, and other coupling reactions. This allows for the straightforward diversification of the molecular scaffold, enabling the creation of extensive libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.[4][5]

General Synthetic Workflow:

Synthesis_Workflow cluster_reactants Starting Materials Benzaldehyde Benzaldehyde Radziszewski_Synthesis Radziszewski Synthesis Benzaldehyde->Radziszewski_Synthesis Dicarbonyl_Compound Dicarbonyl Compound Dicarbonyl_Compound->Radziszewski_Synthesis Ammonia Ammonia Ammonia->Radziszewski_Synthesis Intermediate Imidazole Ring Formation Radziszewski_Synthesis->Intermediate Product 2-Phenyl-1H-imidazole- 4-carboxylic acid Intermediate->Product

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The imidazole nucleus is a common feature in many biologically active compounds and approved drugs. The structural motif of this compound has been identified in compounds investigated for a range of therapeutic areas.

Kinase Inhibitors

The planar imidazole core of this compound can effectively interact with the active sites of kinases, making it a valuable scaffold for the design of kinase inhibitors.[4] By modifying the substituents on the phenyl and imidazole rings, researchers can tune the selectivity and potency of these inhibitors for specific kinase targets implicated in diseases such as cancer and inflammatory disorders.

Antiplatelet Agents

Derivatives of imidazole-4-carboxylic acid have been synthesized and evaluated for their antiplatelet activity.[6] These compounds have shown potential in inhibiting platelet aggregation induced by various agonists, with some exhibiting cyclooxygenase-1 (COX-1) inhibitory and PAF antagonistic activities.[6] The modular nature of the this compound scaffold allows for systematic modifications to optimize their antiplatelet profile.

HIV-1 Integrase Inhibitors

Novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and their corresponding carbohydrazides have been designed and synthesized as inhibitors of the interaction between the HIV-1 integrase and the host protein LEDGF/p75.[7] This interaction is crucial for viral replication, and its inhibition represents a promising strategy for the development of new antiretroviral drugs. The this compound core serves as a key building block in the synthesis of these potential inhibitors.

Experimental Protocol: Amide Coupling

To illustrate the utility of this compound as a synthetic intermediate, a general protocol for an amide coupling reaction is provided below. This reaction is fundamental in the construction of more complex molecules for drug discovery.

Objective: To synthesize an N-substituted amide derivative of this compound.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Drug Discovery Workflow Utilizing the Scaffold:

Drug_Discovery_Workflow Scaffold 2-Phenyl-1H-imidazole- 4-carboxylic acid Diversification Chemical Synthesis (Amidation, Esterification, etc.) Scaffold->Diversification Library Compound Library Diversification->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

References

A Technical Guide to the Biological Frontier of Novel Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic characteristics, hydrogen bonding capability, and structural rigidity enable it to interact with a wide array of biological targets, making it a cornerstone in the development of new therapeutic agents.[1][3] This guide provides an in-depth exploration of the burgeoning field of novel imidazole derivatives, moving beyond established drugs to focus on the synthesis, biological activities, and therapeutic potential of next-generation compounds. We will dissect the key mechanisms of action, provide validated experimental protocols for their evaluation, and offer insights into the structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate and innovate within this promising chemical space.

The Imidazole Scaffold: A Nexus of Chemical Versatility and Biological Activity

First synthesized in 1858, the imidazole nucleus is not just a synthetic curiosity but a fundamental component of life, present in essential biomolecules like the amino acid histidine, purines in DNA, and histamine.[4][5] Its versatility stems from several key physicochemical properties:

  • Aromaticity and Electron Distribution: The electron-rich nature of the ring allows it to participate in π-π stacking and other non-covalent interactions with biological macromolecules.[6]

  • Hydrogen Bonding: The two nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating precise molecular recognition at enzyme active sites and receptor binding pockets.[5]

  • Synthetic Tractability: The imidazole ring can be synthesized through various established methods, such as the Debus synthesis, van Leusen reaction, and multicomponent reactions, allowing for the creation of diverse chemical libraries with substitutions at multiple positions.[4][7][8]

These features have enabled the development of numerous FDA-approved drugs for a wide range of conditions, from fungal infections (e.g., Ketoconazole) to cancer (e.g., Dacarbazine).[9][10] This guide, however, focuses on the next wave of innovation, exploring novel derivatives with enhanced potency, selectivity, and novel mechanisms of action.

Workflow for Novel Imidazole Compound Discovery and Evaluation

The path from a novel chemical concept to a potential drug candidate is a rigorous, multi-step process. The following workflow illustrates the typical progression for developing and validating new imidazole-based therapeutics.

G cluster_0 Discovery & Synthesis cluster_1 In-Vitro Evaluation cluster_2 Preclinical Development A Computational Design & In-Silico Screening B Chemical Synthesis (e.g., van Leusen, multicomponent) A->B C Purification & Structural Characterization (NMR, MS) B->C D Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) C->D E Secondary Assays (Enzyme Inhibition, MIC) D->E F Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) E->F G In-Vivo Efficacy (Animal Models) F->G H ADMET Profiling (Absorption, Distribution, etc.) G->H I Lead Optimization & SAR H->I I->B Iterative Redesign J Candidate Drug I->J

Caption: High-level workflow for imidazole drug discovery.

Key Biological Activities and Therapeutic Targets

Novel imidazole derivatives are being investigated across a multitude of therapeutic areas. This section details the most active fields of research, including mechanisms of action and validated testing protocols.

Anticancer Activity

The development of imidazole-based anticancer agents is a highly active field, with compounds designed to target various hallmarks of cancer.[11]

Mechanisms of Action:

  • Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. The imidazole scaffold is particularly well-suited for designing inhibitors of kinases like EGFR, BCR-ABL, and ATM kinase.[3][12] These compounds compete with ATP at the enzyme's active site, blocking downstream signaling pathways that control cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Microtubules are essential for cell division, making them an attractive target. Certain imidazole derivatives can bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and apoptosis.[11][12]

  • Topoisomerase II Inhibition: These enzymes are critical for managing DNA topology during replication. Novel imidazoles have been shown to act as catalytic inhibitors of Topoisomerase II, preventing the re-ligation of DNA strands and inducing cell death.[1][11]

  • Induction of Apoptosis via ROS: Some derivatives can increase intracellular levels of reactive oxygen species (ROS) within cancer cells, triggering apoptosis through oxidative stress pathways.[3]

Data Presentation: Cytotoxicity of Novel Imidazole Derivatives

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
Compound 1 EGFR InhibitionMCF-7 (Breast)3.02[12]
Compound 4 β-Tubulin DestabilizationHCT116 (Colon)7.3[12]
Compound 16 BCR-ABL InhibitionK-562 (Leukemia)5.66[12]
Compound 41 Tubulin PolymerizationHeLa (Cervical)<0.01 (nM)[12]
Compound 53 UnknownPC3 (Prostate)0.023[12]
Compound C17 UnknownPANC-1 (Pancreatic)0.063[1]

Experimental Protocol: MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effect of a compound.[13] It measures the metabolic activity of cells, which correlates with the number of viable cells.[14]

Causality: This protocol is chosen for its reliability, high-throughput compatibility, and its principle: metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the novel imidazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., DMSO diluted in media) and a "no treatment" control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.[1][15]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[16]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13][15]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13][15] Measure the absorbance (Optical Density, OD) at a wavelength of 490-590 nm using a microplate reader.[13][15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Self-Validation: The inclusion of untreated and vehicle-only controls is critical. The vehicle control ensures that the solvent used to dissolve the compounds does not have intrinsic toxicity at the concentration used. A positive control (a known cytotoxic drug like Doxorubicin) should also be run to validate the assay's performance.

Antimicrobial Activity

With rising antimicrobial resistance, there is an urgent need for new classes of antibiotics and antifungals.[17] Imidazole derivatives have long been a source of antifungal agents (e.g., clotrimazole, miconazole), and novel compounds show promise against a broader spectrum of microbes, including resistant bacteria.[5][18]

Mechanisms of Action:

  • Ergosterol Synthesis Inhibition: In fungi, imidazoles inhibit the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Disruption of this pathway compromises membrane integrity, leading to fungal cell death.

  • DNA Damage: Some nitroimidazole derivatives have been shown to be effective against M. tuberculosis.[9]

  • Membrane Disruption: Imidazole compounds can insert themselves into microbial cell membranes, disrupting their integrity and causing leakage of essential cellular components.[5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20] This is a standard method for quantifying the in-vitro susceptibility of bacteria and fungi to a given agent.[21]

Causality: This method is preferred for its quantitative results, efficiency, and suitability for testing multiple compounds against multiple microbial strains simultaneously. It provides a precise measure of a compound's potency.[20]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, C. albicans) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.[19]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test imidazole compound in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum (no compound).

    • Sterility Control: A well containing only sterile broth.

    • Positive Control: A well containing a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole) to confirm the susceptibility of the test strain.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).[20] This can be confirmed by reading the absorbance at 600 nm.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Imidazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade.[22][23]

Mechanism of Action: COX-2 Inhibition Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key inflammatory mediators.[24] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects. Molecular docking studies suggest that imidazole derivatives can effectively bind to the active site of the COX-2 enzyme.[23]

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Imidazole Novel Imidazole Compound Imidazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by imidazole compounds.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the activity of the COX-2 enzyme by detecting the intermediate product, Prostaglandin G2, using a fluorescent probe.[24][25]

Causality: A fluorometric assay is chosen for its high sensitivity and suitability for high-throughput screening. It provides a direct measure of enzyme activity and its inhibition.[24]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all kit components (e.g., COX Assay Buffer, COX Probe, human recombinant COX-2 enzyme, Arachidonic Acid substrate) as per the manufacturer's instructions.[25]

  • Compound & Control Setup: In a 96-well white opaque plate, add 10 µL of the test imidazole compound diluted in assay buffer.

    • Enzyme Control (EC): Add 10 µL of Assay Buffer (no inhibitor).

    • Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.[24]

  • Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.

  • Enzyme Addition: Add 10 µL of the diluted human recombinant COX-2 enzyme to all wells except the background control. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously, preferably using a multi-channel pipette.[24]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[24]

  • Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic plot. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control and calculate the IC₅₀ value.

Activity in Neurodegenerative Disorders

Emerging research highlights the potential of imidazole-based compounds in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[26][27]

Mechanisms of Action:

  • Neuroprotection: Certain imidazole derivatives have been shown to protect neurons from cell death in various models of neurodegeneration.[28]

  • Anti-inflammatory Effects: Neuroinflammation is a critical component of neurodegenerative diseases. Imidazole compounds can exert anti-inflammatory effects in the central nervous system.[28][29]

  • Modulation of Imidazoline Receptors: These receptors have been identified as relevant targets in Alzheimer's disease, and novel imidazole ligands are being developed to modulate their activity.[28]

One study showed that oral administration of an imidazole-linked heterocycle (LSL33) to a mouse model of Alzheimer's disease improved cognitive impairment and reduced neuroinflammation markers.[28] This highlights the exciting potential for this class of compounds to address complex neurological disorders.

Future Perspectives and Conclusion

The imidazole scaffold continues to prove its value as a privileged structure in drug discovery.[12] The research highlighted in this guide demonstrates a vibrant and expanding field, with novel derivatives showing potent and diverse biological activities against cancer, microbes, inflammation, and neurodegeneration.

The future of imidazole-based drug development will likely focus on:

  • Multi-Targeted Agents: Designing single molecules that can modulate multiple targets simultaneously, which is particularly relevant for complex diseases like cancer and Alzheimer's.[27]

  • Hybrid Molecules: Combining the imidazole scaffold with other known pharmacophores to create hybrid molecules with synergistic or enhanced activities.[12]

  • Improved Pharmacokinetics: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve their bioavailability and reduce toxicity.[30]

References

A Technical Guide to 2-Phenyl-1H-imidazole-4-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Phenyl-1H-imidazole-4-carboxylic acid is a heterocyclic building block of significant interest within the fields of medicinal chemistry and materials science. Its molecular architecture, featuring a phenyl group, an imidazole core, and a carboxylic acid moiety, provides a versatile platform for synthesizing a diverse range of complex molecules. The imidazole ring is a common feature in many biologically active compounds, while the carboxylic acid serves as a convenient handle for derivatization, enabling its use in creating libraries for high-throughput screening and structure-activity relationship (SAR) studies. This guide provides an in-depth look at the core identifiers, physicochemical properties, synthetic approaches, and key applications of this compound, tailored for researchers and professionals in drug development.

Core Chemical Identifiers and Properties

Precise identification is paramount in chemical research and development. The standard molecular identifiers for this compound provide a universal language for its recognition in databases and publications.

  • SMILES: C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O[1]

  • InChIKey: XCAXKZJNJCKTQH-UHFFFAOYSA-N[1]

These identifiers are crucial for unambiguous database searching and computational modeling. The key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂PubChem[1]
Molecular Weight 188.18 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 77498-98-7PubChem[1]
Synonyms 2-phenylimidazole-4-carboxylic acid, 2-phenyl-1H-imidazole-5-carboxylic acidPubChem[1]

Synthesis Methodologies: A Generalized Approach

The synthesis of substituted imidazoles like this compound can be achieved through various well-established organic chemistry protocols. While numerous specific pathways exist, a common and effective strategy involves the condensation of three key components: an α-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source. This is a variation of the classic Radziszewski imidazole synthesis.

For this compound, a logical synthetic route would involve benzamidine (or a precursor) reacting with a 3-halo-2-oxopropanoic acid derivative. The phenyl group is provided by the benzamidine, and the carboxylic acid is established by the C3 backbone.

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a 2-substituted imidazole-4-carboxylic acid derivative. This multi-step process highlights the key stages from starting materials to the final purified product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification start1 Benzaldehyde reaction One-Pot Condensation (Debus-Radziszewski Synthesis) start1->reaction start2 α-Keto Acid Ester (e.g., Ethyl oxaloacetate) start2->reaction reagent1 Ammonia Source (e.g., Ammonium Acetate) reagent1->reaction intermediate Imidazole Ester Intermediate reaction->intermediate Cyclization hydrolysis Base Hydrolysis (e.g., NaOH or KOH) intermediate->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification Forms Carboxylate Salt filtration Filtration & Washing acidification->filtration Precipitation final_product This compound filtration->final_product

Caption: Generalized workflow for imidazole synthesis.

Experimental Protocol Considerations
  • Condensation Reaction: The initial cyclization is often performed in a polar solvent like ethanol or acetic acid. The reaction brings together the aldehyde (benzaldehyde), the α-dicarbonyl component, and an ammonia source to form the imidazole ring. Modern approaches may utilize microwave irradiation to significantly reduce reaction times and improve yields.[2]

  • Saponification (Hydrolysis): If the synthesis begins with an ester of the α-keto acid, a subsequent hydrolysis step is required to convert the ester group into the desired carboxylic acid. This is typically achieved by heating the intermediate with an aqueous base such as potassium hydroxide or sodium hydroxide.[3]

  • Acidification and Isolation: After hydrolysis, the reaction mixture will contain the carboxylate salt of the product. Careful acidification with a mineral acid (e.g., HCl) to a pH of around 1-2 will protonate the carboxylate, causing the final product to precipitate out of the aqueous solution.[3] The solid can then be isolated by filtration, washed with cold water to remove inorganic salts, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final compound with high purity.

Spectroscopic Profile and Characterization

While specific spectra for this exact compound require experimental acquisition, its structural features allow for a reliable prediction of its key spectroscopic signatures based on data from closely related analogues.[4]

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the phenyl ring, typically in the δ 7.3-8.0 ppm region. The imidazole ring protons would appear as distinct singlets or doublets, also in the downfield aromatic region (δ 7.0-8.0 ppm). The acidic proton of the carboxylic acid would likely appear as a very broad singlet far downfield (>10 ppm), and the N-H proton of the imidazole ring would also be a broad signal.

  • ¹³C NMR: The carbon spectrum would reveal signals for the phenyl carbons between δ 120-140 ppm. The imidazole ring carbons would also resonate in this region. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, expected to appear significantly downfield, typically in the δ 160-180 ppm range.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹. A sharp and strong C=O stretch from the carbonyl group would be prominent around 1700 cm⁻¹. Aromatic C=C and C-H stretching vibrations would be observed in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its utility as a versatile scaffold. Imidazole derivatives are known to possess a wide range of pharmacological activities, including antifungal, anti-inflammatory, and antiviral properties.[5]

Key Application Areas:
  • Kinase Inhibitors: The planar imidazole core can effectively interact with the active sites of protein kinases, which are critical targets in oncology. The carboxylic acid and phenyl groups provide points for modification to enhance binding affinity and selectivity.

  • Antiplatelet Agents: Research has shown that imidazole-4-carboxylic acid derivatives can be synthesized into potent antiplatelet agents.[6] The carboxylic acid can be converted to amides or esters to explore SAR and optimize activity against targets like COX-1 or ADP receptors.[6]

  • Functionalized Materials: Beyond pharmaceuticals, this compound is used in materials science. The carboxylic acid group allows it to be grafted onto polymers or dendritic structures, altering their surface properties and creating materials with novel catalytic or electronic functions.[7][8]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, compounds with this structure are typically associated with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Standard laboratory precautions should be taken:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined structure, accessible synthesis, and versatile functional groups make it an invaluable starting point for developing novel therapeutic agents and advanced materials. Understanding its core properties and synthetic pathways, as outlined in this guide, empowers researchers to fully leverage its potential in their scientific endeavors.

References

Methodological & Application

Synthesis of 2-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties, including its ability to act as both a proton donor and acceptor, make it a versatile scaffold for designing molecules that can interact with a wide range of biological targets.[1] Specifically, derivatives of 2-phenyl-1H-imidazole-4-carboxylic acid have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antiplatelet effects.[1][2] This guide provides a comprehensive overview of the synthesis of this compound and its derivatives, offering detailed protocols and insights into the underlying chemical principles.

Core Synthetic Strategy: A Multi-pronged Approach

The synthesis of this compound and its derivatives is typically approached through a multi-step process. The core imidazole ring is often constructed using a multi-component reaction, followed by functional group manipulations to introduce desired diversity. This guide will focus on a robust and widely applicable synthetic route, commencing with the synthesis of an ester precursor, followed by hydrolysis to the carboxylic acid, and subsequent derivatization.

Part 1: Synthesis of the Core Intermediate - Ethyl 2-Phenyl-1H-imidazole-4-carboxylate

A common and efficient method for the synthesis of the imidazole core is the Debus-Radziszewski reaction, a multi-component condensation.[3] This reaction brings together a dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt) to form the imidazole ring.[3][4] In this protocol, we will adapt this principle for the synthesis of the ethyl ester of our target molecule.

Reaction Workflow: Debus-Radziszewski Imidazole Synthesis

Debus-Radziszewski Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product benzaldehyde Benzaldehyde reaction_vessel One-pot Reaction (Glacial Acetic Acid, Reflux) benzaldehyde->reaction_vessel ethyl_glyoxalate Ethyl Glyoxalate ethyl_glyoxalate->reaction_vessel ammonium_acetate Ammonium Acetate ammonium_acetate->reaction_vessel cooling Cooling & Precipitation reaction_vessel->cooling Reaction Completion filtration Filtration cooling->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization final_product Ethyl 2-phenyl-1H-imidazole-4-carboxylate recrystallization->final_product

Caption: Workflow for the synthesis of Ethyl 2-phenyl-1H-imidazole-4-carboxylate.

Detailed Protocol: Synthesis of Ethyl 2-phenyl-1H-imidazole-4-carboxylate

This protocol is adapted from established multi-component imidazole synthesis methodologies.[5]

Materials:

  • Benzaldehyde

  • Ethyl glyoxalate (50% solution in toluene)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzaldehyde (1 equivalent), ethyl glyoxalate (1 equivalent), and ammonium acetate (2 equivalents).

  • Add glacial acetic acid to the flask to serve as the solvent.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with stirring. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to yield ethyl 2-phenyl-1H-imidazole-4-carboxylate as a solid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Ethyl 2-phenyl-1H-imidazole-4-carboxylateC₁₂H₁₂N₂O₂216.24Solid

Part 2: Hydrolysis to this compound

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid, which is the central building block for further derivatization. Basic hydrolysis using an alkali metal hydroxide is a standard and effective method.

Reaction Workflow: Ester Hydrolysis

Ester Hydrolysis Workflow cluster_reactants Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product ester Ethyl 2-phenyl-1H-imidazole-4-carboxylate hydrolysis Stirring at Room Temperature ester->hydrolysis base Potassium Hydroxide Solution base->hydrolysis acidification Acidification with HCl (to pH ~4-5) hydrolysis->acidification Reaction Completion precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_product This compound drying->final_product

Caption: Workflow for the hydrolysis of the ethyl ester to the carboxylic acid.

Detailed Protocol: Synthesis of this compound

This protocol is based on standard ester hydrolysis procedures.[6]

Materials:

  • Ethyl 2-phenyl-1H-imidazole-4-carboxylate

  • Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve ethyl 2-phenyl-1H-imidazole-4-carboxylate (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.

  • Add an aqueous solution of potassium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, carefully acidify the reaction mixture with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 4-5. A precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to obtain this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₁₀H₈N₂O₂188.18Solid

Part 3: Derivatization of this compound

The carboxylic acid group is a versatile handle for introducing a wide range of functional groups, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. Here, we detail protocols for esterification and amidation.

A. Esterification

Esterification can be achieved using various methods, including Fischer esterification with an alcohol in the presence of a strong acid catalyst. A milder and often more efficient method involves the use of a coupling agent.

This protocol utilizes phosphorus oxychloride (POCl₃) as an efficient activating agent for the carboxylic acid.[7]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol, propanol)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the desired alcohol, which will act as both reactant and solvent.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture over crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired ester.

B. Amidation

The formation of amides is a critical transformation in drug discovery. Direct condensation of carboxylic acids and amines can be facilitated by coupling agents.

Amide Synthesis Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product acid This compound amidation Stirring at Room Temperature (Anhydrous DMF) acid->amidation amine Primary or Secondary Amine amine->amidation coupling_agent Coupling Agent (e.g., EDC, HOBt) coupling_agent->amidation base Base (e.g., DIPEA) base->amidation quenching Aqueous Work-up amidation->quenching Reaction Completion extraction Extraction with Organic Solvent quenching->extraction purification Column Chromatography extraction->purification final_product 2-Phenyl-1H-imidazole-4-carboxamide Derivative purification->final_product

Caption: General workflow for the synthesis of 2-phenyl-1H-imidazole-4-carboxamide derivatives.

This protocol employs the widely used 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) coupling system.[8]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and anhydrous DMF.

  • Stir the mixture until all solids are dissolved.

  • Add DIPEA (2-3 equivalents) to the solution.

  • Cool the reaction mixture in an ice bath and add EDC·HCl (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Summary of Synthetic Data

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound and its derivatives.

Reaction StageKey ReagentsSolventTemperatureTypical Yield (%)
Ester Synthesis Benzaldehyde, Ethyl glyoxalate, Ammonium acetateGlacial Acetic AcidReflux60-80
Hydrolysis Ethyl 2-phenyl-1H-imidazole-4-carboxylate, KOHWater/EthanolRoom Temperature85-95
Esterification This compound, Alcohol, POCl₃AlcoholRoom Temperature70-90
Amidation This compound, Amine, EDC/HOBtDMFRoom Temperature50-85

Mechanistic Insights

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.

Debus-Radziszewski Imidazole Synthesis Mechanism

The Debus-Radziszewski reaction is believed to proceed in two main stages.[3] First, the dicarbonyl compound (ethyl glyoxalate) condenses with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[3][4] In the second stage, this diimine condenses with the aldehyde (benzaldehyde) to form the imidazole ring through a series of cyclization and dehydration steps.[3][4]

Debus-Radziszewski Mechanism cluster_stage1 Stage 1: Diimine Formation cluster_stage2 Stage 2: Cyclization and Aromatization glyoxalate Ethyl Glyoxalate diimine Diimine Intermediate glyoxalate->diimine Condensation ammonia 2 NH₃ ammonia->diimine dihydroimidazole Dihydroimidazole Intermediate diimine->dihydroimidazole Condensation benzaldehyde Benzaldehyde benzaldehyde->dihydroimidazole imidazole Imidazole Product dihydroimidazole->imidazole Oxidation/Dehydration

Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.

Conclusion

The synthetic routes outlined in this guide provide a robust framework for the preparation of this compound and a diverse array of its derivatives. By leveraging the power of multi-component reactions and well-established functional group transformations, researchers can efficiently access these valuable compounds for further investigation in drug discovery and materials science. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

References

The Versatility of 2-Phenyl-1H-imidazole-4-carboxylic Acid: A Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring is a cornerstone in medicinal chemistry, gracing the structure of numerous natural products and synthetic drugs due to its unique physicochemical properties.[1][2][3] Its ability to engage in hydrogen bonding, act as a proton donor or acceptor, and coordinate with metal ions makes it a privileged scaffold for interacting with a wide array of biological targets.[3][4][5] Among the vast landscape of imidazole-containing compounds, 2-phenyl-1H-imidazole-4-carboxylic acid stands out as a particularly valuable building block for the development of novel therapeutic agents. This guide provides an in-depth exploration of this scaffold, offering detailed synthetic protocols and its application in the discovery of potent enzyme inhibitors for oncology and other therapeutic areas.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers a trifecta of desirable features for drug design:

  • A Rigid Core for Defined Interactions: The imidazole ring provides a stable and planar core, which helps to orient the phenyl and carboxylic acid substituents in a defined three-dimensional space, facilitating specific interactions with target proteins.

  • Tunable Functionality: The presence of a carboxylic acid group provides a convenient handle for further chemical modifications.[6] Through well-established amide coupling and esterification reactions, a diverse library of derivatives can be readily synthesized to explore structure-activity relationships (SAR).

  • Bioisosteric Potential: The carboxylic acid moiety, while often crucial for target engagement, can sometimes impart unfavorable pharmacokinetic properties, such as poor membrane permeability or rapid metabolism.[7] The principles of bioisosterism can be applied to replace the carboxylic acid with other functional groups (e.g., tetrazoles, hydroxamic acids) to optimize the drug-like properties of the molecule while maintaining or improving its biological activity.[7][8][9]

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its derivatives can be approached through established synthetic methodologies. The core imidazole ring is often constructed via the Debus-Radziszewski reaction, a multicomponent condensation of a dicarbonyl compound, an aldehyde, and ammonia.[8][10]

Protocol 1: Synthesis of this compound (A Representative Procedure)

This protocol is based on the principles of the Debus-Radziszewski imidazole synthesis.

Materials:

  • Benzaldehyde

  • Glyoxylic acid

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Diatomaceous earth

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1.0 eq) and glyoxylic acid (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 3:1 v/v).

  • Addition of Ammonia Source: To the stirred solution, add ammonium acetate (2.5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid until the effervescence ceases.

  • Isolation of Crude Product: The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure to remove the ethanol and then extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of 2-Phenyl-1H-imidazole-4-carboxamide Derivatives via Amide Coupling

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-1H-imidazole-4-carboxamide derivative.

Application in Drug Discovery: Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[11] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T-cells and promote immune tolerance, allowing cancer cells to evade immune surveillance.[7][8] Therefore, inhibition of IDO1 is a promising strategy in cancer immunotherapy. The 2-phenyl-1H-imidazole scaffold has emerged as a key pharmacophore for the development of potent IDO1 inhibitors.[11][12]

IDO1 Signaling Pathway and Inhibition

The following diagram illustrates the IDO1 signaling pathway and the point of intervention by inhibitors based on the this compound scaffold.

IDO1_Pathway cluster_tumor_cell Tumor Microenvironment cluster_inhibitor Therapeutic Intervention IFNy IFN-γ IFNyR IFN-γ Receptor IFNy->IFNyR Binds STAT1 STAT1 IFNyR->STAT1 Activates IDO1_gene IDO1 Gene Transcription STAT1->IDO1_gene Induces IDO1_enzyme IDO1 Enzyme IDO1_gene->IDO1_enzyme Translates Kynurenine_out Kynurenine IDO1_enzyme->Kynurenine_out Catalyzes Tryptophan_in L-Tryptophan Tryptophan_in->IDO1_enzyme Substrate T_cell_arrest T-Cell Arrest & Immune Suppression Kynurenine_out->T_cell_arrest Promotes Inhibitor 2-Phenyl-1H-imidazole -4-carboxylic acid Derivative Inhibitor->IDO1_enzyme Inhibits

Caption: IDO1 signaling pathway and point of inhibition.

Protocol 3: In Vitro IDO1 Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring IDO1 enzyme activity.[11][13]

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Potassium phosphate buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 6.5), ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).

  • Compound Addition: Add 2 µL of test compound solution at various concentrations to the wells of a 96-well plate. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add recombinant human IDO1 enzyme to each well (final concentration will depend on the specific activity of the enzyme lot).

  • Initiation of Reaction: Initiate the reaction by adding L-tryptophan (final concentration, e.g., 200 µM).

  • Incubation: Incubate the plate at 37°C for 15-60 minutes.

  • Termination of Reaction: Stop the reaction by adding TCA to a final concentration of 3%.

  • Hydrolysis: Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Color Development: Centrifuge the plate to pellet any precipitated protein. Transfer the supernatant to a new plate and add an equal volume of DMAB reagent.

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 480 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.[1][10]

Materials:

  • HeLa or other suitable cancer cell line (e.g., SK-OV-3)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

  • Interferon-gamma (IFN-γ)

  • Test compounds (dissolved in DMSO)

  • TCA

  • DMAB reagent

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1-5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound and IFN-γ Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds and a final concentration of 100 ng/mL IFN-γ to induce IDO1 expression. Include appropriate controls.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement:

    • Carefully collect the cell culture supernatant.

    • Add TCA to the supernatant to a final concentration of 3%.

    • Incubate at 60°C for 30 minutes.

    • Centrifuge to remove any precipitate.

    • Transfer the supernatant to a new plate and add an equal volume of DMAB reagent.

    • Measure the absorbance at 480 nm.

  • Data Analysis: Determine the IC₅₀ value of the test compounds. A cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel to ensure that the observed decrease in kynurenine is not due to cytotoxicity.

Structure-Activity Relationship (SAR) of this compound Derivatives as IDO1 Inhibitors

The following table summarizes key SAR findings for derivatives of the 2-phenyl-1H-imidazole scaffold as IDO1 inhibitors, based on available literature.

R1 (at Phenyl Ring)R2 (at Carboxylic Acid)IDO1 Inhibitory ActivityNotes
H-COOHModerateParent scaffold with baseline activity.
4-Cl, 4-F-COOHIncreasedHalogen substitution on the phenyl ring can enhance potency.
H-CONH-RVariesAmide derivatives show a wide range of activities depending on the nature of the 'R' group. Small, hydrophobic groups are often favored.
4-Cl-CONH-(small alkyl)PotentCombination of a halogen on the phenyl ring and a suitable amide substituent can lead to highly potent inhibitors.

Broader Applications of the Scaffold

The utility of the this compound scaffold extends beyond IDO1 inhibition. Derivatives have shown promise as inhibitors of other important enzymes, such as Poly (ADP-ribose) polymerase-1 (PARP-1) and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which are therapeutic targets for cancer and Alzheimer's disease, respectively.[14]

Workflow for Screening Novel Inhibitors

The following diagram outlines a general workflow for the screening and identification of novel enzyme inhibitors using the this compound scaffold.

Screening_Workflow Start Design & Synthesize 2-Phenyl-1H-imidazole -4-carboxylic acid Derivative Library Enzyme_Assay Primary Screening: In Vitro Enzyme Inhibition Assay Start->Enzyme_Assay Hit_ID Hit Identification (e.g., >50% inhibition at a fixed concentration) Enzyme_Assay->Hit_ID Dose_Response Dose-Response & IC₅₀ Determination Hit_ID->Dose_Response Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis Inactive Compounds Cell_Assay Secondary Screening: Cell-Based Assay Dose_Response->Cell_Assay Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

Caption: General workflow for screening inhibitors.

Conclusion

The this compound scaffold is a highly versatile and valuable platform in medicinal chemistry. Its straightforward synthesis and the ease of derivatization at the carboxylic acid position allow for the rapid exploration of chemical space. As demonstrated by its successful application in the development of IDO1 inhibitors, this scaffold provides a robust framework for designing potent and selective enzyme inhibitors for a range of therapeutic targets. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable chemical entity in their drug discovery endeavors.

References

Application Notes and Protocols: A-Z Guide to Functionalizing the Carboxylic Acid Group of Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of Imidazole Carboxylic Acids

Imidazole-containing molecules are cornerstones in medicinal chemistry and materials science. The imidazole ring, with its unique aromatic and acid-base properties, is a privileged scaffold found in numerous pharmaceuticals.[1] When functionalized with a carboxylic acid, this moiety becomes a versatile handle for a vast array of chemical transformations, enabling the synthesis of complex molecules with tailored biological activities and material properties. This guide provides a comprehensive overview of the strategies and detailed protocols for the functionalization of the carboxylic acid group on an imidazole ring, with a focus on amide bond formation, esterification, and other key transformations. We will delve into the mechanistic underpinnings of these reactions, offering insights into reagent selection, reaction optimization, and troubleshooting common challenges.

I. Core Principles of Imidazole Carboxylic Acid Reactivity

The functionalization of an imidazole carboxylic acid is not always straightforward. The presence of the imidazole ring introduces specific considerations that must be addressed to ensure successful and high-yielding transformations.

  • The Amphoteric Nature of the Imidazole Ring: The imidazole ring contains both a weakly acidic N-H proton (pKa ≈ 14.5) and a basic sp2-hybridized nitrogen atom (pKa of the conjugate acid ≈ 7).[1] This amphoteric character can lead to side reactions if not properly managed. For instance, during amide coupling reactions, the basic nitrogen can interfere with the coupling reagents.

  • Protecting Group Strategies: In many cases, protection of the imidazole nitrogen is necessary to prevent unwanted side reactions. A variety of protecting groups can be employed, with the choice depending on the specific reaction conditions and the desired deprotection strategy.[2][3][4][5] Common protecting groups include the trityl (Tr), tert-butyloxycarbonyl (Boc), and 2,2,2-trichloroethylchloroformate (Troc) groups.

  • Potential for Racemization: When dealing with chiral imidazole carboxylic acids, care must be taken to minimize racemization during the activation and coupling steps. The choice of coupling reagent and the addition of racemization suppressants like 1-hydroxybenzotriazole (HOBt) are crucial in this regard.[6]

II. Key Functionalization Strategies

A. Amide Bond Formation: The Workhorse of Drug Discovery

The formation of an amide bond is arguably the most common transformation performed on carboxylic acids in medicinal chemistry.[7] Several classes of coupling reagents have been developed to facilitate this reaction, each with its own advantages and disadvantages.

1. Carbodiimide-Based Coupling:

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide bond formation.[6] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond.

To enhance the efficiency of the coupling and suppress racemization, an additive such as N-hydroxysuccinimide (NHS) or HOBt is often included.[6][8] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions.[9]

2. Phosphonium and Aminium/Uronium Salt-Based Coupling:

Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents that often provide superior results to carbodiimides, especially for sterically hindered substrates or when racemization is a concern.[6][7][10]

HATU, in particular, is known for its high reactivity and low racemization rates, attributed to a neighboring group effect from the pyridine nitrogen.[11][12]

Visualizing the Amide Coupling Workflow

Below is a generalized workflow for an amide coupling reaction.

Amide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification Imidazole_COOH Imidazole Carboxylic Acid Activated_Ester Activated Intermediate (e.g., OAt-ester) Imidazole_COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/NHS) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Product Functionalized Imidazole Amide Activated_Ester->Amide_Product Nucleophilic Attack Amine Primary or Secondary Amine Amine->Amide_Product Crude_Product Crude Reaction Mixture Amide_Product->Crude_Product Purification Purification (e.g., Chromatography, Extraction) Crude_Product->Purification Pure_Product Pure Amide Product Purification->Pure_Product

Caption: Generalized workflow for amide bond formation.

B. Esterification: Accessing Another Class of Derivatives

Esterification of imidazole carboxylic acids can be achieved through several methods.

1. Fischer Esterification:

The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, can be challenging for imidazole carboxylic acids due to the potential for side reactions on the imidazole ring.

2. Alkylation of the Carboxylate:

An alternative approach involves deprotonation of the carboxylic acid to form the carboxylate salt, followed by alkylation with an alkyl halide.[13][14] This method can be effective but may not be compatible with all functional groups.

3. Imidazole Carbamate-Mediated Esterification:

A milder and more chemoselective method utilizes imidazole carbamates as esterification reagents.[13][15] This approach offers a safer alternative to methods using hazardous reagents like diazomethane.[14][15] The reaction proceeds through an acylimidazole intermediate and generally requires a simple aqueous workup for purification.[13][15]

Visualizing the Esterification Workflow

Esterification_Workflow cluster_reaction Esterification Reaction cluster_purification Workup & Purification Imidazole_COOH Imidazole Carboxylic Acid Ester_Product Functionalized Imidazole Ester Imidazole_COOH->Ester_Product Esterification Esterifying_Agent Esterifying Agent (e.g., Imidazole Carbamate, Alkyl Halide + Base) Esterifying_Agent->Ester_Product Crude_Ester Crude Reaction Mixture Ester_Product->Crude_Ester Purification_Ester Purification (e.g., Chromatography, Extraction) Crude_Ester->Purification_Ester Pure_Ester Pure Ester Product Purification_Ester->Pure_Ester

Caption: Generalized workflow for esterification.

III. Detailed Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of an imidazole carboxylic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • Imidazole carboxylic acid

  • Amine

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the imidazole carboxylic acid (1 equivalent) in anhydrous DMF, add the amine (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.[16]

Mechanism of HATU Coupling

HATU_Mechanism RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO -H⁺ Base Base (DIPEA) Active_Ester OAt-Active Ester RCOO->Active_Ester + HATU HATU HATU Amide R-C(O)NH-R' Active_Ester->Amide + R'-NH₂ TMU Tetramethylurea Active_Ester->TMU Byproduct Amine R'-NH₂

Caption: Simplified mechanism of HATU-mediated amide coupling.[17]

Protocol 2: EDC/NHS-Mediated Amide Coupling

This protocol provides a general procedure for amide bond formation using EDC in combination with NHS.

Materials:

  • Imidazole carboxylic acid

  • Amine

  • EDC·HCl (1.2 equivalents)

  • NHS (1.2 equivalents)

  • Anhydrous DMF or DCM

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M HCl

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the imidazole carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.

  • Add EDC·HCl (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

IV. Purification and Characterization

Purification:

The purification of functionalized imidazole derivatives often involves standard techniques such as:

  • Extraction: Acid-base extraction can be a powerful tool for separating the desired product from unreacted starting materials and byproducts.[16]

  • Chromatography: Silica gel column chromatography is the most common method for purifying imidazole derivatives.[16][18] For basic imidazole compounds that may exhibit tailing on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.[16][18] Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.[16]

  • Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material.[18][19]

Characterization:

The structure and purity of the functionalized imidazole derivatives should be confirmed by a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product and assessing its purity.[20][21][22]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the success of the functionalization reaction.[20][22]

  • Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the amide C=O stretch (typically around 1650 cm⁻¹) or the ester C=O stretch (around 1735 cm⁻¹).[20][22]

V. Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or no product formation Incomplete activation of the carboxylic acid.Ensure anhydrous reaction conditions. Use a slight excess of the coupling reagent. Increase reaction time or temperature.
Steric hindrance from the amine or carboxylic acid.Switch to a more powerful coupling reagent like HATU.[12][23]
Side reaction involving the imidazole nitrogen.Consider using a protecting group for the imidazole nitrogen.[2]
Significant tailing during column chromatography Strong interaction between the basic imidazole and acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent.[16][18] Use neutral or basic alumina as the stationary phase.[16]
Presence of unreacted starting materials Insufficient equivalents of one of the reactants or coupling reagent.Use a slight excess of the amine and coupling reagent.
Reaction has not gone to completion.Increase reaction time or temperature.
Epimerization of chiral centers Use of a coupling reagent known to cause racemization.Add a racemization suppressant like HOBt.[6] Use a low-racemization coupling reagent such as HATU.[6][12]

VI. References

  • Technical Support Center: Purification of Imidazole Derivatives - Benchchem. Available at: 16

  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives - Benchchem. Available at: 18

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas - Organic Chemistry Portal. Available at: 15

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Publications. Available at: --INVALID-LINK--

  • Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. Available at: --INVALID-LINK--

  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas - American Chemical Society. Available at: --INVALID-LINK--

  • An easily introduced and removed protecting group for imidazole nitrogen - American Chemical Society. Available at: --INVALID-LINK--

  • An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature - RSC Publishing. Available at: --INVALID-LINK--

  • Synthesis, characterization, and properties of imidazole dicationic ionic liquids and their application in esterification - ResearchGate. Available at: --INVALID-LINK--

  • 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen | The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--

  • An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles - ResearchGate. Available at: --INVALID-LINK--

  • Affinity purification methods involving imidazole elution - Google Patents. Available at: --INVALID-LINK--

  • Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity - JOCPR. Available at: --INVALID-LINK--

  • Coupling Reagents - Aapptec Peptides. Available at: --INVALID-LINK--

  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature - ResearchGate. Available at: --INVALID-LINK--

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? - ResearchGate. Available at: --INVALID-LINK--

  • HATU - Wikipedia. Available at: --INVALID-LINK--

  • Schematic of the EDC/Im reaction (modified from[16]). The imidazole (at... - ResearchGate. Available at: --INVALID-LINK--

  • Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and - ChemRxiv. Available at: --INVALID-LINK--

  • Carboxylic acid functionalized imidazolium salts: Sequential formation of ionic, zwitterionic, acid-zwitterionic and lithium salt-zwitterionic liquid crystals | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine | ACS Omega - ACS Publications. Available at: --INVALID-LINK--

  • Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Available at: --INVALID-LINK--

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: --INVALID-LINK--

  • Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC - PubMed Central. Available at: --INVALID-LINK--

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - CONICET. Available at: --INVALID-LINK--

  • Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate? | ResearchGate. Available at: --INVALID-LINK--

  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. Available at: --INVALID-LINK--

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. Available at: --INVALID-LINK--

  • Synthesis, Characterization (IR, NMR), DFT Calculations, Gamma-Ray Absorption, Antimicrobial Activity, and In Silico Study of Imidazole Derivatives | Request PDF - ResearchGate. Available at: --INVALID-LINK--

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: --INVALID-LINK--

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. Available at: --INVALID-LINK--

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or - RSC Publishing. Available at: --INVALID-LINK--

  • Efficient Synthesis of Imine-Carboxylic Acid Functionalized Compounds: Single Crystal, Hirfeld Surface and Quantum Chemical Exploration - MDPI. Available at: --INVALID-LINK--

  • Which reagents are not compatible with EDC-NHS coupling reaction? - ResearchGate. Available at: --INVALID-LINK--

  • How to do EDC- sulfo NHS activation of small molecules with COOH group? - ResearchGate. Available at: --INVALID-LINK--

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - PMC - NIH. Available at: --INVALID-LINK--

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: --INVALID-LINK--

  • Which reagents are not compatible with EDC-NHS coupling reaction? - ECHEMI. Available at: --INVALID-LINK--

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - NIH. Available at: --INVALID-LINK--

  • Preparation of imidazole-2-carboxylic acids - Google Patents. Available at: --INVALID-LINK--

  • Functionalization of carboxylated multiwall nanotubes with imidazole derivatives and their toxicity investigations - Dove Medical Press. Available at: --INVALID-LINK--

  • Carboxylic acid functionalized imidazolium salts: sequential formation of ionic, zwitterionic, acid-zwitterionic and lithium salt-zwitterionic liquid crystals | Scilit. Available at: --INVALID-LINK--

References

Application Notes & Protocols: Leveraging 2-Phenyl-1H-imidazole-4-carboxylic acid for the Synthesis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the utilization of 2-Phenyl-1H-imidazole-4-carboxylic acid as a key building block in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We will explore the scientific rationale for employing an imidazole scaffold, present a comprehensive, step-by-step synthetic protocol, and discuss the critical experimental parameters that ensure success. This guide is designed to be a practical resource, blending established chemical principles with actionable laboratory instructions.

Introduction: The Rationale for Imidazole-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cellular machinery responsible for DNA repair.[1][2] In oncology, PARP inhibitors have emerged as a groundbreaking class of targeted therapies, especially for cancers harboring defects in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[3][4] The mechanism of action of PARP inhibitors is primarily based on the concept of "synthetic lethality," where the inhibition of two key DNA repair pathways simultaneously leads to cancer cell death, while normal cells remain viable.[2]

The chemical architecture of many potent PARP inhibitors features a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, which binds to the catalytic domain of the PARP enzyme.[5] Substituted benzimidazole-4-carboxamide moieties have been extensively explored and have yielded clinically successful inhibitors.[2][3][6] The imidazole ring, as a bioisostere of benzimidazole, offers a valuable alternative scaffold for the design of novel PARP inhibitors. Its smaller size and distinct electronic properties can lead to improved pharmacokinetic profiles, such as enhanced solubility and cell permeability, while retaining the key interactions with the PARP active site. The 2-phenyl substituent can engage in beneficial π-π stacking interactions, while the 4-carboxamide group is crucial for forming hydrogen bonds within the enzyme's binding pocket.[2]

This guide will focus on a synthetic route starting from this compound to generate a library of potential PARP inhibitors.

Overall Synthetic Strategy

The synthetic workflow is designed to be modular, allowing for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) of the target compounds. The core of the strategy involves the activation of the carboxylic acid of this compound, followed by an amide coupling reaction with a variety of amine-containing fragments.

graph "Synthetic_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="2-Phenyl-1H-imidazole-\n4-carboxylic acid"]; Activated_Acid [label="Activated Intermediate\n(e.g., Acyl Chloride)"]; Amine [label="Amine Fragment\n(R-NH2)"]; Final_Product [label="Target PARP Inhibitor\n(2-Phenyl-1H-imidazole-\n4-carboxamide derivative)"];

Start -> Activated_Acid [label="Activation"]; Activated_Acid -> Final_Product [label="Amide Coupling"]; Amine -> Final_Product; }

Diagram 1: High-level overview of the synthetic workflow.

Detailed Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative PARP inhibitor using this compound.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Commercial
Thionyl chloride (SOCl₂)Reagent GradeSigma-Aldrich
Oxalyl chloride ((COCl)₂)Reagent GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Amine of interest (e.g., piperazine deriv.)≥98%Commercial
HATU≥98%Commercial
DIPEA≥99.5%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)Saturated solutionIn-house prep.
BrineSaturated solutionIn-house prep.
Magnesium sulfate (MgSO₄)AnhydrousSigma-Aldrich
Synthesis of 2-Phenyl-1H-imidazole-4-carbonyl chloride (Intermediate 1)

Rationale: Activation of the carboxylic acid is the first crucial step to facilitate the subsequent amide bond formation. Conversion to the acyl chloride is a common and effective method for this transformation. Thionyl chloride or oxalyl chloride are standard reagents for this purpose. A catalytic amount of DMF is often used to accelerate the reaction via the formation of the Vilsmeier reagent.

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Suspend the starting material in anhydrous dichloromethane (DCM) (10 mL per gram of starting material).

  • Add thionyl chloride (2.0 eq) dropwise to the suspension at 0 °C (ice bath).

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (2-3 drops).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting solid, 2-Phenyl-1H-imidazole-4-carbonyl chloride, can be used in the next step without further purification.

graph "Acyl_Chloride_Formation" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10];

Reactant [label="this compound"]; Reagent [label="+ SOCl₂"]; Product [label="2-Phenyl-1H-imidazole-4-carbonyl chloride"]; Catalyst [label="cat. DMF, DCM, Δ", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Reactant -> Product [label=""]; Reagent -> Product [label=""]; Catalyst -> Product [style=invis]; }

Diagram 2: Synthesis of the acyl chloride intermediate.

Amide Coupling to Synthesize the Target PARP Inhibitor

Rationale: The final step is the formation of the amide bond between the activated imidazole core and a selected amine fragment. This is a crucial step for building a library of diverse compounds for SAR studies. The use of a non-nucleophilic base like triethylamine (TEA) is necessary to quench the HCl generated during the reaction.

Protocol:

  • Dissolve the amine of interest (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL per gram of amine) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Dissolve the crude 2-Phenyl-1H-imidazole-4-carbonyl chloride (1.0 eq) from the previous step in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 2-phenyl-1H-imidazole-4-carboxamide derivative.

Alternative Amide Coupling Protocol using HATU:

For sensitive or less reactive amines, peptide coupling reagents like HATU can provide better yields and cleaner reactions.

  • Dissolve this compound (1.0 eq), the amine of interest (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify as described above.

Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

AnalysisExpected Results
¹H NMR Signals corresponding to the protons on the imidazole ring, the phenyl group, and the coupled amine fragment.
¹³C NMR Carbons of the imidazole and phenyl rings, and the amide carbonyl carbon.
Mass Spec (HRMS) The calculated exact mass should match the observed mass [M+H]⁺.
Purity (HPLC) >95% purity is desirable for biological assays.

Structure-Activity Relationship (SAR) Insights

The modular nature of this synthesis allows for systematic modifications to probe the SAR. Based on published data for benzimidazole-based PARP inhibitors, the following points should be considered when selecting amine fragments:

  • Piperazine Moieties: Piperazine derivatives are commonly incorporated into PARP inhibitors to enhance solubility and provide a point for further functionalization.[2][3]

  • Basic Amine Functionality: The presence of a basic nitrogen atom often improves cellular activity.[7]

  • Hydrophobic Groups: Introduction of hydrophobic groups on the terminal end of the amine fragment can lead to interactions with hydrophobic pockets in the PARP active site, potentially increasing potency.[2]

Conclusion

The use of this compound provides a versatile and efficient entry point for the synthesis of novel PARP inhibitors. The protocols outlined in this document are robust and adaptable, allowing for the creation of a diverse library of compounds for biological evaluation. The imidazole scaffold represents a promising alternative to the more heavily explored benzimidazole core, with the potential for improved drug-like properties. Careful execution of these synthetic steps and thorough characterization of the final products will be critical for the successful development of new and effective cancer therapeutics.

References

The Cornerstone of Modern Antihypertensives: Application of 2-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives in Angiotensin II Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renin-Angiotensin System and the Rise of Imidazole-Based ARBs

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The primary effector of this system, Angiotensin II, exerts its potent vasoconstrictive effects by binding to the Angiotensin II Type 1 (AT1) receptor.[1][2][3] Chronic activation of this pathway is a major contributor to the development and progression of hypertension, a leading cause of cardiovascular disease worldwide.

The development of Angiotensin II Receptor Blockers (ARBs), also known as sartans, marked a significant advancement in the management of hypertension.[1] These non-peptide antagonists selectively block the AT1 receptor, preventing the binding of Angiotensin II and thereby mitigating its hypertensive effects.[1][2] At the heart of many first-generation and subsequent ARBs lies an imidazole-based scaffold, with derivatives of imidazole-4-carboxylic acid or imidazole-5-carboxylic acid serving as crucial structural motifs.[4][5][6][7] The prototypical ARB, Losartan, features a substituted imidazole ring that is essential for its antagonistic activity.[8][9] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the application of 2-Phenyl-1H-imidazole-4-carboxylic acid and its derivatives in the discovery and development of novel Angiotensin II receptor antagonists.

The Angiotensin II Signaling Pathway: The Target of Imidazole-Based Antagonists

Understanding the molecular signaling cascade initiated by Angiotensin II binding to the AT1 receptor is fundamental to appreciating the mechanism of action of imidazole-based antagonists. The AT1 receptor is a G-protein coupled receptor (GPCR).[3] Upon Angiotensin II binding, the receptor activates the Gq/11 family of G-proteins, which in turn stimulates phospholipase C (PLC).[10] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] This cascade of events ultimately leads to a variety of physiological responses, including smooth muscle contraction, aldosterone secretion, and cellular growth, all of which contribute to increased blood pressure.[2][11] Imidazole-based ARBs act by competitively inhibiting the initial binding of Angiotensin II to the AT1 receptor, thus blocking this entire downstream signaling cascade.

Angiotensin_II_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C DAG->PKC Activates Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response ARB Imidazole-based ARB (e.g., Losartan derivative) ARB->AT1R Blocks Binding Synthesis_Workflow Start Aminoacetaldehyde dimethyl acetal Step1 Step 1: Acylation (Butyryl chloride, Et3N) Start->Step1 Intermediate1 2-Butyryl-aminoacetaldehyde dimethyl acetal Step1->Intermediate1 Step2 Step 2: Cyclization (Formamide, 180°C) Intermediate1->Step2 Intermediate2 2-Butyl-1H-imidazole Step2->Intermediate2 Step3 Step 3: Vilsmeier-Haack (POCl3, DMF) Intermediate2->Step3 FinalProduct 2-Butyl-4-chloro-1H- imidazole-5-carbaldehyde Step3->FinalProduct

References

Application Notes and Protocols: 2-Phenyl-1H-imidazole-4-carboxylic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the vast family of imidazole derivatives, 2-phenyl-1H-imidazole-4-carboxylic acid stands out as a particularly valuable and versatile building block. Its bifunctional nature, possessing both a reactive carboxylic acid group and a modifiable imidazole ring, allows for the construction of diverse and complex heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound in the synthesis of novel heterocyclic compounds, complete with detailed experimental protocols and insights into the underlying chemical principles.

The inherent pharmacological potential of the 2-phenyl-imidazole scaffold is well-documented, with derivatives exhibiting antibacterial, antifungal, anti-inflammatory, and antitumor activities.[3][4][5][6][7] The strategic incorporation of the carboxylic acid moiety at the 4-position provides a convenient handle for further molecular elaboration through reactions such as amidation and esterification. This enables the generation of extensive compound libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.

This document serves as a practical resource for researchers aiming to leverage the synthetic utility of this compound. The protocols provided are designed to be robust and reproducible, while the accompanying discussions offer insights into reaction mechanisms and optimization strategies.

I. Synthesis of this compound

The parent building block, this compound, can be synthesized through several established routes. One common approach involves the Radziszewski reaction or its variations, which typically entails the condensation of an α-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of the title compound, a suitable precursor would be a derivative of glyoxal or pyruvic acid.

A more direct and contemporary method involves the [3+2] cyclization of vinyl azides with amidines, which can provide access to polysubstituted imidazoles in good yields.[8] Furthermore, catalyst-free synthesis methods are also being explored.[8]

II. Applications in Heterocyclic Synthesis

The true utility of this compound lies in its application as a scaffold for constructing more complex heterocyclic systems. The carboxylic acid functionality is the primary site for derivatization, most commonly through amide bond formation and esterification.

A. Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid of this compound readily participates in this reaction.[9][10] The resulting amides are themselves often biologically active or can serve as intermediates for further cyclization reactions.

Protocol 1: General Amide Coupling using EDC/NHS

This protocol describes a general and widely used method for the synthesis of amides from this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a base)

  • 5% Aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. The formation of the NHS-activated ester can be monitored by thin-layer chromatography (TLC).

  • Amine Coupling:

    • To the solution containing the activated ester, add the desired amine (1.1 equivalents).

    • If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 equivalents) to liberate the free amine.

    • Continue stirring the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide.

Causality Behind Experimental Choices:

  • EDC and NHS: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. NHS is added to trap this intermediate, forming a more stable NHS ester. This two-step activation minimizes side reactions and racemization (if chiral centers are present).[11]

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated intermediates. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for achieving high yields.

  • Base: A base is often required to neutralize any acidic byproducts and to deprotonate amine salts, ensuring the amine is in its nucleophilic free base form.[9]

B. Synthesis of Ester Derivatives

Esterification of this compound provides another avenue for creating diverse libraries of compounds. The resulting esters can exhibit their own biological activities or can be used as intermediates in further synthetic transformations.

Protocol 2: Fischer Esterification

The Fischer esterification is a classic and straightforward method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[12]

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol, which also serves as the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.1-0.2 equivalents).

    • Equip the flask with a reflux condenser.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain the temperature for 4-24 hours. The reaction is an equilibrium, and driving it to completion often requires removing the water that is formed, for example, by using a Dean-Stark apparatus.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until effervescence ceases.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure ester.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[12]

  • Excess Alcohol: Using the alcohol as the solvent drives the equilibrium towards the formation of the ester, according to Le Chatelier's principle.

  • Removal of Water: The removal of water, a byproduct of the reaction, also helps to shift the equilibrium towards the product side.[12]

C. Further Cyclization Reactions

The amide and ester derivatives of this compound can serve as precursors for the synthesis of more complex fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of imidazo[4,5-c]pyridines or other related ring systems, which are of significant interest in medicinal chemistry.

III. Biological Significance of Derived Heterocycles

The derivatization of this compound has led to the discovery of compounds with a wide range of biological activities.

Derivative Class Biological Activity Reference
AmidesAntibacterial, Antifungal[4][5]
EstersAnti-inflammatory[6]
Fused ImidazolesAntitumor, Antiviral[1][3]

The 2-phenyl-imidazole core is a known pharmacophore that can interact with various biological targets.[3] The modifications at the 4-position through the carboxylic acid handle allow for the fine-tuning of these interactions and the optimization of pharmacokinetic properties. For example, the introduction of different amide or ester groups can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for drug efficacy.

IV. Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

Amide_Synthesis This compound This compound Activated Ester Activated Ester This compound->Activated Ester EDC, NHS Amide Derivative Amide Derivative Activated Ester->Amide Derivative Amine (R-NH2)

Caption: Amide synthesis workflow.

Ester_Synthesis This compound This compound Ester Derivative Ester Derivative This compound->Ester Derivative Alcohol (R-OH), H+

Caption: Ester synthesis workflow.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of diverse heterocyclic compounds. Its readily modifiable carboxylic acid group provides a gateway to a vast chemical space of amides, esters, and more complex fused ring systems. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery and development endeavors. The continued exploration of the synthetic potential of this compound is expected to yield novel compounds with significant therapeutic potential.

References

Application Notes and Protocols for In Vitro Assay of Imidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility and Importance of the Imidazole Scaffold

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in medicinal chemistry.[1][2] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor, and its amphoteric nature, allow it to interact with a wide array of biological targets.[2] This versatility has led to the development of a broad spectrum of imidazole-containing drugs with activities ranging from antifungal and antibacterial to anticancer and enzyme inhibition.[1][3]

Given the therapeutic potential of this scaffold, a robust and well-defined in vitro testing cascade is essential for the characterization and advancement of novel imidazole-based compounds. This guide provides a comprehensive overview of key in vitro assays, offering detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible data, thereby accelerating the journey from hit identification to lead optimization.

I. Foundational Assays: Assessing General Cytotoxicity

Before delving into specific mechanisms of action, it is crucial to establish the general cytotoxicity profile of the imidazole-based compounds. This initial screen helps to identify the concentration range at which the compounds exert effects on mammalian cells and distinguishes general toxicity from target-specific activity. Two widely adopted and robust methods for this purpose are the MTT and alamarBlue assays.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cell viability through the assessment of mitochondrial metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living cells.

Caption: Workflow of the MTT cytotoxicity assay.

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, A549, or a cell line relevant to the intended therapeutic area) into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the imidazole-based compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation: Incubate the plate for the desired exposure time, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.[5] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. alamarBlue™ Assay: A Fluorescent Indicator of Cell Health

The alamarBlue™ assay, which utilizes the active ingredient resazurin, is another robust method for assessing cell viability and cytotoxicity.[8] In living cells, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin.[8] This conversion is indicative of cellular metabolic activity and can be measured using either a fluorometer or a spectrophotometer.

References

Use of 2-Phenyl-1H-imidazole-4-carboxylic acid in the synthesis of antiplatelet agents

Author: BenchChem Technical Support Team. Date: January 2026

Leveraging 2-Phenyl-1H-imidazole-4-carboxylic Acid for the Synthesis of Novel Antiplatelet Agents

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound as a key starting material for the synthesis of potent antiplatelet agents. We present a detailed, step-by-step synthetic protocol for a representative compound, 1-(2-Phenylethyl)-5-(phenylsulfonamido)-N-(pyridin-4-ylmethyl)-1H-imidazole-4-carboxamide, a member of a class of imidazole derivatives with demonstrated antiplatelet activity. Furthermore, this guide outlines the essential experimental protocols for the pharmacological evaluation of these synthesized compounds, including in vitro platelet aggregation assays and cyclooxygenase-1 (COX-1) inhibition assays. The causality behind experimental choices, self-validating systems within protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Imidazole-Based Antiplatelet Agents

Platelet aggregation is a critical physiological process for hemostasis; however, its dysregulation can lead to the formation of pathological thrombi, precipitating severe cardiovascular events such as myocardial infarction and stroke. Antiplatelet therapy is a cornerstone in the prevention and treatment of these conditions. The imidazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Notably, substituted imidazole-4-carboxylic acids have been identified as promising precursors for the development of novel antiplatelet agents.[1] These compounds can be functionalized to interact with various targets in the platelet activation cascade, including cyclooxygenase-1 (COX-1) and receptors for agonists like adenosine diphosphate (ADP) and platelet-activating factor (PAF).[1][2]

This guide focuses on the synthetic utility of this compound, a versatile building block for accessing a class of potent 1-arylalkyl-5-sulfonamido-imidazole-4-carboxamide antiplatelet agents. We will detail a robust synthetic pathway and the subsequent pharmacological characterization, providing researchers with the necessary tools to explore this promising area of drug discovery.

Synthesis of a Lead Antiplatelet Agent: A Step-by-Step Protocol

The following multi-step synthesis outlines the preparation of 1-(2-Phenylethyl)-5-(phenylsulfonamido)-N-(pyridin-4-ylmethyl)-1H-imidazole-4-carboxamide , a representative antiplatelet agent, starting from this compound.

Synthetic Workflow Overview

The overall synthetic strategy involves a four-step sequence starting from the commercially available this compound. This workflow is designed for efficiency and scalability in a standard medicinal chemistry laboratory.

G A This compound B Step 1: Nitration (HNO3, H2SO4) A->B C 2-Phenyl-5-nitro-1H-imidazole-4-carboxylic acid B->C D Step 2: Reduction (H2, Pd/C) C->D E 5-Amino-2-phenyl-1H-imidazole-4-carboxylic acid D->E F Step 3: Sulfonylation (Benzenesulfonyl chloride, Pyridine) E->F G 2-Phenyl-5-(phenylsulfonamido)-1H-imidazole-4-carboxylic acid F->G H Step 4: Amide Coupling (Pyridin-4-ylmethanamine, HATU, DIPEA) G->H I Target Compound: 1-(2-Phenylethyl)-5-(phenylsulfonamido)-N-(pyridin-4-ylmethyl)-1H-imidazole-4-carboxamide H->I G cluster_0 Platelet Collagen Collagen Platelet_Activation Platelet Activation & Aggregation Collagen->Platelet_Activation ADP ADP ADP->Platelet_Activation Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 TXA2 Thromboxane A2 COX1->TXA2 TXA2->Platelet_Activation Target_Compound Target Compound (Imidazole Derivative) Target_Compound->COX1 Inhibition Target_Compound->Platelet_Activation Inhibition

References

Troubleshooting & Optimization

Common byproducts in the synthesis of 2-phenyl-imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-phenyl-imidazole and its derivatives. The synthesis of these valuable scaffolds, while well-established, is often plagued by the formation of persistent and challenging byproducts. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you identify, minimize, and eliminate common impurities encountered during the synthesis of 2-phenyl-imidazoles, with a particular focus on the widely used Debus-Radziszewski reaction and its variations.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that users may encounter during the synthesis and purification of 2-phenyl-imidazoles.

Q1: My reaction mixture and crude product have a persistent purple, yellow, or greenish tint that is difficult to remove. What is causing this discoloration?

A1: This is one of the most common issues, particularly in the synthesis of 2,4,5-triphenyl-1H-imidazole (lophine). The color is almost certainly due to the formation of the stable 2,4,5-triphenylimidazolyl radical.

  • Causality: The imidazole product, especially the fully substituted lophine, can undergo oxidation to form a resonance-stabilized free radical. This radical species is intensely colored (often purple or deep violet) and exists in equilibrium with its colorless dimers (piezochromic and photochromic dimers)[1]. The presence of air (oxygen) during the reaction or work-up, especially under heating or light exposure, promotes the formation of this radical[2]. In some cases, this radical can react further with oxygen to form peroxide-bridged dimers[2].

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (Nitrogen or Argon) to minimize contact with atmospheric oxygen.

    • Degas Solvents: Use degassed solvents for both the reaction and the purification steps.

    • Purification: During recrystallization, you can sometimes revert the colored radical to the colorless imidazole or dimer. Try adding a small amount of a mild reducing agent or activated charcoal to the hot solution, followed by hot filtration. However, be cautious as this can also reduce other functional groups. The most reliable method is careful recrystallization from a suitable solvent system like aqueous ethanol, allowing the colorless dimer to crystallize out while the radical remains in the mother liquor[1][3].

Q2: My final yield is consistently low, even though TLC analysis suggests the starting materials are consumed. What are the likely side reactions?

A2: Low yields in the Debus-Radziszewski synthesis are often attributed to competing side reactions and suboptimal conditions[4].

  • Causality & Common Byproducts:

    • Oxazole Formation: A significant competing pathway is the formation of oxazole derivatives. This side reaction is particularly prevalent under certain conditions and can become the major product if the reaction is not optimized for imidazole formation[5][6].

    • Incomplete Condensation/Side Reactions of Intermediates: The multi-component nature of the reaction means various intermediates are formed[7]. These can participate in other condensation or decomposition pathways, especially if the stoichiometry or reaction temperature is not optimal. For instance, the diimine intermediate formed from the dicarbonyl and ammonia is a key branch point[7][8].

    • Starting Material Purity: The purity of the aldehyde (e.g., benzaldehyde) is critical. Old or improperly stored benzaldehyde can contain significant amounts of benzoic acid due to air oxidation, which can interfere with the reaction.

  • Troubleshooting & Optimization:

    • Ammonia Source Stoichiometry: Use a significant molar excess of the ammonia source, typically ammonium acetate[3][9]. This helps to favor the formation of the diimine intermediate required for the imidazole ring over pathways leading to oxazoles[6].

    • Temperature Control: Excessive heat can promote side reactions and decomposition. Monitor the reaction and maintain the optimal temperature cited in literature protocols, often refluxing in a solvent like glacial acetic acid or ethanol[10][11].

    • Catalyst Choice: While many syntheses are performed without a catalyst, various Lewis acids or solid-supported acids (e.g., silica-supported sulfuric acid, silicotungstic acid) can improve yields and reduce reaction times by activating the carbonyl groups[4][12][13]. However, the wrong catalyst can also promote side reactions, so empirical testing is necessary[14].

Q3: I've isolated my 2-phenyl-imidazole, but my NMR spectrum shows several unexpected aromatic signals and a complex baseline. What are these impurities?

A3: Beyond unreacted starting materials, the most common complex impurities are dimers and trimers of the imidazole product itself, especially in the case of lophine.

  • Causality - Dimerization: As mentioned in Q1, the triphenylimidazolyl radical can recombine to form dimers[1]. There are at least two known dimeric forms: a photochromic dimer and a piezochromic dimer[1]. These dimers have distinct, and often complex, NMR spectra compared to the monomeric imidazole. Their presence, even in small amounts, can lead to a confusing spectrum.

  • Troubleshooting & Identification:

    • Purification: The most effective way to address this is through meticulous purification. Fractional crystallization is highly effective. The different solubilities of the monomer, dimers, and residual radical often allow for their separation. Column chromatography can also be used, but care must be taken as the silica/alumina surface can sometimes promote interconversion.

    • Characterization: Compare your spectra with literature data for lophine dimers if available. Techniques like Mass Spectrometry can help identify species with double the mass of your expected product.

Q4: Can I use a different dicarbonyl or aldehyde? How does this affect byproduct formation?

A4: Yes, the Debus-Radziszewski reaction is versatile. However, changing the reactants can significantly alter the byproduct profile.

  • Causality:

    • Dicarbonyl: Using glyoxal instead of benzil (to make 2-phenyl-imidazole instead of 2,4,5-triphenyl-imidazole) results in a less sterically hindered and electronically different product. This product may be more susceptible to other side reactions or decomposition, though it is less likely to form the highly stable radical species seen with lophine.

    • Aldehyde: Using aliphatic aldehydes instead of benzaldehyde can introduce a new set of byproducts related to enolization and self-condensation (aldol reactions) of the aldehyde under the reaction conditions. Aromatic aldehydes with strong electron-donating or withdrawing groups can alter the reactivity of the intermediates, potentially favoring or suppressing side reactions[4].

  • Recommendation: When using new substrates, it is crucial to perform small-scale test reactions and monitor them closely by TLC or LC-MS to identify the formation of major byproducts. Re-optimization of temperature, solvent, and reaction time will likely be necessary.

Key Experimental Protocols & Workflows

Protocol 1: Baseline Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol is a standard literature procedure for synthesizing lophine, which serves as a good starting point for troubleshooting.

Materials:

  • Benzil (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ammonium Acetate (≥5.0 eq)

  • Glacial Acetic Acid (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve benzil (e.g., 5.25 g, 25 mmol), benzaldehyde (e.g., 2.5 mL, 25 mmol), and ammonium acetate (e.g., 10 g, 130 mmol) in glacial acetic acid (e.g., 100 mL)[1][3].

  • Heat the mixture to reflux in an oil bath with vigorous stirring for 1-2 hours.

  • Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of benzil and benzaldehyde.

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Slowly pour the cooled mixture into a large beaker containing water (approx. 3-4 times the volume of acetic acid used, e.g., 300-400 mL) with stirring.

  • Collect the resulting white precipitate by vacuum filtration and wash the solid thoroughly with water to remove residual acetic acid and ammonium salts.

  • A second crop of product can sometimes be obtained by neutralizing the filtrate with aqueous ammonium hydroxide[3].

  • Combine the crude product and proceed to purification (Protocol 2).

Protocol 2: Purification by Recrystallization

This is the most critical step for obtaining a high-purity, colorless product.

Procedure:

  • Transfer the crude, dry solid from Protocol 1 into an appropriately sized Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent. An aqueous ethanol mixture is commonly effective[1][3]. Start by adding hot 95% ethanol until the solid just dissolves.

  • If the solution is colored (yellow/purple), add a small amount of activated charcoal, and keep the solution hot for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation.

  • Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visualized Mechanisms and Workflows

Diagram 1: The Debus-Radziszewski Reaction Pathway

G Benzil Benzil (1,2-Dicarbonyl) Diimine Diimine Intermediate Benzil->Diimine Benzaldehyde Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine Ammonia Ammonia (from NH4OAc) Ammonia->Diimine Ammonia->Imine Aminal Aminal Derivative Diimine->Aminal Imine->Aminal ImidazoleRing Imidazole Ring (Cyclization) Aminal->ImidazoleRing Dehydration Product 2,4,5-Triphenyl-1H-imidazole ImidazoleRing->Product Aromatization

Caption: Core mechanism of the Debus-Radziszewski reaction.

Diagram 2: Formation Pathways of Product and Key Byproducts

G Reactants Benzil + Benzaldehyde + NH3 DesiredPath Debus-Radziszewski Condensation Reactants->DesiredPath SideReaction Competing Side Reaction Reactants->SideReaction Product Desired Imidazole Product DesiredPath->Product Oxidation Oxidation (O2, light, heat) Product->Oxidation Radical Imidazolyl Radical (Colored) Oxidation->Radical Dimer Colorless Dimer Radical->Dimer Dimerization Dimer->Radical Equilibrium Oxazole Oxazole Byproduct SideReaction->Oxazole

Caption: Major pathways for product and byproduct formation.

Diagram 3: Troubleshooting Workflow for Impure Product

G Start Crude Product Obtained CheckColor Is the product colored (purple/yellow)? Start->CheckColor YesColor Indicates Radical Formation CheckColor->YesColor Yes NoColor Proceed to NMR/MS analysis CheckColor->NoColor No SolutionColor Recrystallize with charcoal. Work under N2. YesColor->SolutionColor AnalyzeSpectra Analyze NMR/MS Data NoColor->AnalyzeSpectra CheckPurity Are starting materials or other byproducts present? AnalyzeSpectra->CheckPurity YesImpure Incomplete Reaction or Side Products (e.g., Oxazole) CheckPurity->YesImpure Yes NoImpure Product is likely pure. Verify melting point. CheckPurity->NoImpure No SolutionImpure Optimize reaction time/temp. Re-purify via column or fractional crystallization. YesImpure->SolutionImpure

Caption: Decision tree for troubleshooting an impure product.

References

Technical Support Center: Purification of 2-Phenyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Phenyl-1H-imidazole-4-carboxylic acid (CAS No: 77498-98-7). This molecule, a key building block in medicinal chemistry and materials science, often presents unique purification challenges due to its amphoteric nature—possessing both a basic imidazole ring and an acidic carboxylic acid group. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven strategies to overcome these hurdles, moving from crude reaction mixtures to highly pure material. We will explore the causality behind each experimental choice, ensuring you not only follow a protocol but understand the chemistry that makes it work.

Frequently Asked Questions (FAQs) & Troubleshooting

Initial Assessment of Crude Material

Q1: I've just completed my synthesis. What are the likely impurities in my crude this compound, and how do I identify them?

A1: Understanding the potential impurities is the critical first step in designing an effective purification strategy. Your crude product is rarely a single substance. Based on common synthetic routes, such as the Radziszewski synthesis or variations thereof, you can anticipate the following contaminants:

  • Unreacted Starting Materials: These could include benzaldehyde, a dicarbonyl compound (like glyoxal or a derivative), and the ammonia source (e.g., ammonium acetate).

  • Reaction Intermediates: Incomplete cyclization or condensation can leave various acyclic intermediates in the mixture.

  • Side-Products: Isomeric impurities, such as 2-Phenyl-1H-imidazole-5-carboxylic acid, can form depending on the regioselectivity of the reaction. Over-oxidation or degradation products may also be present.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used during the synthesis.

Initial Analysis Workflow: A simple Thin-Layer Chromatography (TLC) analysis is the best starting point.

  • Dissolve: Dissolve a small sample of your crude material in a suitable solvent (e.g., methanol or a DCM/methanol mixture).

  • Spot: Spot it on a silica gel TLC plate alongside any available starting materials.

  • Elute: Develop the plate using a solvent system like 9:1 Dichloromethane/Methanol. You can add a trace amount of acetic acid (0.1-0.5%) to the eluent to sharpen the spot of your carboxylic acid product and reduce tailing.

  • Visualize: Use a UV lamp (254 nm) to visualize the spots. The number and position of spots will give you a qualitative assessment of your mixture's complexity.

Primary Purification Techniques

Q2: My crude product seems to be mostly the desired compound, with some minor impurities. Is recrystallization a good first step?

A2: Absolutely. Recrystallization is the most effective method for removing small amounts of impurities and for "polishing" a compound to high purity, provided a suitable solvent can be found. The principle relies on the difference in solubility of your product and the impurities in a chosen solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. Ethanol, particularly 90-95% aqueous ethanol, is often a good starting point for this class of compounds.[1] Other potential solvents include methanol, isopropanol, or acetic acid/water mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is crucial for maximizing recovery.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor that contains the dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Recrystallization:

  • Problem: The compound "oils out" instead of crystallizing.

    • Cause & Solution: This happens when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly. Seeding the solution with a tiny crystal of pure product can also induce crystallization.

  • Problem: Poor recovery of the product.

    • Cause & Solution: Too much solvent was used initially. You can try to boil off some of the solvent and cool again. Ensure you have cooled the solution sufficiently in an ice bath before filtering.

Solvent SystemBoiling Point (°C)Suitability for this compound
95% Ethanol~78Good general-purpose solvent; dissolves well when hot, less so when cold.
Methanol65Higher solubility may lead to lower recovery but can be effective.
Isopropanol82Similar to ethanol, good alternative.
Acetic Acid / WaterVariableExcellent for dissolving polar compounds, but removal of residual acetic acid is critical.

Q3: My crude mixture is complex, containing both neutral and potentially other acidic/basic compounds. How can I use acid-base extraction for a bulk cleanup?

A3: Acid-base extraction is an exceptionally powerful technique for this specific molecule, as it allows you to separate compounds based on their acidic or basic properties.[2] The key is to manipulate the pH of the aqueous phase to selectively protonate or deprotonate your compound and the impurities, thereby moving them between an organic layer and an aqueous layer.[3]

The amphoteric nature of this compound allows for a nuanced approach. The carboxylic acid is significantly more acidic (pKa ~4-5) than the protonated imidazole ring is acidic (pKa ~6-7). This pKa difference is the foundation of the separation.

Workflow for Acid-Base Extraction: The following diagram outlines the logical steps for separating your target compound from neutral, strongly acidic, and basic impurities.

AcidBaseExtraction crude Crude Mixture (Target + Neutral, Acidic, Basic Impurities) 1. Dissolve in Ethyl Acetate 2. Transfer to Separatory Funnel step1 Wash with 5% NaHCO₃ (aq) (Weak Base) crude->step1 org1 Organic Layer (Target + Neutral + Basic Impurities) step1->org1 Organic aq1 Aqueous Layer 1 (Strongly Acidic Impurities as Salts) Discard or process if needed. step1->aq1 Aqueous step2 Wash with 5% HCl (aq) (Acid) org1->step2 org2 Organic Layer (Target + Neutral Impurities) step2->org2 Organic aq2 Aqueous Layer 2 (Basic Impurities as Salts) Discard or process if needed. step2->aq2 Aqueous step3 Extract with 5% NaOH (aq) (Strong Base) org2->step3 org3 Organic Layer (Neutral Impurities) Discard. step3->org3 Organic aq3 Aqueous Layer 3 (Product as Sodium Salt) step3->aq3 Aqueous step4 1. Cool in Ice Bath 2. Acidify with conc. HCl to pH ~4-5 3. Filter Precipitate aq3->step4 product Pure 2-Phenyl-1H-imidazole- 4-carboxylic acid (Solid) step4->product

Caption: Workflow for purification via acid-base extraction.

Troubleshooting Acid-Base Extraction:

  • Problem: An emulsion forms at the interface of the organic and aqueous layers.

    • Cause & Solution: Emulsions are common when fine particulates are present or if the mixture is shaken too vigorously. To break it, you can add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Gentle swirling is often more effective than vigorous shaking.

  • Problem: Low yield after acidification and filtration.

    • Cause & Solution: The product might have some solubility in the acidic aqueous solution.[4] Ensure the solution is thoroughly chilled in an ice bath before filtration. If the product remains dissolved, you may need to perform a back-extraction into an organic solvent like ethyl acetate, followed by drying and evaporation of the solvent.[4]

Advanced Purification

Q4: I've tried recrystallization and extraction, but TLC still shows a persistent impurity that is very close to my product spot. What's next?

A4: When dealing with structurally similar impurities, column chromatography is the method of choice.[5] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[6]

Key Considerations for Imidazole Derivatives: The basic nitrogen of the imidazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction often leads to significant "tailing" of the compound's spot on TLC and its peak during column elution, resulting in poor separation and low recovery.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Selection: Standard silica gel (60 Å) is a common starting point. If tailing is severe, consider using neutral alumina, which is less acidic and can provide better peak shape for basic compounds.[5]

  • Mobile Phase (Eluent) Optimization: Use TLC to find a solvent system that gives good separation (a ΔRf of >0.2 is ideal).

    • Good Starting Systems: Dichloromethane/Methanol (e.g., 95:5) or Ethyl Acetate/Hexane (e.g., 50:50).

    • To Combat Tailing: Add a basic modifier like triethylamine (TEA) or pyridine to your eluent system at a concentration of 0.1-1%.[5] This modifier will compete with your compound for the acidic sites on the silica, improving elution. Alternatively, if your impurity is not acidic, adding 0.5-1% acetic acid can also improve the peak shape of your target carboxylic acid.

  • Column Packing: Pack the column with silica gel as a slurry in your initial, least polar solvent. A well-packed, air-free column is essential for good separation.

  • Sample Loading: For the best resolution, use a "dry loading" method. Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[5]

  • Elution: Start with a less polar solvent system and gradually increase the polarity (gradient elution).[5] For example, you might start with 100% DCM and gradually add methanol up to 5-10%.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Decision Tree for Purification Strategy:

PurificationStrategy start Crude 2-Phenyl-1H-imidazole- 4-carboxylic acid check_tlc Analyze by TLC. How complex is the mixture? start->check_tlc simple_mix Relatively Simple (Main spot + minor impurities) check_tlc->simple_mix Simple complex_mix Complex Mixture (Multiple spots, acidic/basic impurities) check_tlc->complex_mix Complex recrystallize Attempt Recrystallization (e.g., from Ethanol/Water) simple_mix->recrystallize acid_base Perform Acid-Base Extraction (Bulk cleanup) complex_mix->acid_base check_purity1 Check Purity by TLC/NMR. Is it pure? recrystallize->check_purity1 check_purity2 Check Purity by TLC. Is it pure? acid_base->check_purity2 final_product Pure Product check_purity1->final_product Yes column_chrom Column Chromatography (Consider basic modifier like TEA) check_purity1->column_chrom No (Close-running impurity) check_purity2->recrystallize No, but much cleaner check_purity2->final_product Yes check_purity2->column_chrom No, still complex column_chrom->final_product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Troubleshooting Low Yield in Imidazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during imidazole ring formation. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Troubleshooting Guide

This section provides a systematic approach to identifying and solving the root causes of low product yield.

Q1: My overall reaction yield is disappointingly low. Where should I start my investigation?

A1: A low yield in imidazole synthesis typically stems from one of three main areas: incomplete reaction, formation of side products, or loss of product during work-up and purification. A systematic investigation is the most effective approach.

Begin by confirming whether your starting material has been fully consumed using Thin Layer Chromatography (TLC).[1] If the starting material remains, the reaction is incomplete. If the starting material is gone but the product spot on the TLC is weak, side reactions are likely the primary issue. If the reaction appears clean by TLC but the final isolated yield is low, focus on optimizing your purification process.

The following workflow provides a logical path for your troubleshooting efforts:

G cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions cluster_purification Purification Loss start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete_root Starting Material Remains check_completion->incomplete_root Incomplete side_reaction_root Starting Material Consumed, Low Product Formation check_completion->side_reaction_root Complete optimize_time Increase Reaction Time incomplete_root->optimize_time optimize_temp Optimize Temperature incomplete_root->optimize_temp check_reagents Verify Reagent Purity & Stoichiometry incomplete_root->check_reagents optimize_stoichiometry Adjust Reagent Stoichiometry (e.g., excess ammonia) side_reaction_root->optimize_stoichiometry change_solvent Screen Solvents side_reaction_root->change_solvent add_catalyst Introduce/Change Catalyst side_reaction_root->add_catalyst order_of_addition Modify Order of Addition side_reaction_root->order_of_addition purification_root Clean Reaction, Low Isolated Yield side_reaction_root->purification_root Clean by TLC optimize_extraction Optimize Extraction (pH, solvent) purification_root->optimize_extraction optimize_chromatography Refine Chromatography (stationary/mobile phase) purification_root->optimize_chromatography optimize_crystallization Improve Crystallization (solvent, temperature) purification_root->optimize_crystallization

Caption: General troubleshooting workflow for low yield.
Q2: I suspect side reactions are consuming my starting materials. What are the common byproducts and how can I minimize them?

A2: This is a very common issue, particularly in multicomponent reactions like the Debus-Radziszewski synthesis. The most frequent side reaction is the formation of an oxazole byproduct.[1] This occurs when the 1,2-dicarbonyl compound reacts with the aldehyde before the diimine intermediate, crucial for imidazole formation, is generated.

Causality: The key is to favor the formation of the diimine intermediate, which is formed from the reaction of the dicarbonyl compound with two equivalents of ammonia. Once formed, this diimine readily condenses with the aldehyde to form the imidazole ring.

Prevention Strategies:

  • Use Excess Ammonia: Employing a significant molar excess of the ammonia source (like ammonium acetate) relative to the dicarbonyl and aldehyde is the most effective strategy.[1] This application of Le Châtelier's principle drives the equilibrium towards the diimine intermediate, outcompeting the pathway to the oxazole.

  • Modify Order of Addition: Consider slowly adding the aldehyde to the mixture of the dicarbonyl compound and the ammonia source. This ensures that a sufficient concentration of the diimine intermediate is present to react with the aldehyde as it is introduced.[1]

  • Maintain Alkaline Conditions: Ensuring the reaction medium is alkaline can also help suppress oxazole formation.[1]

G Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Oxazole Oxazole Byproduct Dicarbonyl->Oxazole Competing Reaction Aldehyde Aldehyde Imidazole Desired Imidazole Product Aldehyde->Imidazole Aldehyde->Oxazole Ammonia Ammonia (2 eq.) Ammonia->Diimine Diimine->Imidazole Condensation

Caption: Competing pathways in imidazole synthesis.
Q3: How do I optimize reaction conditions (temperature, solvent) to improve my yield?

A3: Temperature and solvent are critical variables that control reaction rate, solubility, and the stability of intermediates. A suboptimal choice in either can drastically lower yields.

  • Temperature: The ideal temperature is a balance between a sufficient reaction rate and the minimization of side reactions or decomposition. While higher temperatures accelerate the reaction, they can also promote undesired pathways. For instance, in some catalyst-free systems using glycerol, increasing the temperature beyond 90°C can weaken the hydrogen-bonding network that activates the reactants, leading to a decrease in yield.[2] A systematic approach is best.

  • Solvent: The solvent's role is to solubilize reactants and stabilize charged intermediates.[3]

    • Polar Protic Solvents (e.g., ethanol, water, glycerol) can stabilize charged intermediates through hydrogen bonding, which can increase yields.[3] An ethanol-water mixture has been shown to be highly effective.[3]

    • Polar Aprotic Solvents (e.g., DMF, DMSO) are also commonly used and can provide a favorable environment for reactions involving nucleophiles.[3]

    • Aqueous THF has proven to be a superior solvent system for condensing α-haloketones and amidines, as it effectively solubilizes both the polar amidine and the non-polar α-haloketone.[4]

Data Presentation: Effect of Reaction Parameters on Yield

ParameterConditionTypical Effect on YieldRationale & Citation
Temperature Too LowLow Incomplete conversion due to insufficient activation energy.
OptimalHigh Balances reaction rate and selectivity.
Too HighLow Promotes side reactions and potential decomposition of reagents.[5]
Solvent Ethanol/WaterHigh Polar protic mixture effectively stabilizes charged intermediates.[3]
TolueneVariable Nonpolar; may increase selectivity by reducing solvation of intermediates.[3]
Aqueous THFHigh Excellent for solubilizing both polar and non-polar reactants.[4]
GlycerolHigh Green solvent; activates reactants via hydrogen bonding.[2]
Catalyst NoneLow Traditional uncatalyzed reactions are often inefficient.[6]
Acid (e.g., Lactic Acid)High Activates carbonyl groups, facilitating nucleophilic attack.[5][6]
Ionic LiquidHigh Can act as both solvent and catalyst, increasing reaction rates.[7]

Experimental Protocols: Protocol for Screening Reaction Solvents

  • Setup: In separate, identical reaction vials, place your 1,2-dicarbonyl compound (1.0 eq) and ammonia source (e.g., ammonium acetate, 5.0 eq).

  • Solvent Addition: To each vial, add a different solvent to be tested (e.g., Ethanol, DMF, Aqueous THF, Toluene) to achieve the same concentration (e.g., 0.5 M).

  • Reactant Addition: Add the aldehyde (1.0 eq) to each vial.

  • Reaction: Stir all reactions at a constant temperature (e.g., 80 °C) for a set period (e.g., 4 hours).

  • Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each vial and spot on a single TLC plate.

  • Analysis: After the set time, quench the reactions. Analyze the TLC plate to visually compare the intensity of the product spot versus remaining starting materials across the different solvents. For a more quantitative analysis, analyze aliquots by LC-MS.

Section 2: Frequently Asked Questions (FAQs)

Q1: My starting materials, especially the α-haloketone, seem unstable. How critical is reagent purity?

A1: Reagent purity is absolutely critical. Impurities can introduce a host of side reactions that consume your reagents and complicate purification.[1] α-Bromo ketones, in particular, are known to be unstable, especially under basic aqueous conditions, and can decompose over time.[4] It is highly recommended to use freshly prepared or purified starting materials. To mitigate the decomposition of sensitive reagents like α-haloketones, one successful strategy is to add them slowly as a solution to the reaction mixture, minimizing their concentration at any given time.[4]

Q2: What is the Debus-Radziszewski synthesis and what are its main limitations?

A2: The Debus-Radziszewski synthesis is a classic and widely used multicomponent reaction for preparing imidazoles. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[8][9] While versatile, its primary limitation is that the traditional, uncatalyzed version often suffers from harsh reaction conditions and poor yields, largely due to the formation of byproducts.[10][11] Modern modifications often incorporate catalysts or use microwave irradiation to improve yields and reduce reaction times.[6][10]

Q3: I'm struggling with the purification of my final imidazole product. What are some common pitfalls?

A3: Imidazoles can be challenging to purify due to their polarity and the basicity of the ring nitrogens.[12]

  • Column Chromatography: The basic nitrogen atom can bind strongly to the acidic surface of silica gel, causing significant streaking, poor separation, and low recovery.[13] To mitigate this, you can either "deactivate" the silica gel by pre-treating it with a base like triethylamine in your eluent or switch to a less acidic stationary phase, such as alumina.[13]

  • Acid-Base Extraction: While useful, this technique can lead to the formation of stubborn emulsions, making layer separation difficult.[13] Furthermore, many imidazole derivatives, especially as their hydrochloride salts, have high water solubility, which can lead to significant product loss in the aqueous layer.[12][13]

  • Crystallization: A common issue is the product "oiling out" instead of forming crystals. This happens when the compound comes out of the solution as a liquid.[13] To prevent this, try cooling the solution more slowly, using a more dilute solution, or changing your solvent system. Adding a seed crystal or scratching the inside of the flask with a glass rod can help induce crystallization.[13][14]

Q4: Could my choice of catalyst (or lack thereof) be the reason for low yield?

A4: Yes, the choice of catalyst is one of the most critical factors in modern imidazole synthesis. While some reactions proceed without a catalyst, yields are often low.[6] Introducing a suitable catalyst can dramatically improve both the rate and yield.

  • Acid catalysts (e.g., silica-supported sulfonic acid, lactic acid, ZnCl₂) activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack.[5][6]

  • Heterogeneous catalysts , such as magnetic iron oxide nanoparticles, are also effective and have the advantage of being easily recoverable and reusable.[6][15]

  • Microwave irradiation in conjunction with a catalyst can further accelerate the reaction, often leading to excellent yields in a fraction of the time required for conventional heating.[6][10][16]

Systematic screening of different classes of catalysts (acidic, basic, organocatalyst) is a highly recommended step for optimizing a low-yielding reaction.

References

Technical Support Center: Enhancing the Solubility of Imidazole Carboxylic Acids for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the solubility challenges of imidazole carboxylic acids in biological assays. Our focus is on providing scientifically sound, practical solutions grounded in established principles.

Introduction: The Solubility Challenge

Imidazole carboxylic acids are a vital class of compounds in pharmaceutical research. However, their inherent physicochemical properties often lead to poor aqueous solubility, creating significant hurdles for accurate and reproducible biological assays. The presence of both a basic imidazole ring and an acidic carboxylic acid group means these molecules can exist as zwitterions, further complicating their solubility behavior.[1] Many therapeutically promising derivatives carry large, hydrophobic functional groups to boost biological activity, which unfortunately also drastically reduces their water solubility.[2] This guide will walk you through a systematic approach to overcoming these challenges.

Section 1: Frequently Asked Questions (FAQs) - First-Line Solubility Enhancement Strategies

This section addresses the most common initial questions and provides straightforward solutions that should be the first line of investigation.

Q1: My imidazole carboxylic acid compound won't dissolve in my aqueous assay buffer. What is the most basic reason for this?

A1: The primary reason is often the molecular structure itself. While the core imidazole ring is polar, the addition of nonpolar, hydrophobic functional groups—often necessary for therapeutic efficacy—can significantly decrease water solubility.[2][3] Furthermore, carboxylic acids with more than four or five carbon atoms tend to be insoluble in water due to the dominance of the hydrophobic alkyl chain.[3][4]

Q2: What is the simplest first step to try and solubilize my compound?

A2: For any ionizable compound like an imidazole carboxylic acid, pH adjustment is the most direct and effective initial strategy.[2] The solubility of carboxylic acids is highly pH-dependent.[5][6][7] By increasing the pH of your solution with a base (e.g., NaOH or KOH), you deprotonate the carboxylic acid group to a carboxylate. This charged group is significantly more polar and, therefore, more soluble in aqueous media.[4][7]

Q3: I've adjusted the pH, but my compound is still not soluble enough. What's the next logical step?

A3: The use of co-solvents is the next conventional approach. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, helping to dissolve non-polar compounds.[2]

  • Dimethyl Sulfoxide (DMSO) is a powerful and widely used co-solvent for creating high-concentration stock solutions.[8][9]

  • Ethanol is another common and less aggressive co-solvent.

  • Polyethylene glycols (PEGs) of low molecular weight can also be effective.[10]

It is standard practice to dissolve the compound in a minimal amount of 100% DMSO to create a concentrated stock, which is then diluted into the final aqueous assay buffer.[9]

Q4: Are there potential downsides to using co-solvents like DMSO?

A4: Yes, researchers must be cautious. While excellent for initial solubilization, high concentrations of co-solvents can be problematic in biological assays.[8]

  • Cellular Toxicity: DMSO can be toxic to cells, typically at concentrations above 1-2%.

  • Protein Denaturation: Organic solvents can alter protein conformation and function.

  • Assay Interference: Co-solvents can affect enzyme kinetics and other biological interactions.[8]

  • Viscosity Changes: DMSO can increase the viscosity of the solution, which may impact automated liquid handling and reaction kinetics.[8]

Therefore, the goal is always to use the lowest effective concentration of the co-solvent.

Q5: How do I properly prepare a stock solution for my experiments?

A5: Accurate and consistent stock solution preparation is critical for reproducible results.[11][12]

  • Use Precise Equipment: Always use an analytical balance for weighing your compound and Class A volumetric flasks for measuring the solvent.[11][12]

  • Calculate Correctly: Account for the purity of your compound when calculating the mass needed.[11]

  • Ensure Complete Dissolution: Use sonication or gentle vortexing to ensure the compound is fully dissolved in the initial solvent (e.g., 100% DMSO).[12]

  • Label Clearly: Label your stock solution with the compound name, exact concentration, solvent, preparation date, and your initials.[13]

  • Store Properly: Store stock solutions as recommended by the manufacturer, often at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[14]

Section 2: Troubleshooting Guide - Advanced and Mechanistic Approaches

If the initial strategies are insufficient, a more advanced, mechanistically driven approach is necessary. This section provides a logical workflow for tackling persistent solubility issues.

Workflow for Advanced Solubility Enhancement

Solubility Troubleshooting Workflow cluster_advanced Advanced Strategies start Initial State: Compound Insoluble in Aqueous Buffer ph_adjust Step 1: pH Adjustment (e.g., add NaOH to pH > pKa) start->ph_adjust check1 Solubility Adequate? ph_adjust->check1 cosolvent Step 2: Co-solvent Addition (e.g., prepare DMSO stock) check2 Solubility Adequate? cosolvent->check2 check1->cosolvent No end Compound Solubilized for Assay check1->end Yes advanced_methods Proceed to Advanced Methods check2->advanced_methods No check2->end Yes salt_formation Option A: Salt Formation advanced_methods->salt_formation cyclodextrins Option B: Cyclodextrin Complexation advanced_methods->cyclodextrins solid_dispersion Option C: Solid Dispersion advanced_methods->solid_dispersion salt_formation->end cyclodextrins->end solid_dispersion->end

Caption: A systematic workflow for addressing solubility issues.

Q6: My compound is zwitterionic and has very low solubility around neutral pH. How does salt formation help?

A6: Salt formation is a powerful technique to improve the solubility of ionizable active pharmaceutical ingredients (APIs).[15][16] For an imidazole carboxylic acid, which has both an acidic (carboxylic acid) and a basic (imidazole) center, you can form a salt at either end of the molecule.

  • Mechanism: By reacting the compound with a strong acid or base, you create a salt form (e.g., a sodium carboxylate or an imidazole hydrochloride).[15][17] These salt forms are crystalline solids with different physicochemical properties than the parent molecule, often exhibiting significantly higher aqueous solubility and faster dissolution rates.[4][16][17]

  • Practical Application: While synthesizing a new salt form may be outside the scope of a typical biology lab, it is a key strategy in drug development. If you are working with a medicinal chemist, requesting a more soluble salt form (e.g., sodium, potassium, or calcium salt) can be a highly effective solution.[15]

Q7: I've heard about cyclodextrins. How do they work and when should I consider using them?

A7: Cyclodextrins are an excellent choice when you need to increase aqueous solubility without using organic co-solvents, or when co-solvents are incompatible with your assay.

  • Mechanism: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20][21] They can encapsulate the hydrophobic parts of a guest molecule, like your imidazole derivative, forming a water-soluble "inclusion complex".[18][19][22] This complex effectively shields the nonpolar region of the drug from the aqueous environment, dramatically increasing its apparent solubility.[19][20][21]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common, highly soluble derivatives used in pharmaceutical formulations.[19][22]

  • Experimental Protocol:

    • Prepare an aqueous solution of the cyclodextrin (e.g., 20% w/v SBE-β-CD in saline).

    • Prepare a concentrated stock of your compound in DMSO (e.g., 10 mg/mL).

    • Slowly add the DMSO stock solution to the cyclodextrin solution while vortexing. For example, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution.[23]

    • This method, known as co-evaporation or solvent evaporation, is simple and effective for lab-scale preparations.[18]

Q8: What is a "solid dispersion" and is it relevant for my lab-scale biological assays?

A8: Solid dispersion is a more advanced technique, typically used in pharmaceutical formulation, but the principle is relevant. It involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[24][25][26]

  • Mechanism: The goal is to reduce the particle size of the drug down to the molecular level and convert its crystalline form to a higher-energy amorphous form.[25][27] This amorphous state, combined with the improved wettability provided by the hydrophilic carrier (like PEGs or PVP), leads to a significant increase in dissolution rate and solubility.[24][25][27]

  • Relevance for Assays: While you are unlikely to prepare a formal solid dispersion for a single assay, understanding the concept is useful. If you are experiencing issues with a compound precipitating out of a DMSO stock upon dilution, it is because the crystalline form is crashing out. Techniques that favor amorphous states or molecular dispersions, even temporarily, can improve results. The use of certain excipients or rapid mixing protocols can sometimes mimic the benefits of a solid dispersion on a micro-scale.

Section 3: Data and Protocols

Table 1: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionTypical ApplicationAdvantagesDisadvantages
pH Adjustment Ionizes the carboxylic acid group, increasing polarity.[4][7]First-line approach for ionizable compounds.Simple, cost-effective, avoids organic solvents.Only works for ionizable compounds; may not be compatible with assay pH.
Co-solvents (e.g., DMSO) Reduces the polarity of the aqueous solvent.[2]Preparing high-concentration stock solutions.Highly effective for many nonpolar compounds.Potential for cell toxicity, protein denaturation, and assay interference.[8]
Cyclodextrins Encapsulates the hydrophobic part of the molecule in a soluble complex.[18][19]When organic solvents must be avoided or minimized.Low toxicity, high solubilizing capacity for suitable molecules.[19][21]Can be expensive; may not work for all molecular shapes/sizes.
Salt Formation Creates a new solid form with different, often better, solubility properties.[15][16]Drug development and formulation.Can dramatically improve solubility, stability, and dissolution rate.[17]Requires chemical synthesis; may not be feasible in a biology lab.
Solid Dispersion Reduces particle size to the molecular level and creates an amorphous form.[24][25]Pharmaceutical manufacturing of oral dosage forms.Greatly enhances dissolution rate and bioavailability.[24][27]Complex to prepare; not typically used for in-vitro assay preparation.
Protocol: Preparing a Solution with Cyclodextrin

This protocol details a common method for using cyclodextrins to enhance the solubility of a hydrophobic compound for a biological assay.

  • Objective: To prepare a 1 mM working solution of a poorly soluble imidazole carboxylic acid (MW = 300 g/mol ) for a cell-based assay.

  • Materials:

    • Imidazole carboxylic acid compound

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Sterile saline or appropriate aqueous buffer

    • Analytical balance, volumetric flasks, sterile tubes

  • Procedure:

    • Prepare a 100 mM Primary Stock in DMSO:

      • Accurately weigh 30 mg of the compound.

      • Dissolve the compound in 1.0 mL of 100% DMSO in a volumetric flask.[11] Ensure complete dissolution, using sonication if necessary. This is your 100X primary stock .

    • Prepare a 20% (w/v) Cyclodextrin Solution:

      • Weigh 2.0 g of SBE-β-CD.

      • Dissolve in sterile saline or buffer and bring the final volume to 10.0 mL. Mix until fully dissolved.

    • Prepare the 1 mM Working Solution:

      • In a sterile tube, add 990 µL of the 20% SBE-β-CD solution.

      • While vortexing the cyclodextrin solution, slowly add 10 µL of the 100 mM primary DMSO stock.[23]

      • Continue vortexing for 1-2 minutes to ensure the formation of the inclusion complex.

    • Final Concentration Check:

      • The final concentration of the compound is 1 mM.

      • The final concentration of DMSO is 1%, which is generally tolerated by most cell lines.

      • The final concentration of SBE-β-CD is approximately 19.8%.

Conclusion

Improving the solubility of imidazole carboxylic acids requires a systematic and informed approach. By starting with simple pH adjustments and progressing through the use of co-solvents and more advanced techniques like cyclodextrin complexation, researchers can overcome these common experimental hurdles. Always remember to validate the compatibility of your chosen solubilization method with your specific biological assay to ensure the integrity of your results.

References

Technical Support Center: Stability of 2-Phenyl-1H-imidazole-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 1, 2026

Introduction

This guide is designed for researchers, scientists, and drug development professionals working with 2-Phenyl-1H-imidazole-4-carboxylic acid. Understanding the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, drawing from established principles of imidazole chemistry and best laboratory practices.

I. Troubleshooting Guide: Common Issues in Solution

This section addresses specific problems you may encounter when working with solutions of this compound.

Issue 1: Precipitation or Cloudiness Observed in Solution After Preparation or Storage

Question: I've prepared a solution of this compound in an aqueous buffer, but it has become cloudy or a precipitate has formed. What is the cause and how can I resolve this?

Answer:

Precipitation or cloudiness is a common issue that can arise from several factors related to solubility and stability.

Possible Cause 1: Poor Solubility in the Chosen Solvent System.

  • Explanation: this compound, like many imidazole carboxylic acids, is a polar molecule but may have limited solubility in purely aqueous solutions, especially at neutral pH.[1] Its solubility is influenced by the pH of the medium due to the presence of both an acidic carboxylic acid group and a basic imidazole ring.[2][3]

  • Troubleshooting Steps:

    • Verify Solvent Suitability: For aqueous solutions, the pH is a critical factor. Adjusting the pH away from the isoelectric point of the molecule can increase solubility. Try preparing the solution in a slightly acidic or basic buffer to see if solubility improves.

    • Consider a Co-solvent: If your experimental design allows, using a polar aprotic co-solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can significantly enhance solubility.[4] It is recommended to first dissolve the compound in a minimal amount of the organic solvent and then dilute it with the aqueous buffer.[5]

    • Perform a Solubility Test: Before preparing a large batch, perform a small-scale solubility test with your intended solvent system to determine the approximate solubility limit.

Possible Cause 2: Compound Degradation.

  • Explanation: The precipitate may not be the parent compound but rather an insoluble degradation product. Imidazole derivatives can be susceptible to degradation, especially under harsh conditions.[6]

  • Troubleshooting Steps:

    • Analyze the Precipitate: If possible, isolate the precipitate and the supernatant and analyze them using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you identify if degradation products have formed.

    • Review Storage Conditions: Assess the storage conditions of your solution. Exposure to light, elevated temperatures, or extreme pH can accelerate degradation.[4]

Possible Cause 3: Interaction with Other Components in the Solution.

  • Explanation: If your solution contains metal ions, they can coordinate with the imidazole and carboxylic acid functional groups, potentially forming insoluble metal complexes.[2]

  • Troubleshooting Steps:

    • Identify Potential Metal Contaminants: Review the composition of your buffer and other reagents for the presence of metal ions.

    • Use a Chelating Agent: If metal ion contamination is suspected and it will not interfere with your experiment, consider adding a chelating agent like EDTA.

Issue 2: Color Change in the Solution Over Time

Question: My solution of this compound has developed a yellow or brown tint. What does this indicate?

Answer:

A change in color is often a sign of chemical degradation.

Possible Cause 1: Oxidation.

  • Explanation: The imidazole ring can undergo oxidation, which can be initiated by atmospheric oxygen (auto-oxidation) or other oxidizing agents present in the solution.[4][6] This process can be more pronounced under basic conditions. Oxidation can lead to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Protect from Air: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Avoid Oxidizing Agents: Ensure that your solvents and reagents are free from peroxides and other oxidizing impurities.

    • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the duration of exposure to potential oxidants.

Possible Cause 2: Photodegradation.

  • Explanation: Imidazole compounds can be sensitive to light, particularly UV radiation.[6][7] Exposure to ambient or UV light can trigger photochemical reactions, leading to the formation of colored degradation products.[8]

  • Troubleshooting Steps:

    • Protect from Light: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Minimize Light Exposure During Experiments: Conduct experimental manipulations in a dimly lit environment or use light-blocking shields when possible.

Issue 3: Inconsistent or Decreased Activity in Biological Assays

Question: I am observing a loss of potency or inconsistent results with my this compound in a biological assay. Could this be a stability issue?

Answer:

Yes, a decline in biological activity is a strong indicator of compound degradation.

Possible Cause: Degradation of the Active Compound.

  • Explanation: The degradation of this compound into other chemical species will reduce the concentration of the active compound in your solution, leading to diminished or variable biological effects. The degradation pathways, such as oxidation or photodegradation, can alter the chemical structure of the molecule, rendering it inactive.[6]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most immediate step is to prepare a fresh stock solution and working solutions from the solid compound and repeat the experiment.

    • Implement a Stability Study: To systematically investigate the stability in your experimental media, you can perform a time-course study.

      • Prepare your experimental solution and divide it into several aliquots.

      • Store the aliquots under your typical experimental conditions (e.g., incubator at 37°C).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by a stability-indicating HPLC method to quantify the amount of the parent compound remaining.

    • Review Solution Preparation and Storage: Ensure that you are following best practices for solution preparation and storage as outlined in this guide.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Protecting it from moisture and light is crucial for long-term stability.

Q2: What solvents are recommended for preparing stock solutions of this compound?

A2: Based on the properties of similar imidazole carboxylic acids, polar aprotic solvents like DMSO and DMF are good choices for preparing concentrated stock solutions.[4] For some applications, methanol may also be suitable. It is advisable to perform a small-scale solubility test before preparing a large volume.

Q3: What are the potential degradation pathways for this compound in solution?

A3: Imidazole derivatives are generally susceptible to several degradation pathways in solution:

  • Oxidation: The imidazole ring can be oxidized, particularly in the presence of oxidizing agents or through auto-oxidation.[6]

  • Photodegradation: Exposure to light, especially UV light, can lead to degradation.[4][6]

  • Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, the carboxylic acid group can participate in reactions, although this is less common under typical experimental conditions.[4]

Q4: How can I monitor the stability of this compound in my experimental solution?

A4: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By analyzing samples at different time points, you can quantify the amount of the parent compound remaining and determine the rate of degradation.

Q5: Are there any known incompatibilities for this compound?

A5: Yes, you should avoid strong oxidizing agents and strong acids.[10][11] Additionally, be cautious when using solutions containing metal ions, as they can form complexes with the molecule.[2]

III. Experimental Protocols and Data

Protocol 1: General Procedure for Preparing a Stock Solution
  • Weigh the desired amount of this compound in a suitable container.

  • Add a small volume of a suitable organic solvent (e.g., DMSO) to dissolve the compound completely. Gentle warming or sonication may be used to aid dissolution.[5]

  • Once fully dissolved, add the desired buffer or media to reach the final concentration and volume.

  • Store the stock solution in an amber vial at -20°C or -80°C for long-term storage.[5] For daily use, a fresh dilution from the stock is recommended.

Data Presentation: Template for Stability Study

As specific quantitative stability data for this compound is not extensively available in the public domain, the following table is provided as a template for you to record your own experimental data.

Time (hours)Concentration (µg/mL)% RemainingObservations (e.g., color change, precipitation)
0100%
2
4
8
24

IV. Visualizations

Diagram 1: Troubleshooting Workflow for Solution Instability

G start Instability Observed (Precipitation, Color Change, etc.) check_solubility Is the compound fully dissolved? start->check_solubility check_storage Review Storage Conditions (Light, Temp, Air Exposure) check_solubility->check_storage Yes solubility_issue Solubility Issue check_solubility->solubility_issue No analyze_solution Analyze Solution by HPLC/LC-MS check_storage->analyze_solution degradation_confirmed Degradation Products Detected? analyze_solution->degradation_confirmed degradation_issue Degradation Issue degradation_confirmed->degradation_issue Yes prepare_fresh Prepare Fresh Solution degradation_confirmed->prepare_fresh No optimize_solvent Optimize Solvent/pH/Co-solvent solubility_issue->optimize_solvent protect_solution Protect from Light, Air, and Heat degradation_issue->protect_solution protect_solution->prepare_fresh

Caption: A workflow for troubleshooting stability issues.

Diagram 2: Potential Degradation Pathways

G parent This compound oxidation Oxidation Products (e.g., N-oxides, ring-opened products) parent->oxidation O2 / Light / Base photodegradation Photodegradation Products (e.g., rearranged isomers, photo-oxidized products) parent->photodegradation UV / Visible Light metal_complex Insoluble Metal Complexes parent->metal_complex Metal Ions (e.g., Cu2+, Fe3+)

Caption: Potential degradation pathways for the compound.

V. References

  • BenchChem. (n.d.). Stability issues of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid in solution. Retrieved from --INVALID-LINK--

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3043-3049. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound hydrate - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Retrieved from --INVALID-LINK--

  • Wang, S., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(1), 173-180. --INVALID-LINK--

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). --INVALID-LINK--

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Safety Data Sheet - Imidazole-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • Rizzo, L., et al. (2016). Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. Journal of Hazardous Materials, 320, 337-344. --INVALID-LINK--

  • Capot Chemical. (n.d.). MSDS of 2-Phenyl-1H-imidazole-4-carbaldehyde. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent. Retrieved from --INVALID-LINK--

  • Walsh Medical Media. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications. --INVALID-LINK--

  • Echemi. (n.d.). 2-Methyl-1H-imidazole-4-carboxylic acid Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Hachuła, B., et al. (2017). Spectroscopic and thermal studies on 2- and 4-phenyl-1H-imidazoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 183, 378-386. --INVALID-LINK--

  • Guidechem. (n.d.). What is 1H-Imidazole-4-carboxylic acid used for in organic synthesis? Retrieved from --INVALID-LINK--

References

Preventing side reactions during the functionalization of 2-Phenyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving 2-Phenyl-1H-imidazole-4-carboxylic acid. As a Senior Application Scientist, I've designed this guide to address the common challenges and subtle complexities encountered when functionalizing this versatile heterocyclic building block. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you anticipate problems, troubleshoot effectively, and optimize your synthetic strategy.

Part 1: Core Concepts & General FAQs

This section addresses foundational questions about the reactivity of this compound, which is crucial for understanding and preventing potential side reactions.

Q1: What are the primary reactive sites on this compound, and how do they compete during functionalization?

A: Understanding the molecule's electronic landscape is the first step to controlling its reactivity. There are three key sites to consider:

  • The Carboxylic Acid (-COOH): This is typically the intended site of functionalization (e.g., for amidation or esterification). The hydroxyl group is a poor leaving group, so the carbonyl carbon must be "activated" to make it sufficiently electrophilic for attack by a nucleophile (an amine or alcohol).

  • The Imidazole N-H Proton (Pyrrolic Nitrogen): This is the primary source of side reactions . This nitrogen atom possesses a lone pair of electrons and is both nucleophilic and acidic. It can compete with your intended nucleophile (amine/alcohol) by attacking the activated carboxylic acid of another molecule, leading to unwanted N-acylation and dimer formation.

  • The Imidazole N-3 Atom (Pyridinic Nitrogen): This nitrogen is basic and can be protonated under acidic conditions. While not typically a site for covalent modification in these reactions, its protonation can alter the molecule's solubility and the reactivity of the entire ring system.

The central challenge is to enhance the reactivity of the carboxylic acid for the desired reaction while simultaneously suppressing the nucleophilicity of the imidazole N-H.

Q2: Why is protecting the imidazole N-H group so often recommended, and what are the consequences of not doing so?

A: Protecting the imidazole N-H is a strategic decision to prevent it from interfering with the main reaction. The N-H proton is acidic enough to be removed by a base, and the resulting imidazolide anion is a potent nucleophile.

Consequences of Omitting N-Protection:

  • Competitive Nucleophilic Attack: During carboxyl activation (e.g., with a coupling reagent), the N-H of one molecule can attack the activated carboxyl group of another, leading to hard-to-separate oligomeric byproducts.

  • Reaction with Activating Agents: Some activating agents can react directly with the N-H group.

  • Reduced Yields: The formation of these side products directly consumes your starting material, leading to lower yields of the desired product.

  • Complex Purification: Byproducts are often structurally similar to the desired product, complicating purification by chromatography or recrystallization.

Therefore, investing a step in N-protection often saves significant time and resources in downstream processing and yield optimization.

Part 2: Troubleshooting Amidation Reactions

Amide bond formation is a cornerstone of drug development. However, with this compound, several issues can arise.

Q3: My amidation reaction is giving a low yield and a complex mixture of products. What are the likely causes?

A: Low yields in this specific amidation are rarely due to a single cause. It's typically a combination of factors related to activation and competing side reactions.

  • Cause 1: Inefficient Carboxyl Activation: The chosen coupling reagent may not be potent enough to fully activate the carboxylic acid, leading to a significant amount of unreacted starting material.

  • Cause 2: N-Acylation Side Reaction: As discussed, the most common side reaction is the imidazole N-H of one molecule attacking the activated carboxyl of another. This is especially prevalent if the amine you are using is a weak nucleophile or is sterically hindered, as this gives the competing N-H nucleophile more time to react.

  • Cause 3: Hydrolysis of the Activated Intermediate: If there is residual water in your solvent or reagents, the activated carboxylic acid intermediate can be hydrolyzed back to the starting material.

  • Cause 4: Guanidinylation (Uronium Reagents): Some uronium-based coupling reagents like HBTU or HATU can react with the amine nucleophile to form a guanidinium byproduct, consuming the amine and complicating purification. This is more common when the coupling reaction is slow.

Q4: I've confirmed that N-acylation is my main problem. How can I specifically prevent the imidazole nitrogen from reacting?

A: The most robust solution is to use a protecting group. By temporarily replacing the N-H with a group that is non-nucleophilic and stable to the reaction conditions, you completely eliminate this side reaction pathway.

Recommended N-Protecting Groups:

Protecting GroupIntroduction MethodRemoval ConditionsKey Advantages
Boc (tert-Butoxycarbonyl)Boc₂O, Et₃N or DMAP, CH₂Cl₂/THF[1]Mild acid (TFA in CH₂Cl₂) or NaBH₄ in EtOH[1][2]Widely used, easy to introduce, orthogonal to many other groups.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaH, DMFFluoride source (TBAF) or acidic conditions[3]Very stable to a wide range of conditions, allows for regioselective functionalization[3].
THP (Tetrahydropyranyl)3,4-Dihydro-2H-pyran, acid catalyst (e.g., p-TsOH)Mild aqueous acid[4]Inexpensive, but creates a new stereocenter.

Alternative Strategy (Without Protection): If you must avoid a protection step, you can try to kinetically favor the desired reaction. Use a highly reactive coupling reagent like HATU and a non-nucleophilic base (e.g., DIPEA). Add the amine to the reaction mixture before or simultaneously with the coupling reagent to ensure it has the first opportunity to react with the activated acid.

Q5: Which coupling reagents are best suited for this substrate to maximize yield and minimize side reactions?

A: The choice of coupling reagent is critical. For a potentially "difficult" substrate like this, more advanced reagents are often worth the cost.

ReagentClassAdvantagesDisadvantages
HATU Uronium SaltHigh reactivity, low racemization, effective for hindered couplings[5].Higher cost, potential for guanidinylation side reaction.
EDC/DIC + HOBt/Oxyma CarbodiimideInexpensive (EDC, DIC), water-soluble byproduct (EDC), HOBt/Oxyma suppresses racemization[5].DCC/DIC byproduct can be difficult to remove, less reactive than HATU.
PyBOP Phosphonium SaltHigh reactivity, no guanidinylation side reaction.Byproducts can be tricky to remove.
POCl₃ Dehydrating AgentCan be used for direct condensation, inexpensive.Harsh conditions (requires pyridine), not suitable for sensitive substrates.

Recommendation: For initial attempts, HATU with DIPEA in DMF or CH₂Cl₂ is a highly reliable system for this substrate, especially if N-protection is not used. If cost is a major concern, EDC in the presence of Oxyma Pure is an excellent alternative.

Part 3: Troubleshooting Esterification Reactions

While similar to amidation, esterification presents its own unique set of challenges.

Q6: Why is a standard Fischer esterification (refluxing in alcohol with a strong acid catalyst) a poor choice for this molecule?

A: Fischer esterification is fundamentally incompatible with the imidazole moiety for two reasons[6]:

  • Protonation of the Pyridinic Nitrogen: The strong acid catalyst (e.g., H₂SO₄) will protonate the basic N-3 nitrogen of the imidazole ring. This places a positive charge on the heterocyclic system, which deactivates the carboxylic acid towards nucleophilic attack.

  • Poor Solubility: The resulting imidazolium salt may have poor solubility in the alcohol solvent, causing it to crash out of the solution and halt the reaction.

Q7: What are the best methods for esterifying this compound under mild conditions?

A: The best methods avoid strong acids and rely on activating the carboxylic acid, similar to amidation.

  • Method 1: Carbodiimide Coupling (DCC or EDC): This is a classic and effective method. The carboxylic acid is activated by the carbodiimide, and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP) , is typically required to facilitate the attack of the alcohol.

  • Method 2: Mitsunobu Reaction: This reaction activates the alcohol rather than the carboxylic acid[7]. It involves reacting the carboxylic acid and the alcohol with a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD). This method is particularly useful for secondary alcohols and proceeds with inversion of stereochemistry at the alcohol center.

  • Method 3: Imidazole Carbamate Reagents: Alkyl imidazole carbamates can mediate chemoselective esterification without the need for an external activating agent, often providing clean reactions with a simple aqueous workup[8].

Part 4: Preventing Unwanted Decarboxylation

Q8: I'm losing my carboxyl group during the reaction. Under what conditions is decarboxylation a risk?

A: Decarboxylation (the loss of CO₂) is a known decomposition pathway for azole carboxylic acids, particularly when the resulting carbanion at the C-4 position can be stabilized[9]. While this compound is relatively stable, decarboxylation can be induced under certain conditions:

  • High Temperatures: Prolonged heating, especially above 100-120 °C, can promote thermal decarboxylation.

  • Strongly Acidic or Basic Conditions: Extreme pH can facilitate the elimination of CO₂[10].

  • Presence of Certain Metals: Some transition metals can catalyze decarboxylation reactions.

To avoid decarboxylation:

  • Run reactions at or below room temperature whenever possible.

  • If heating is necessary, keep it moderate (e.g., 40-60 °C) and for the minimum time required.

  • Use stoichiometric amounts of non-nucleophilic bases like DIPEA rather than strong bases like NaH or K₂CO₃ if N-protection is not used.

Part 5: Recommended Protocols & Workflows

Synthetic Strategy Workflow

This diagram outlines the decision-making process for functionalizing your molecule.

G Start Start: 2-Phenyl-1H-imidazole- 4-carboxylic acid Assess_Protection Assess Need for N-H Protection Start->Assess_Protection Protect_N Protect N-H (e.g., Boc, SEM) Assess_Protection->Protect_N High Yield Needed? No_Protect Proceed Unprotected (Kinetic Control) Assess_Protection->No_Protect Quick Route Needed? Choose_Func Choose Functionalization Protect_N->Choose_Func No_Protect->Choose_Func Amidation Amidation Choose_Func->Amidation Esterification Esterification Choose_Func->Esterification Select_Reagent_Amide Select Reagents: HATU/DIPEA or EDC/Oxyma + Amine Amidation->Select_Reagent_Amide Select_Reagent_Ester Select Reagents: EDC/DMAP + Alcohol or Mitsunobu (PPh3/DIAD) Esterification->Select_Reagent_Ester Reaction Perform Reaction (0°C to RT) Select_Reagent_Amide->Reaction Select_Reagent_Ester->Reaction Check_Protection Was N-H Protected? Reaction->Check_Protection Deprotect Deprotect N-H Check_Protection->Deprotect Yes Purify Purification: Chromatography or Recrystallization Check_Protection->Purify No Deprotect->Purify End Final Product Purify->End

Caption: Decision workflow for functionalization strategy.

Protocol 1: N-Boc Protection of this compound
  • Suspend this compound (1.0 eq) in dry Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Add triethylamine (Et₃N) (2.2 eq). The mixture may remain a suspension.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.[1]

Protocol 2: HATU-Mediated Amidation (on N-Protected Substrate)
  • Dissolve the N-protected this compound (1.0 eq) in dry Dimethylformamide (DMF).

  • Add the desired amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amide by flash column chromatography.

Desired Reaction vs. Key Side Reaction

This diagram visually contrasts the intended synthetic route with the most common undesired pathway.

G cluster_start Reactants cluster_desired Desired Pathway cluster_side Side Reaction Pathway SM N-H Imidazole Acid + R-NH2 + Coupling Reagent Activated_Acid Activated Carboxyl (Acyl-Imidazolium, etc.) SM->Activated_Acid Activation Activated_Acid_Side Activated Carboxyl SM->Activated_Acid_Side Activation Product Desired Amide Product Activated_Acid->Product Nucleophilic Attack by R-NH2 Side_Product N-Acylated Dimer Activated_Acid_Side->Side_Product Nucleophilic Attack by Imidazole N-H

Caption: Desired amidation versus N-acylation side reaction.

References

Technical Support Center: Scaling Up the Synthesis of 2-Phenyl-1H-imidazole-4-carboxylic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this compound for preclinical evaluation. As you transition from bench-scale synthesis to producing larger quantities, you may encounter challenges related to reaction efficiency, impurity profiles, and process control. This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring a robust and reproducible manufacturing process.

The synthesis of substituted imidazoles is a cornerstone of medicinal chemistry, with many methods available.[1][2] For the purpose of this guide, we will focus on a common and scalable approach based on the principles of the Debus-Radziszewski imidazole synthesis.[3][4][5] This multicomponent reaction offers an efficient route to the imidazole core from readily available starting materials.[6]

I. Synthesis Workflow Overview

The scaled-up synthesis of this compound typically follows a multi-step process. The diagram below outlines the key stages, from starting materials to the final, purified active pharmaceutical ingredient (API) suitable for preclinical studies.

Synthesis_Workflow cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Purification & Isolation cluster_3 Step 4: Quality Control Starting_Materials Benzaldehyde Ethyl 2-chloroacetoacetate Ammonium Acetate Reaction Debus-Radziszewski Reaction Starting_Materials->Reaction Reflux in Acetic Acid Intermediate Ethyl 2-phenyl-1H-imidazole-4-carboxylate Reaction->Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH) Intermediate->Hydrolysis Ethanol/Water Crude_Product Crude this compound Hydrolysis->Crude_Product Purification Recrystallization Crude_Product->Purification e.g., Ethanol/Water Final_Product Pure this compound Purification->Final_Product Analysis Purity & Identity Confirmation Final_Product->Analysis NMR, LC-MS, HPLC, Elemental Analysis Preclinical_Studies Release for Preclinical Studies Analysis->Preclinical_Studies

Caption: High-level workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up synthesis.

Q1: What are the critical process parameters to monitor during the Debus-Radziszewski reaction for this specific synthesis?

A1: The critical parameters for the initial cyclization are temperature, reaction time, and stoichiometry of the reactants.

  • Temperature: The reaction is typically run at reflux. Consistent heating is crucial for driving the reaction to completion. On a larger scale, ensure uniform heating of the reaction vessel to avoid localized overheating or "hot spots," which can lead to side product formation.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. Incomplete reactions will carry unreacted starting materials into the subsequent steps, complicating purification.

  • Stoichiometry: While the classic Radziszewski synthesis uses a 1:1:2 ratio of aldehyde, dicarbonyl, and ammonia source, optimization may be necessary at scale.[3][4] An excess of the ammonia source (ammonium acetate) is often used to drive the equilibrium towards product formation.

Q2: I am observing a low yield after the saponification step. What are the potential causes?

A2: Low yields post-saponification can stem from several factors:

  • Incomplete Hydrolysis: Ensure a sufficient excess of the base (e.g., sodium hydroxide) is used and that the reaction is allowed to proceed to completion. Monitoring by TLC or HPLC is recommended.

  • Product Precipitation: The sodium salt of the carboxylic acid may precipitate out of solution if the solvent mixture is not appropriate. Maintaining a homogenous solution during the reaction is key.

  • Degradation: Prolonged exposure to harsh basic conditions at elevated temperatures can potentially lead to degradation of the imidazole ring. Optimize the reaction time and temperature to find a balance between complete hydrolysis and minimal degradation.

  • Work-up Losses: During the acidification step to precipitate the carboxylic acid, ensure the pH is adjusted carefully to the isoelectric point of the product to maximize precipitation. Also, be mindful of the product's solubility in the work-up solvents to minimize losses.

Q3: What are the most common impurities I should expect, and how can I minimize them?

A3: Common impurities can arise from starting materials, side reactions, or incomplete reactions.[7][8]

Impurity TypePotential SourceMitigation Strategy
Unreacted Starting Materials Incomplete reactionMonitor reaction completion by TLC/HPLC. Optimize reaction time and temperature.
Over-reaction Products Side reactions with reactantsControl stoichiometry and temperature.
Isomeric Products Depending on reaction conditionsCareful control of reaction conditions. Purification by recrystallization.
Quinoxaline-type Impurities Reaction of aromatic diamines with glyoxal (if applicable)Not directly applicable to this synthesis, but a known impurity in other imidazole syntheses.
Residual Solvents Incomplete drying of the final productDry the product under vacuum at an appropriate temperature until a constant weight is achieved.

Q4: What are the recommended analytical methods for in-process controls and final product release?

A4: A robust analytical package is essential for ensuring the quality of the final compound for preclinical studies.

  • In-Process Controls (IPCs):

    • TLC: For rapid, qualitative monitoring of reaction progress.

    • HPLC: For quantitative analysis of reaction conversion and intermediate purity.

  • Final Product Release:

    • ¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.[9]

    • LC-MS: To confirm the molecular weight of the product and identify any low-level impurities.[9]

    • HPLC: To determine the purity of the final compound (typically >95% is required for preclinical studies). A reverse-phase HPLC method is often suitable.[10]

    • Elemental Analysis (C, H, N): To confirm the elemental composition of the compound.

    • FTIR Spectroscopy: To identify characteristic functional groups.[11]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues during the scale-up synthesis.

Troubleshooting_Guide Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Low_Purity Low Purity Start->Low_Purity Inconsistent_Results Inconsistent Batch-to-Batch Results Start->Inconsistent_Results Check_Reaction_Completion Check_Reaction_Completion Low_Yield->Check_Reaction_Completion Identify_Impurities Identify_Impurities Low_Purity->Identify_Impurities Review_Process_Parameters Review_Process_Parameters Inconsistent_Results->Review_Process_Parameters Optimize_Workup Optimize Work-up Procedure Check_Reagent_Quality Check Reagent Quality & Stoichiometry Optimize_Workup->Check_Reagent_Quality If optimized Check_Reaction_Completion->Optimize_Workup If complete Optimize_Purification Optimize Purification (Recrystallization Solvent) Re-evaluate_Reaction Re-evaluate Reaction Conditions Optimize_Purification->Re-evaluate_Reaction If impurities persist Identify_Impurities->Optimize_Purification Standardize_Procedures Standardize Operating Procedures (SOPs) Validate_Analytical_Methods Validate Analytical Methods Standardize_Procedures->Validate_Analytical_Methods Review_Process_Parameters->Standardize_Procedures

Caption: Troubleshooting decision tree for common scale-up issues.

Detailed Troubleshooting Steps

Problem: Low Yield

  • Verify Reaction Completion: Before proceeding with the work-up, take a small aliquot of the reaction mixture and analyze it by TLC or HPLC. If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.

  • Optimize Work-up and Isolation:

    • Precipitation pH: During the acidification of the saponified mixture, use a pH meter to precisely adjust the pH to the isoelectric point of this compound. This will maximize the precipitation of the product.

    • Solvent Choice: Ensure the solvents used for washing the crude product are appropriate. The product should have low solubility in the wash solvent to prevent significant losses.

  • Assess Reagent Quality: Verify the purity of your starting materials. Impurities in the starting materials can inhibit the reaction or lead to unwanted side products, ultimately reducing the yield of the desired compound.

Problem: Low Purity

  • Characterize Impurities: Use techniques like LC-MS and NMR to identify the structure of the major impurities. Knowing what the impurities are will provide clues as to how they are being formed.

  • Optimize Recrystallization: The choice of solvent for recrystallization is critical for effective purification.[12] Experiment with different solvent systems (e.g., ethanol/water, methanol/water, acetic acid/water) to find the one that provides the best balance of solubility for the product at high temperatures and insolubility at low temperatures, while effectively excluding impurities.

  • Re-evaluate Reaction Conditions: If a particular impurity is consistently formed, it may be necessary to revisit the reaction conditions. For example, lowering the reaction temperature might reduce the formation of a specific side product.

Problem: Inconsistent Batch-to-Batch Results

  • Thoroughly Review Process Parameters: Ensure that all process parameters, including reaction temperature, addition rates of reagents, stirring speed, and reaction times, are tightly controlled and documented for each batch.

  • Implement Standard Operating Procedures (SOPs): Develop detailed SOPs for each step of the synthesis. This will help to ensure that the process is performed consistently from one batch to the next.

  • Validate Analytical Methods: Inconsistent results may also be due to variability in the analytical methods used to assess yield and purity. Validate your analytical methods to ensure they are accurate, precise, and robust.

IV. Preclinical Study Considerations

The ultimate goal of scaling up the synthesis is to produce material suitable for preclinical testing.[13][14] This means the final compound must meet stringent quality criteria.

ParameterTypical Requirement for Preclinical StudiesRationale
Purity > 95% (often > 98%)To ensure that the observed biological activity is due to the compound of interest and not an impurity.
Identity Confirmed by spectroscopic methods (NMR, MS)To verify that the correct molecule has been synthesized.
Residual Solvents Within acceptable limits (ICH guidelines)To avoid potential toxicity from residual solvents.
Batch-to-Batch Consistency Consistent purity, impurity profile, and physical propertiesTo ensure the reliability and reproducibility of the preclinical study results.

Before a small molecule can enter clinical trials, it must undergo rigorous preclinical testing to evaluate its safety, efficacy, and pharmacokinetics.[13][15] This phase is critical for identifying promising drug candidates while minimizing potential risks.[13]

V. Experimental Protocol: Gram-Scale Synthesis of this compound

This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.

Step 1: Synthesis of Ethyl 2-phenyl-1H-imidazole-4-carboxylate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzaldehyde (1.0 eq), ethyl 2-chloroacetoacetate (1.0 eq), and ammonium acetate (3.0 eq).

  • Add glacial acetic acid as the solvent (approximately 5-10 volumes relative to the benzaldehyde).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice water with stirring.

  • Adjust the pH to ~8 with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

Step 2: Synthesis of this compound

  • In a round-bottom flask, suspend the crude ethyl 2-phenyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Maintain at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like dichloromethane to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude this compound.

Step 3: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.

  • If the solution is colored, treat it with activated charcoal and filter while hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

VI. Conclusion

Scaling up the synthesis of this compound for preclinical studies presents a unique set of challenges that require careful consideration of reaction conditions, process controls, and analytical characterization. By systematically addressing potential issues related to yield, purity, and consistency, and by implementing robust analytical methods, researchers can confidently produce high-quality material suitable for advancing a promising drug candidate through the development pipeline. This guide provides a foundational framework for troubleshooting and optimizing your scale-up efforts, ultimately contributing to the successful translation of your research from the bench to preclinical evaluation.

VII. References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.

  • Radziszewski, B. (1882). Ueber die Constitution des Lophins und verwandter Verbindungen. Berichte der deutschen chemischen Gesellschaft, 15(2), 2706-2708.

  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. Retrieved from WuXi AppTec.

  • de Oliveira, F. C. C., et al. (2023). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 28(13), 5123.

  • BenchChem. (n.d.). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Retrieved from BenchChem.

  • Harris, C., & Gilbert, J. (2023, November 30). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3.

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from NIH SEED Office.

  • Mondal, S. (n.d.). Radziszewski Imidazole Synthesis and Smiles Rearrangement Reaction. ResearchGate.

  • Yu, P., et al. (2023). Sonochemical Syntheses of Imidazoles. Molecules, 28(15), 5770.

  • Harris, C., & Gilbert, J. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3.

  • Dong, H., & Wirth, T. (2022, October 1). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. Chromatography Online.

  • Singh, R., et al. (2018). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 7(14), 436-450.

  • Li, Y., et al. (2025, July 4). An Ultrafast Production of Imidazoles at Low Temperature with a 3D-Printed Microflow Reactor. Organic Process Research & Development.

  • Veeprho. (n.d.). Imidazole Impurities and Related Compound. Retrieved from Veeprho.

  • National Center for Biotechnology Information. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. PubMed Central.

  • Google Patents. (n.d.). CN102321027A - Preparation method for imidazole-4-formamide derivative. Retrieved from Google Patents.

  • World Journal of Pharmaceutical and Life Sciences. (2024, October 23). A review article on synthesis of imidazole derivatives. WJPLS.

  • Wang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114757.

  • CLEARSYNTH. (n.d.). Imidazole Impurity Product List. Retrieved from CLEARSYNTH.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • ResearchGate. (2025, August 6). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate.

  • Kumar, A., et al. (2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(20), 12155-12167.

  • BenchChem. (n.d.). Purification techniques for 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from BenchChem.

  • SIELC Technologies. (2018, February 16). 1H-Imidazole-4-carboxylic acid. Retrieved from SIELC Technologies.

  • Organic Syntheses. (n.d.). Imidazole. Retrieved from Organic Syntheses Procedure.

  • 2a biotech. (n.d.). Products. Retrieved from 2a biotech.

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from Organic Chemistry Portal.

  • MedChemExpress. (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent. Retrieved from MedChemExpress.

  • Zhang, X., et al. (2025, December 29). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society.

  • Azmi, M. N. (2016, October 24). Problem with to synthesis of imidazole? ResearchGate.

  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 2-Butyl-1H-imidazole-4,5-dicarboxylic acid. Retrieved from BenchChem.

  • Google Patents. (n.d.). CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst. Retrieved from Google Patents.

  • Reitz, A. B., et al. (1996). Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives. Archiv der Pharmazie, 329(4), 193-197.

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from Google Patents.

  • ResearchGate. (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c).

  • CAS Common Chemistry. (n.d.). 4-Methyl-2-phenyl-1H-imidazole-5-carboxylic acid. Retrieved from CAS Common Chemistry.

References

Technical Support Center: Characterization Challenges of Substituted Imidazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing substituted imidazole isomers. The subtle structural differences between these isomers can lead to significant variations in their pharmacological and physicochemical properties, making their unambiguous identification a critical step in research and development.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers face when working with substituted imidazole isomers.

Q1: What are the primary challenges in differentiating substituted imidazole isomers?

A1: The primary challenges stem from the often subtle differences in the physical and chemical properties of isomers. Analysis of these closely related compounds is challenging, since clear separation can be hard to achieve.[2] Key difficulties include:

  • Co-elution in Chromatography: Isomers with similar polarities can be difficult to separate using standard chromatographic techniques like HPLC or GC.[2][3]

  • Ambiguous Spectroscopic Data: Standard techniques like ¹H NMR and Mass Spectrometry may produce very similar spectra for different isomers, making definitive assignment difficult without advanced methods.[4]

  • Tautomerism: The imidazole ring can exist in different tautomeric forms, which can complicate spectral interpretation as they may be in rapid equilibrium on the NMR timescale.[5][6]

  • Synthetic Mixtures: Chemical syntheses often yield a mixture of regioisomers, and their separation can be a significant purification hurdle.[1][7]

Q2: Which analytical techniques are most effective for distinguishing between N-1 and N-3 substituted imidazole isomers?

A2: A multi-technique approach is often necessary for unambiguous identification. The most powerful methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable. HMBC can reveal long-range correlations between protons and carbons, helping to establish connectivity across the imidazole ring and the substituent. NOESY can provide through-space correlations, which can be crucial for differentiating between isomers where substituents are in close proximity.

  • X-ray Crystallography: This is the gold standard for structural elucidation as it provides a definitive three-dimensional structure of the molecule in the solid state.[8][9] However, it is contingent on the ability to grow high-quality single crystals, which can be a significant challenge.[9]

  • Mass Spectrometry (MS): While routine MS may not always differentiate isomers, tandem MS (MS/MS) can be informative. The fragmentation patterns of the protonated molecules ([M+H]⁺) can vary depending on the substituent's position, allowing for distinction between regioisomers.[10]

  • High-Performance Liquid Chromatography (HPLC): Methodical optimization of HPLC conditions, including the choice of stationary phase, mobile phase composition, and pH, can achieve separation of closely related isomers.[11][12]

Q3: Can computational methods assist in isomer characterization?

A3: Absolutely. Computational chemistry offers powerful predictive capabilities that can guide and corroborate experimental findings.[13][14] Key applications include:

  • Predicting Spectroscopic Properties: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and coupling constants for different isomers.[13] Comparing these predicted spectra with experimental data can aid in structural assignment.

  • Thermodynamic Stability: Computational models can predict the relative stabilities of different isomers, which can provide insights into the likely major product of a reaction.[14]

  • Molecular Modeling: Visualizing the 3D structures and electronic properties, such as the Molecular Electrostatic Potential (MEP), can help in understanding intermolecular interactions and potential differences in reactivity.[15]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting advice for specific experimental challenges, complete with step-by-step protocols and explanations of the underlying principles.

Troubleshooting Guide 1: Poor Chromatographic Separation of Imidazole Isomers

Problem: You are observing co-elution or poor resolution of your substituted imidazole isomers in HPLC.

Causality: The isomers likely have very similar polarities and are interacting with the stationary phase in a nearly identical manner. To achieve separation, you need to exploit subtle differences in their physicochemical properties.

Workflow for Optimizing HPLC Separation:

Caption: Workflow for optimizing HPLC separation of imidazole isomers.

Step-by-Step Protocol for HPLC Method Development:

  • Initial Assessment: Begin with a standard reversed-phase C18 column and a simple isocratic mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.[2] This provides a baseline chromatogram.

  • Solvent Screening: If separation is poor, screen different organic modifiers. Methanol can offer different selectivity compared to acetonitrile and may resolve the isomers.[2]

  • Gradient Elution: If isocratic elution fails, develop a gradient method. Start with a low percentage of organic solvent and gradually increase it over the run. This can help separate compounds with slightly different retention times.[11]

  • pH Adjustment: The pKa values of imidazole isomers can differ. Adjusting the pH of the mobile phase can change the ionization state of the isomers, leading to significant changes in retention and potentially achieving separation.[12] Use buffers to maintain a stable pH.

  • Stationary Phase Variation: If the above steps are unsuccessful, explore different stationary phases. A phenyl-hexyl column can provide alternative pi-pi interactions, while a cyano column offers different dipole-dipole interactions, which may be sufficient to resolve the isomers.

Troubleshooting Guide 2: Ambiguous NMR Spectra

Problem: Your ¹H and ¹³C NMR spectra are nearly identical for what you believe are two different isomers, making assignment impossible.

Causality: The local chemical environments of the protons and carbons in the isomers are very similar. One-dimensional NMR is insufficient to resolve these ambiguities. Two-dimensional NMR techniques are required to establish through-bond and through-space connectivities.

Workflow for Advanced NMR Analysis:

NMR_Troubleshooting_Workflow start Start: Ambiguous 1D NMR Spectra connectivity_issue Need to Establish Connectivity? start->connectivity_issue run_hmbc Run HMBC Experiment (2-3 Bond C-H Correlations) connectivity_issue->run_hmbc Yes spatial_issue Need Spatial Proximity Information? connectivity_issue->spatial_issue No assign_connectivity Assign Long-Range Connectivity run_hmbc->assign_connectivity assign_connectivity->spatial_issue run_noesy Run NOESY/ROESY Experiment (Through-Space H-H Correlations) spatial_issue->run_noesy Yes success Unambiguous Isomer Assignment spatial_issue->success No assign_stereochem Determine Relative Stereochemistry run_noesy->assign_stereochem assign_stereochem->success

Caption: Workflow for resolving ambiguous NMR spectra of isomers.

Step-by-Step Protocol for 2D NMR Analysis:

  • Sample Preparation: Prepare a reasonably concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise for 2D experiments.[16]

  • Acquire a COSY Spectrum: A Correlation Spectroscopy (COSY) experiment will confirm proton-proton coupling networks within the molecule.

  • Acquire an HSQC Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded protons and carbons, allowing for the assignment of carbons attached to protons.

  • Acquire an HMBC Spectrum: This is often the key experiment for isomer differentiation. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons that are typically 2-3 bonds away. For an N-substituted imidazole, look for correlations from the protons on the substituent to the carbons of the imidazole ring. The pattern of these correlations will be distinct for each isomer.

  • Acquire a NOESY/ROESY Spectrum: If the isomers differ in the spatial arrangement of substituents, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be decisive. These experiments show correlations between protons that are close in space, regardless of whether they are bonded.

Data Interpretation Example:

TechniqueObservation for N-1 IsomerObservation for N-3 (or other) IsomerImplication
HMBC A proton on the substituent shows a correlation to the C2 and C5 carbons of the imidazole ring.The same proton on the substituent shows a correlation to the C2 and C4 carbons of the imidazole ring.The different long-range correlations definitively establish the point of attachment of the substituent.
NOESY A proton on a substituent at the C2 position shows a NOE to a proton on a substituent at the N-1 position.No NOE is observed between these two protons.This indicates that the substituents are on the same side of the ring in the first isomer.
Troubleshooting Guide 3: Difficulty Obtaining High-Quality Crystals for X-ray Crystallography

Problem: Your purified isomer "oils out" or forms a powder instead of single crystals suitable for X-ray diffraction.

Causality: The crystallization process is highly dependent on factors like solvent, temperature, and purity. Impurities can inhibit crystal growth, and the chosen solvent system may not be optimal for forming an ordered crystal lattice.[12]

Step-by-Step Protocol for Crystallization:

  • Ensure High Purity: The starting material must be of the highest possible purity. If necessary, perform an additional purification step, such as flash chromatography.[12]

  • Solvent Screening: Screen a wide range of solvents with varying polarities. The ideal solvent is one in which your compound is sparingly soluble at room temperature but readily soluble when heated.[9]

  • Slow Evaporation: Dissolve your compound in a suitable solvent to near saturation and loosely cap the vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: This is a highly effective technique. Dissolve your compound in a good solvent (one in which it is highly soluble). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a poor solvent (an "anti-solvent" in which your compound is insoluble). The vapor of the anti-solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of your compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., in a refrigerator or freezer). Slow cooling is crucial to allow large, well-ordered crystals to form.

References

Optimizing coupling reagents for amide bond formation with 2-Phenyl-1H-imidazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide bond formation, with a specific focus on the unique challenges presented by 2-Phenyl-1H-imidazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling sterically hindered and electronically distinct substrates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding amide bond formation with this compound, providing a foundational understanding of the key challenges and considerations.

Q1: Why is this compound considered a "difficult" substrate for amide coupling?

A1: The difficulty arises from a combination of steric and electronic factors. The bulky phenyl group at the 2-position creates significant steric hindrance around the carboxylic acid. Additionally, the imidazole ring is an electron-rich heterocyclic system, which can influence the reactivity of the carboxyl group. This combination can impede the approach of the amine and slow down the reaction kinetics, often leading to low yields with standard coupling protocols.[1][2]

Q2: What are the primary challenges I can expect to encounter?

A2: The most common issues include:

  • Low or No Yield: Incomplete conversion of starting materials is the most frequent problem.[3][4]

  • Side Reactions: These can include racemization if chiral amines are used, and side reactions involving the coupling reagents themselves.[5] For instance, with carbodiimides, the formation of N-acylurea is a known side reaction.[6][7]

  • Difficult Purification: The presence of unreacted starting materials, coupling agent byproducts, and potential side products can complicate the purification process.

Q3: Which class of coupling reagents is generally recommended for such hindered substrates?

A3: For sterically demanding couplings, onium salt-based reagents (uronium or phosphonium salts) are generally more effective than standard carbodiimides like DCC or EDC used alone.[2] Reagents such as HATU, HBTU, and PyBOP are preferred because they form highly reactive active esters, which leads to faster and more efficient reactions.[2] HATU, in particular, is often cited as a superior choice for difficult couplings due to its high reactivity.[2][3]

Q4: How critical is the choice of base and solvent?

A4: The choice of both base and solvent is crucial for success.

  • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is recommended.[2] These bases can facilitate the reaction without competing with the primary amine as a nucleophile. The amount of base should be carefully controlled, as excess base can sometimes promote side reactions.[2]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used because they effectively solvate the reactants and the growing peptide chain in solid-phase synthesis.[8][9] Ensuring the solvent is anhydrous is critical, as water can hydrolyze the activated intermediates.[3]

II. Troubleshooting Guide: Problem-Specific Solutions

This section provides a detailed, question-and-answer-based guide to troubleshoot specific experimental issues you might encounter.

Problem 1: My reaction shows low or no conversion, even with a standard coupling reagent like EDC/HOBt.
Q: I've tried a standard EDC/HOBt coupling, but my LC-MS analysis shows mostly unreacted starting materials. What's the likely cause and what should I do next?

A: The low reactivity is likely due to the steric hindrance of the 2-phenyl group on the imidazole ring, which prevents the efficient formation of the active ester with HOBt and subsequent attack by the amine. Standard carbodiimide methods are often insufficient for such challenging substrates.[1]

Troubleshooting Steps & Solutions:

  • Switch to a More Potent Coupling Reagent: This is the most critical step. Onium salt-based reagents are designed for such difficult couplings.[2]

    • Recommendation: Switch to HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is known for its high reactivity and is particularly effective for sterically hindered substrates.[2][3] It forms a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine.[3]

    • Alternative: PyBOP ((Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) is another excellent option. Phosphonium-based reagents do not have the potential for N-terminal guanidinylation that can occur with uronium reagents like HBTU.[5][6]

  • Optimize Reaction Conditions:

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier. However, this should be done with caution as it can also increase the risk of side reactions.

    • Concentration: Increasing the concentration of your reactants can favor the bimolecular reaction.

    • Reaction Time: Extend the reaction time to 24-48 hours and monitor progress by LC-MS.

Experimental Protocol: General Procedure for HATU-Mediated Coupling
  • To a solution of this compound (1.0 eq) and the desired amine (1.1-1.2 eq) in anhydrous DMF, add HATU (1.1-1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup: dilute with an organic solvent like ethyl acetate, wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Problem 2: I'm seeing significant byproduct formation.
Q: My reaction with a carbodiimide (DCC or EDC) is messy, and I'm having trouble isolating my desired amide. What are the likely byproducts and how can I avoid them?

A: With carbodiimides, a common and problematic side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea.[6][7] This byproduct is an amide itself and can be difficult to separate from your desired product.

Visualizing the N-Acylurea Side Reaction:

G cluster_0 Carbodiimide Activation & Side Reaction CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Amide Desired Amide O_Acylisourea->Amide + Amine (Desired Pathway) Amine R''-NH2

Caption: Carbodiimide activation and the N-acylurea side reaction.

Solutions:

  • Use an Additive: If you must use a carbodiimide, always include an additive like HOBt (1-Hydroxybenzotriazole) or, even better, Oxyma Pure. These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[6]

  • Change Coupling Reagent Class: The most effective solution is to switch to an onium salt-based reagent (HATU, HBTU, PyBOP) as they do not form this type of byproduct.[6]

  • Order of Addition: When using a carbodiimide with an additive, pre-mixing the carboxylic acid and the additive before adding the carbodiimide can sometimes favor the formation of the active ester over the N-acylurea.

Problem 3: My chiral amine is racemizing during the coupling reaction.
Q: I'm coupling this compound with a chiral amine, and I'm observing significant epimerization. How can I minimize this?

A: Racemization can be a significant issue, particularly with prolonged reaction times, elevated temperatures, or the use of certain bases. The mechanism often involves the formation of an oxazolone intermediate from the activated carboxylic acid, which can lead to loss of stereochemical integrity.

Strategies to Minimize Racemization:

  • Use a Weaker Base: While DIPEA is standard, a weaker base like N-methylmorpholine (NMM) can sometimes reduce the rate of racemization. Use the minimum amount of base necessary.

  • Low Temperature: Perform the reaction at 0 °C or even lower temperatures if possible.

  • Choose the Right Additive: 1-Hydroxy-7-azabenzotriazole (HOAt) is known to be more effective at suppressing racemization than HOBt when used with carbodiimides.[3] Coupling reagents that incorporate HOAt, such as HATU, are therefore excellent choices.[2][3]

  • Consider Acyl Fluorides: For extremely challenging cases, converting the carboxylic acid to an acyl fluoride can be an effective strategy. Acyl fluorides are highly reactive yet less prone to racemization than acyl chlorides.[1] This can be achieved using reagents like TFFH or BTFFH.[1][4]

Decision Workflow for Optimizing Coupling Conditions:

G Start Start: Low Yield with EDC/HOBt SwitchReagent Switch to Onium Salt Reagent (e.g., HATU, PyBOP) Start->SwitchReagent CheckYield Is Yield Improved? SwitchReagent->CheckYield OptimizeConditions Optimize Conditions: - Increase Temperature - Extend Reaction Time CheckYield->OptimizeConditions No Success Successful Coupling CheckYield->Success Yes Racemization Is Racemization a Concern? UseHOAt Use HOAt-based Reagent (HATU) Racemization->UseHOAt Yes Racemization->Success No OptimizeConditions->Racemization AcylFluoride Consider Acyl Fluoride Route (BTFFH) UseHOAt->AcylFluoride Still Issues UseHOAt->Success AcylFluoride->Success Failure Re-evaluate Strategy

Caption: Decision workflow for troubleshooting difficult amide couplings.

III. Comparative Data on Coupling Reagents

For a clear comparison, the following table summarizes the key features of commonly used coupling reagents for difficult amide bond formations.

Coupling ReagentClassKey AdvantagesPotential DrawbacksRecommended Use Case
EDC/HOBt CarbodiimideCost-effective; water-soluble byproduct.[3][6]Lower reactivity; risk of N-acylurea formation and racemization.[3][5][7]Simple, non-hindered couplings.
HATU Uronium/AminiumHigh reactivity; fast reaction times; low racemization.[2][3]Higher cost; potential for guanidinylation if used in excess.[2]Highly recommended for this topic ; sterically hindered substrates.
HBTU/TBTU Uronium/AminiumVery efficient; good solubility of byproducts.[5][6]Contain HOBt (potentially explosive); risk of guanidinylation.[5][6]Standard solid-phase peptide synthesis; less hindered couplings.
PyBOP PhosphoniumHigh reactivity; no guanidinylation side reaction.[6]Forms carcinogenic HMPA as a byproduct.[6]When guanidinylation is a specific concern.
COMU Uronium/AminiumHigh efficiency comparable to HATU; safer (Oxyma-based).[6]Newer reagent, may be less readily available.A safer, modern alternative to HBTU/HATU.

IV. References

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. --INVALID-LINK--

  • Organic Chemistry Portal. Amide synthesis by acylation. --INVALID-LINK--

  • Organic & Biomolecular Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. --INVALID-LINK--

  • BenchChem. Application Notes and Protocols for Amide Bond Formation using EDC and HATU. --INVALID-LINK--

  • Aapptec Peptides. Coupling Reagents. --INVALID-LINK--

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. --INVALID-LINK--

  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. --INVALID-LINK--

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. --INVALID-LINK--

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. a review article on synthesis of imidazole derivatives. --INVALID-LINK--

  • BenchChem. Optimizing coupling reagents for sterically hindered Boc-L-proline. --INVALID-LINK--

  • RSC Publishing. (2020, May 19). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. --INVALID-LINK--

  • Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. --INVALID-LINK--

  • RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. --INVALID-LINK--

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. --INVALID-LINK--

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. --INVALID-LINK--

  • Wikipedia. Carbodiimide. --INVALID-LINK--

  • ACS Publications. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. --INVALID-LINK--

  • PMC - NIH. Challenges and Breakthroughs in Selective Amide Activation. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • PubMed. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. --INVALID-LINK--

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. --INVALID-LINK--

  • ResearchGate. (2009). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. --INVALID-LINK--

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. --INVALID-LINK--

  • ResearchGate. (2020). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. --INVALID-LINK--

  • Thermo Fisher Scientific - US. Carbodiimide Crosslinker Chemistry. --INVALID-LINK--

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. --INVALID-LINK--

  • PubMed. Synthesis and Antiplatelet Activity of New imidazole-4-carboxylic Acid Derivatives. --INVALID-LINK--

  • ResearchGate. (2006). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization. --INVALID-LINK--

  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC. --INVALID-LINK--

  • Taylor & Francis Online. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. --INVALID-LINK--

  • BLD Pharm. 1-Phenyl-1H-imidazole-4-carboxylic acid. --INVALID-LINK--

  • RSC Publishing. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. --INVALID-LINK--

  • MedChemExpress. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). --INVALID-LINK--

References

Validation & Comparative

Comparing the efficacy of 2-Phenyl-1H-imidazole-4-carboxylic acid derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The 2-Phenyl-1H-imidazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with significant inhibitory activity against a range of clinically relevant enzymes. This guide provides an in-depth comparison of the efficacy of these derivatives, supported by experimental data, to aid in the rational design and selection of next-generation inhibitors.

Introduction: The Versatility of the Imidazole Scaffold

The imidazole ring system is a five-membered heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile scaffold for interacting with the active sites of enzymes. The addition of a phenyl group at the 2-position and a carboxylic acid at the 4-position creates a foundational structure, this compound, that has been extensively modified to target various enzymes with high affinity and specificity. This guide will focus on the comparative efficacy of these derivatives against three key enzymes: Xanthine Oxidase, p38 Mitogen-Activated Protein (MAP) Kinase, and Indoleamine 2,3-Dioxygenase (IDO1).

Comparative Efficacy: A Data-Driven Analysis

The true measure of an inhibitor's potential lies in its quantitative inhibitory activity, typically expressed as the half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for various this compound derivatives against their respective target enzymes, compiled from peer-reviewed studies.

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Overproduction of uric acid can lead to hyperuricemia and gout.[2] Several 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have shown potent xanthine oxidase inhibitory activity.[2]

Compound IDR1 (at N1)R2 (at Phenyl)IC50 (µM)Reference
4d OH4'-OCH30.003 [2]
4e OH4'-OC2H50.003 [2]
4f OH4'-O-n-C3H70.006 [2]
Febuxostat (Reference Drug)0.01[2]
4a OHH1.2[2]
6a OCH3H>10[2]

Table 1: Comparative IC50 values of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives against Xanthine Oxidase.

Expertise & Experience: The data clearly indicates that the presence of a hydroxyl group at the N1 position of the imidazole ring is crucial for potent xanthine oxidase inhibition, as the methoxy-substituted analogs (e.g., 6a ) show significantly reduced activity.[2] Furthermore, the structure-activity relationship (SAR) suggests that small alkoxy substituents at the 4'-position of the phenyl ring, such as methoxy (4d ) and ethoxy (4e ), enhance the inhibitory potency, achieving IC50 values in the low nanomolar range, comparable to the known xanthine oxidase inhibitor, Febuxostat.[2]

p38 MAP Kinase Inhibition

The p38 MAP kinase is a key signaling protein involved in inflammatory responses and is a therapeutic target for various inflammatory diseases.[3] Pyridinyl-imidazole derivatives are a well-established class of p38 MAP kinase inhibitors.[4]

Compound IDStructure/SubstitutionIC50 (nM)Reference
AA6 N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative with dimethyl substitution403.57 ± 6.35[5]
SB203580 (Reference Drug)222.44 ± 5.98[5]

Table 2: Comparative IC50 values of imidazole derivatives against p38 MAP Kinase.

Expertise & Experience: While not direct derivatives of the core this compound structure, the data on these imidazole-based compounds highlights the potential of this scaffold in targeting p38 MAP kinase. The trifluoromethyl-imidazole derivative AA6 demonstrates considerable inhibitory activity, albeit lower than the reference compound SB203580.[5] This suggests that further optimization of the substituents on the imidazole and phenyl rings could lead to more potent p38 MAP kinase inhibitors.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

IDO1 is an immunomodulatory enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[6] Its overexpression in the tumor microenvironment leads to immunosuppression, making it an attractive target for cancer immunotherapy.[6] Phenyl-imidazole derivatives have been investigated as IDO1 inhibitors.[7]

Compound IDSubstitution on Phenyl RingIC50 (µM)Reference
1 4-OH~5[7]
17 4-SH~5[7]
18 3-SH~5[7]
4-PI Unsubstituted48[7]

Table 3: Comparative IC50 values of 4-phenyl-imidazole derivatives against IDO1.

Expertise & Experience: The SAR for IDO1 inhibition by 4-phenyl-imidazole derivatives indicates that substitution on the phenyl ring is critical for potency. The unsubstituted 4-phenyl-imidazole (4-PI ) is a weak inhibitor.[7] However, the introduction of a hydroxyl or thiol group at the 3- or 4-position of the phenyl ring leads to a significant increase in inhibitory activity, with compounds 1 , 17 , and 18 showing approximately ten-fold greater potency.[7] This suggests that these functional groups are likely forming key interactions within the active site of the IDO1 enzyme.

Experimental Protocols: A Self-Validating System for Efficacy Determination

To ensure the trustworthiness and reproducibility of the comparative data, a standardized and well-controlled experimental protocol is essential. The following is a detailed, step-by-step methodology for a generalized spectrophotometric enzyme inhibition assay.

Spectrophotometric Enzyme Inhibition Assay Protocol

This protocol is designed to be adaptable for various enzymes where the reaction produces a change in absorbance.

Materials:

  • Purified enzyme

  • Substrate

  • Inhibitor compounds (this compound derivatives)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or spectrophotometer

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in a suitable buffer and store on ice.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare stock solutions of the inhibitor compounds in a suitable solvent (e.g., DMSO) and then create a serial dilution series in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor solutions to the wells. Include a control well with no inhibitor (vehicle control) and a blank well with no enzyme.

    • Pre-incubate the enzyme and inhibitor mixture for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells simultaneously using a multichannel pipette.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the change in absorbance at a specific wavelength over time (kinetic read). The wavelength should be the absorbance maximum of the product or the disappearance of the substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness through Controls: The inclusion of positive controls (known inhibitor), negative controls (no inhibitor), and blanks (no enzyme) is critical for validating the assay's performance and ensuring the reliability of the generated data.

Visualizing the Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup & Incubation cluster_reaction 3. Reaction & Data Acquisition cluster_analysis 4. Data Analysis prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Wells prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor incubate Pre-incubate Enzyme & Inhibitor add_inhibitor->incubate add_substrate Initiate with Substrate incubate->add_substrate read_absorbance Kinetic Absorbance Reading add_substrate->read_absorbance calc_velocity Calculate Initial Velocity read_absorbance->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for a spectrophotometric enzyme inhibition assay.

Mechanism of Action: Visualizing Inhibition in Signaling Pathways

Understanding the broader biological context of enzyme inhibition is crucial for drug development. The following diagrams illustrate the signaling pathways in which our target enzymes operate and where the this compound derivatives exert their effects.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines, leading to the activation of downstream transcription factors and the production of pro-inflammatory mediators.

G stimuli Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream inhibitor 2-Phenyl-1H-imidazole Derivatives inhibitor->p38 response Inflammatory Response downstream->response

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Authoritative Grounding: The p38 MAP kinase cascade is a three-tiered system involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAP kinase.[8][9] Imidazole-based inhibitors act as ATP-competitive inhibitors, binding to the active site of p38 MAP kinase and preventing its phosphorylation of downstream targets, thereby attenuating the inflammatory response.[3]

Indoleamine 2,3-Dioxygenase (IDO1) Signaling Pathway in Cancer Immunotherapy

In the tumor microenvironment, IDO1 expression is often induced by interferon-gamma (IFN-γ) released by activated T-cells. IDO1 depletes tryptophan and produces kynurenine, which suppresses T-cell function and promotes an immunosuppressive environment.

G ifng IFN-γ tumor_cell Tumor Cell / APC ifng->tumor_cell ido1 IDO1 Enzyme tumor_cell->ido1 induces kynurenine Kynurenine ido1->kynurenine produces inhibitor 2-Phenyl-1H-imidazole Derivatives inhibitor->ido1 tryptophan Tryptophan tryptophan->ido1 is catabolized by t_cell T-Cell kynurenine->t_cell acts on suppression T-Cell Suppression Immune Tolerance t_cell->suppression

Caption: Inhibition of the IDO1 signaling pathway.

Authoritative Grounding: IDO1 is a heme-containing enzyme that catalyzes the oxidative cleavage of tryptophan.[6] Phenyl-imidazole derivatives can act as inhibitors by binding to the heme iron in the active site of IDO1, preventing the catabolism of tryptophan to kynurenine and thereby helping to restore T-cell-mediated anti-tumor immunity.[7]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of potent enzyme inhibitors. The comparative data presented in this guide demonstrates that subtle modifications to this core structure can lead to significant changes in inhibitory potency and selectivity. For researchers in drug discovery, this underscores the importance of a data-driven, iterative approach to inhibitor design.

Future research should focus on obtaining co-crystal structures of these inhibitors bound to their target enzymes to further elucidate the molecular basis of their activity and guide the design of next-generation compounds with improved pharmacokinetic and pharmacodynamic properties. The continued exploration of the rich chemical space around the this compound core promises to yield novel and effective therapeutics for a wide range of diseases.

References

Validating Cellular Target Engagement of 2-Phenyl-1H-imidazole-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, unequivocally demonstrating that a molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of robust methodologies for validating the cellular target engagement of 2-Phenyl-1H-imidazole-4-carboxylic acid, a compound belonging to a class of molecules recognized for their potential as therapeutic agents. Drawing from established principles and field-proven insights, we will explore and contrast key experimental approaches, offering researchers, scientists, and drug development professionals a comprehensive framework for confident target validation.

Our investigation is grounded in the strong scientific premise that this compound, as a derivative of 4-phenyl-imidazole, is a putative inhibitor of Indoleamine 2,3-dioxygenase (IDO1).[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[4] Its role in creating an immunosuppressive tumor microenvironment has positioned it as a significant target in immuno-oncology.[2][4] Therefore, the methodologies discussed herein will be presented through the lens of confirming the engagement of this compound with the IDO1 target in a cellular context.

A Tale of Two Assays: Biophysical vs. Functional Target Engagement

To achieve a high degree of confidence in target engagement, it is prudent to employ orthogonal assays that measure different aspects of the drug-target interaction. In this guide, we will compare and contrast two powerful, yet distinct, approaches:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses the physical binding of a ligand to its target protein in intact cells.[5][6][7]

  • Functional IDO1 Activity Assay: A functional assay that measures the enzymatic activity of IDO1 in cells by quantifying the production of its downstream metabolite, kynurenine.[4][8]

By integrating both a direct measure of binding and a functional readout of target modulation, researchers can build a compelling case for the on-target activity of their compound.

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Direct Proof of Binding

The principle behind CETSA® is elegant in its simplicity: the binding of a ligand, such as our test compound, to its target protein typically increases the protein's thermal stability.[5][7] This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

Causality Behind Experimental Choices in CETSA®

The choice of CETSA® as a primary validation method stems from its ability to provide direct evidence of target engagement in a physiologically relevant environment, without the need for compound labeling or cellular engineering.[6][7] The detection of a thermal shift provides a strong indication that the compound is physically interacting with the target protein.

Experimental Workflow: CETSA®

References

A Comparative Guide to 2-Phenyl-1H-imidazole-4-carboxylic Acid Versus Other Heterocyclic Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the trajectory of a drug discovery program. The heterocyclic scaffold, in particular, is a cornerstone of modern medicinal chemistry, with over half of all approved small-molecule drugs featuring at least one such ring.[1] This guide provides an in-depth, objective comparison of 2-Phenyl-1H-imidazole-4-carboxylic acid against other prominent heterocyclic scaffolds, supported by experimental data and protocols to inform rational drug design.

Introduction: The Privileged Role of Heterocyclic Scaffolds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are ubiquitous in nature and medicine.[2] The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including hydrogen bonding capacity, dipole moments, and aromatic stability. These features are critical for molecular recognition and binding to biological targets.[1]

The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a particularly "privileged" scaffold.[2][3] It is a key component of natural molecules like the amino acid histidine and is present in numerous approved drugs.[3] The this compound motif combines the favorable properties of the imidazole core with a phenyl group that can engage in hydrophobic interactions and a carboxylic acid group that can form strong hydrogen bonds or salt bridges, making it a versatile starting point for drug design.

This guide will dissect the advantages and disadvantages of the this compound scaffold by comparing its synthesis, physicochemical properties, and biological performance with those of other medicinally relevant heterocyclic carboxylic acids, namely derivatives of pyrazole, thiazole, and oxazole.

Section 1: Comparative Synthesis and Synthetic Accessibility

The feasibility, cost, and robustness of a synthetic route are critical considerations in drug development. Here, we compare the synthetic accessibility of this compound with representative pyrazole and thiazole analogues.

Experimental Protocol 1: Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a two-step process involving the formation of the corresponding ethyl ester followed by hydrolysis. A common approach is a modification of the Debus-Radziszewski imidazole synthesis.

Step 1: Synthesis of Ethyl 2-Phenyl-1H-imidazole-4-carboxylate

This step involves the condensation of an α-ketoester (ethyl 2-oxo-3-phenylpropanoate), an aldehyde (benzaldehyde), and a source of ammonia (ammonium acetate).

  • Reaction Setup: In a round-bottom flask, combine ethyl 2-oxo-3-phenylpropanoate (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (10 equivalents).

  • Solvent: Add glacial acetic acid to the flask.

  • Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate. Collect the solid by vacuum filtration and wash with cold water. The crude ester can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the purified ethyl 2-phenyl-1H-imidazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Reagent: Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).

  • Reaction Conditions: Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a mineral acid (e.g., 2M HCl) to a pH of approximately 4-5. The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.

Causality Behind Experimental Choices: The use of a large excess of ammonium acetate in the first step drives the equilibrium towards the formation of the imidazole ring. Glacial acetic acid serves as both a solvent and a catalyst. The final hydrolysis is a standard procedure for converting esters to carboxylic acids.

Experimental Protocol 2: Comparative Synthesis of 1-Phenyl-1H-pyrazole-4-carboxylic Acid

A common route to pyrazole-4-carboxylic acids involves the Vilsmeier-Haack reaction followed by oxidation.

  • Reaction Setup: To a stirred, ice-cold solution of a suitable hydrazone (e.g., derived from a β-ketoester) (1 equivalent) in dry DMF, add phosphorus oxychloride (POCl₃) (3 equivalents) dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and then reflux at 70-80°C for 4 hours.

  • Work-up: Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution. The crude pyrazole-4-carboxaldehyde will precipitate.

  • Oxidation: The aldehyde is then oxidized to the carboxylic acid using a suitable oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent.

  • Purification: The final product is purified by recrystallization.

Experimental Protocol 3: Comparative Synthesis of 2-Phenylthiazole-4-carboxylic Acid

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[4]

  • Reaction Setup: Combine an α-haloketone (e.g., 3-bromo-1-phenylpropane-1,2-dione) (1 equivalent) and a thioamide (thiobenzamide) (1 equivalent) in a suitable solvent such as ethanol.

  • Reaction Conditions: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Upon cooling, the thiazole product often precipitates. It can be collected by filtration and recrystallized from a suitable solvent like ethanol. If the product is an ester, it can be hydrolyzed to the carboxylic acid using a similar procedure as described in Experimental Protocol 1.

Synthetic Accessibility Comparison:

ScaffoldKey ReactionStarting MaterialsReaction ConditionsOverall Yield
This compound Debus-Radziszewski & Hydrolysisα-ketoester, aldehyde, ammonium acetateRefluxGood to Excellent
1-Phenyl-1H-pyrazole-4-carboxylic acid Vilsmeier-Haack & OxidationHydrazone, POCl₃, DMFReflux, then oxidationModerate to Good
2-Phenylthiazole-4-carboxylic acid Hantzsch Synthesis & Hydrolysisα-haloketone, thioamideRefluxGood to Excellent

Analysis: The Debus-Radziszewski synthesis for the imidazole scaffold and the Hantzsch synthesis for the thiazole scaffold are generally high-yielding and utilize readily available starting materials. The Vilsmeier-Haack approach for the pyrazole scaffold can be effective but may require more careful control of reaction conditions and an additional oxidation step.

G cluster_imidazole Imidazole Synthesis cluster_pyrazole Pyrazole Synthesis cluster_thiazole Thiazole Synthesis I1 Ethyl 2-oxo-3-phenylpropanoate + Benzaldehyde + NH4OAc I2 Debus-Radziszewski Condensation I1->I2 I3 Ethyl 2-Phenyl-1H- imidazole-4-carboxylate I2->I3 I4 Base Hydrolysis I3->I4 I5 2-Phenyl-1H-imidazole- 4-carboxylic Acid I4->I5 P1 Hydrazone P2 Vilsmeier-Haack Reaction P1->P2 P3 Pyrazole-4-carboxaldehyde P2->P3 P4 Oxidation P3->P4 P5 Pyrazole-4-carboxylic Acid P4->P5 T1 α-Haloketone + Thioamide T2 Hantzsch Cyclization T1->T2 T3 Thiazole Ester T2->T3 T4 Base Hydrolysis T3->T4 T5 Thiazole-4-carboxylic Acid T4->T5

Caption: Comparative synthetic workflows for imidazole, pyrazole, and thiazole carboxylic acids.

Section 2: Physicochemical Properties and their Implications

The physicochemical properties of a scaffold, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic (ADME) profile.

PropertyThis compoundPhenyl-pyrazole-carboxylic acidPhenyl-thiazole-carboxylic acid
Molecular Weight 188.18 g/mol 188.18 g/mol 205.23 g/mol
pKa (Carboxylic Acid) ~4-5~3-4~3-4
pKa (Ring) ~6-7 (basic N)<2 (acidic N-H)~2.5 (basic N)
Calculated logP ~1.6~1.8~2.5
Solubility ModerateModerateLower

Note: These are approximate values and can vary based on the specific isomers and substitution patterns.

Analysis of Physicochemical Properties:

  • Acidity and Basicity: The imidazole ring possesses a basic nitrogen atom (pKa ~6-7), allowing it to be protonated at physiological pH. This can be advantageous for forming salt bridges with acidic residues in a target protein. In contrast, the pyrazole ring is significantly less basic. The carboxylic acid pKa is comparable across the scaffolds, indicating they will all be predominantly deprotonated at physiological pH.

  • Lipophilicity (logP): The logP values suggest that the imidazole and pyrazole scaffolds have a more favorable balance of hydrophilicity and lipophilicity compared to the thiazole analogue, which may translate to better solubility and permeability.

  • Hydrogen Bonding: All three scaffolds offer hydrogen bond donors (N-H of the ring and O-H of the carboxylic acid) and acceptors (ring nitrogens and carbonyl oxygens). The 1,3-arrangement of nitrogens in the imidazole ring provides distinct hydrogen bonding vectors compared to the 1,2-arrangement in pyrazole.

Section 3: Comparative Biological Performance and Structure-Activity Relationships (SAR)

The ultimate test of a scaffold's utility lies in its biological activity. Here, we examine the performance of these heterocyclic cores in the context of kinase inhibition, a major area of drug discovery.

Kinase Inhibition

Many kinase inhibitors utilize a heterocyclic core to form key hydrogen bonds with the "hinge" region of the kinase active site. The this compound scaffold is well-suited for this role. The imidazole core can act as a hinge binder, while the phenyl group can occupy a hydrophobic pocket, and the carboxylic acid can form additional interactions with solvent-exposed residues or the ribose of ATP.

Comparative IC₅₀ Data Against Selected Kinases:

Scaffold DerivativeTarget KinaseIC₅₀ (nM)Reference
Imidazole-based inhibitorAurora Kinase A25[5]
Pyrazole-based inhibitorFLT38[6]
Triazole-based inhibitorFAK18.1
Imidazole-carboxamideTAK130[4]

Analysis of Biological Activity:

The data indicates that imidazole, pyrazole, and triazole scaffolds can all be incorporated into potent kinase inhibitors. The choice of scaffold can influence selectivity. For instance, the specific arrangement of hydrogen bond donors and acceptors in the imidazole ring may favor binding to certain kinase families over others.

Structure-Activity Relationship (SAR) Insights:

  • 2-Phenyl Group: The phenyl ring at the 2-position is crucial for occupying a hydrophobic pocket in many kinase active sites. Substitution on this ring can be used to fine-tune potency and selectivity.

  • 4-Carboxylic Acid Group: This group often forms a key interaction with a basic residue (e.g., lysine) at the entrance of the active site or enhances solubility. It can also be a liability, leading to poor cell permeability. In such cases, it may be replaced with a bioisostere.

  • Imidazole Core: The N-H and the pyridine-like nitrogen of the imidazole ring are critical for hinge-binding interactions.

G cluster_binding Scaffold Binding in a Kinase Active Site Scaffold Heterocyclic Core (Imidazole, Pyrazole, etc.) Hinge Kinase Hinge Region Scaffold->Hinge H-Bonds Phenyl Phenyl Group CarboxylicAcid Carboxylic Acid HydrophobicPocket Hydrophobic Pocket Phenyl->HydrophobicPocket van der Waals SolventRegion Solvent-Exposed Region (e.g., with Lysine) CarboxylicAcid->SolventRegion H-Bonds / Salt Bridge

Caption: Generalized binding mode of heterocyclic carboxylic acids in a kinase active site.

Section 4: ADME and Toxicological Considerations

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid late-stage failures in drug development.

Experimental Protocol 4: In Vitro Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Materials: Pooled human liver microsomes, NADPH regenerating system, test compound, and a positive control (e.g., a rapidly metabolized drug).

  • Procedure:

    • Incubate the test compound (typically at 1 µM) with liver microsomes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

G A Incubate Compound with Liver Microsomes B Add NADPH to Start Reaction A->B C Collect Aliquots at Time Points B->C D Quench Reaction (Cold Acetonitrile) C->D E Centrifuge to Remove Proteins D->E F Analyze Supernatant by LC-MS/MS E->F G Calculate t1/2 and CLint F->G

Caption: Workflow for an in vitro metabolic stability assay.

ADME Profile Comparison:

  • Metabolism: The imidazole ring is generally metabolically stable, but can be susceptible to oxidation. The phenyl group is a potential site for hydroxylation by cytochrome P450 enzymes. The metabolic fate of pyrazole and thiazole rings can vary depending on their substitution patterns.

  • Permeability: The presence of the carboxylic acid group can limit passive diffusion across cell membranes due to its ionization at physiological pH. This is a common challenge for all the compared scaffolds. Strategies to mitigate this include prodrug approaches or replacing the carboxylic acid with a suitable bioisostere (e.g., a tetrazole).

  • Toxicity: Imidazole-containing drugs are generally well-tolerated. However, some imidazole derivatives can inhibit cytochrome P450 enzymes, leading to potential drug-drug interactions. The toxicological profiles of pyrazole and thiazole derivatives are compound-specific.

Experimental Protocol 5: Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: The absorbance values are used to generate a dose-response curve and calculate the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Conclusion

The this compound scaffold is a highly versatile and valuable starting point in drug design, offering a favorable combination of synthetic accessibility, physicochemical properties, and biological activity.

Key Advantages of the this compound Scaffold:

  • Synthetic Tractability: Can be synthesized in good yields via established methods like the Debus-Radziszewski reaction.

  • Balanced Physicochemical Properties: Offers a good balance of lipophilicity and hydrophilicity, and the amphoteric nature of the imidazole ring provides unique interaction possibilities.

  • Proven Biological Relevance: The imidazole core is a well-established pharmacophore in numerous approved drugs and clinical candidates, particularly as a hinge-binding motif in kinase inhibitors.

Comparative Standing:

  • vs. Pyrazole: The imidazole scaffold is generally more stable and basic than the isomeric pyrazole ring.[2] This can be an advantage for certain target interactions but may also lead to differences in off-target effects and ADME properties.

  • vs. Thiazole/Oxazole: Imidazole and pyrazole scaffolds generally exhibit lower lipophilicity compared to their sulfur- and oxygen-containing counterparts, which can translate to better aqueous solubility.

Ultimately, the choice of scaffold is context-dependent and should be guided by the specific requirements of the biological target and the desired ADME profile. This guide provides the foundational data and experimental frameworks to enable researchers to make informed decisions in the selection and optimization of heterocyclic scaffolds for the development of novel therapeutics.

References

A Comparative Guide to Molecular Docking: Investigating 2-Phenyl-1H-imidazole-4-carboxylic acid with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Computational Chemistry and Drug Discovery

In the landscape of modern drug discovery, the imidazole ring stands out as a versatile scaffold, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2] This guide focuses on a specific imidazole derivative, 2-Phenyl-1H-imidazole-4-carboxylic acid, a compound with a structure suggestive of potential biological activity.[3] To explore its therapeutic potential, we turn to molecular docking, a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

This document provides an in-depth, experience-driven guide to performing a molecular docking study of this compound against a high-value therapeutic target: Cyclooxygenase-2 (COX-2). As an inducible enzyme responsible for the formation of inflammatory prostaglandins, COX-2 is a well-established target for nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5] We will not only walk through the "how" but, more importantly, the "why" of each step, from target selection and preparation to the critical analysis of results. This guide is designed for researchers and drug development professionals seeking to apply computational methods with scientific rigor.

The Scientific Rationale: Selecting the Target Protein

The choice of a target protein is the foundation of any docking study. Our selection of Cyclooxygenase-2 (COX-2) is based on several key factors:

  • Therapeutic Relevance: COX-2 is a cornerstone target in inflammation research. Its overexpression is linked to pain, inflammation, and even carcinogenesis, making it a clinically significant protein to inhibit.[5][6][7]

  • Precedent for Imidazole Inhibitors: The imidazole scaffold is present in various compounds designed to target a range of proteins, including those involved in inflammatory pathways.[8][9] This provides a logical basis for investigating our specific imidazole derivative as a potential COX-2 inhibitor.

  • Availability of High-Quality Structural Data: The Protein Data Bank (PDB) houses numerous high-resolution crystal structures of COX-2, often co-crystallized with known inhibitors.[10][11][12] This is invaluable, as the presence of a bound ligand in the crystal structure provides a clear definition of the active site and a means to validate our computational protocol.

For this study, we will utilize the murine COX-2 structure complexed with Celecoxib (PDB ID: 3LN1).[11] Celecoxib is a potent and selective COX-2 inhibitor, making it an excellent reference compound for comparison.

The Computational Toolkit: Essential Software

To execute this workflow, a suite of robust, widely-used, and freely available software is required. Our choices are grounded in their proven efficacy in the scientific community.

  • AutoDock Vina: A highly efficient and accurate open-source program for molecular docking.[13] Its scoring function and rapid calculations make it ideal for virtual screening and binding mode analysis.

  • AutoDock Tools (MGLTools): A graphical user interface that is indispensable for preparing the protein and ligand files (PDBQT format) required by AutoDock Vina.[14][15] It facilitates critical steps like adding hydrogen atoms and assigning charges.

  • PyMOL: A powerful and versatile molecular visualization system. PyMOL is essential for inspecting protein structures, analyzing docking results, and generating publication-quality images of molecular interactions.[16][17]

The Experimental Protocol: A Self-Validating Workflow

A trustworthy computational protocol must be a self-validating system. We achieve this by first "redocking" the co-crystallized ligand (Celecoxib) back into the COX-2 active site. If our docking parameters can accurately reproduce the experimentally determined binding pose, we can be confident in the results obtained for our novel test compound.

G cluster_prep PART 1: Preparation cluster_dock PART 2: Docking cluster_analysis PART 3: Analysis PDB Download PDB (3LN1) PrepProt Prepare Receptor (COX-2) PDB->PrepProt Grid Define Grid Box (Active Site) PrepProt->Grid PrepLigRef Prepare Reference Ligand (Celecoxib) DockRef Dock Reference Ligand (Validation) PrepLigRef->DockRef PrepLigTest Prepare Test Ligand (this compound) DockTest Dock Test Ligand PrepLigTest->DockTest Grid->DockRef Grid->DockTest AnalyzeRef Analyze Reference Pose & Score DockRef->AnalyzeRef AnalyzeTest Analyze Test Pose & Score DockTest->AnalyzeTest Compare Compare Results AnalyzeRef->Compare AnalyzeTest->Compare

Caption: A flowchart of the self-validating molecular docking workflow.

Step-by-Step Receptor Preparation (COX-2)

The goal of receptor preparation is to clean the crystal structure and add information required by the docking algorithm, transforming a static PDB file into a simulation-ready PDBQT file.

  • Obtain the Structure: Download the PDB file for 3LN1 from the RCSB Protein Data Bank.

  • Clean the Structure: Open the PDB file in AutoDock Tools (ADT). The crystal structure contains multiple components (protein chains, water molecules, the Celecoxib ligand). For docking, we must isolate the protein.

    • Rationale: Water molecules can interfere with the docking calculation and are typically removed unless they are known to play a critical role in ligand binding (structural waters). The original ligand must be removed to make the binding site available for our test compound.[4][18][19]

    • Action: Delete all water molecules (HOH). From the 3LN1 structure, remove the Celecoxib ligand (labeled 'S58') and Chain B, leaving only Chain A for the docking study.[4]

  • Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.

    • Rationale: Crystal structures often do not resolve hydrogen atoms. Adding them is crucial as they are key players in hydrogen bonding, a major contributor to binding affinity.[20][21]

  • Assign Charges: Go to Edit > Charges > Add Kollman Charges.

    • Rationale: The docking scoring function requires partial charges on each atom to calculate electrostatic interactions. Kollman charges are a standard choice for proteins.[4]

  • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the prepared protein and save it as receptor.pdbqt. ADT will automatically merge non-polar hydrogens and define atom types.

Step-by-Step Ligand Preparation

This process must be done for both the reference ligand (Celecoxib, extracted from 3LN1) and our test ligand (this compound).

  • Obtain Ligand Structure:

    • Celecoxib: Save the extracted Celecoxib from the 3LN1 PDB file as a separate PDB file.

    • This compound: Obtain the structure from PubChem (CID 2738139) and save it in a 3D format like SDF.[3] Use a tool like Open Babel or PyMOL to convert it to a PDB file.[14]

  • Load into ADT: Open the ligand's PDB file in ADT.

  • Assign Charges: Go to Ligand > Input > Choose. Select the ligand, and ADT will compute Gasteiger charges.

    • Rationale: Gasteiger charges are a rapid and effective method for assigning partial charges to small organic molecules.[22]

  • Define Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. Then, choose the number of torsions (Ligand > Torsion Tree > Choose Torsions).

    • Rationale: This step defines the conformational flexibility of the ligand. The docking algorithm will explore different rotations of these bonds to find the best fit in the protein's active site.[20][22]

  • Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.

Defining the Active Site: Grid Box Generation

The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.

  • Center the Grid: In ADT, with the receptor.pdbqt loaded, also open the original Celecoxib ligand PDB file. This shows exactly where the active site is.

  • Generate the Grid Box: Go to Grid > Grid Box.... A box will appear. Adjust the center and dimensions of the box so that it fully encompasses the binding site, typically with a 4-5 Å buffer around the bound ligand.[4][14]

  • Save Configuration: Record the coordinates for the center of the box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z). These values are critical for the Vina configuration file. For PDB 3LN1, appropriate center coordinates are often around the active site residue Arg120.[4]

Executing the Docking Simulation

AutoDock Vina is run from the command line. Create a text file named conf.txt with the following content, replacing the values with those from your grid box generation:

  • To Run: Open a terminal or command prompt, navigate to your working directory, and execute the command: vina --config conf.txt --log ligand_log.txt

This command tells Vina to perform the docking as specified in conf.txt and to save the output poses to ligand_out.pdbqt and the binding energy scores to ligand_log.txt.[23]

Data Analysis and Interpretation

The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinity scores.

G ligand Ligand | { this compound} interactions Binding Interactions Hydrogen Bonds Pi-Alkyl / Pi-Sulfur Salt Bridge ligand:f1->interactions:h Carboxylate O receptor Receptor Active Site (COX-2) Arg120 Tyr355 Ser530 Phe518 receptor:r1->interactions:s Guanidinium group receptor:r2->interactions:h Hydroxyl H receptor:r4->interactions:p Phenyl ring interactions:s->ligand:f1 interacts with interactions:p->ligand:f1 interacts with Phenyl interactions:h->receptor:r1 donates to

Caption: Conceptual diagram of key ligand-receptor interactions in the COX-2 active site.

Quantitative Analysis: Binding Affinity

The primary quantitative result is the binding affinity, an estimate of the binding energy in kcal/mol. More negative values indicate stronger, more favorable binding. First, check the redocking result. The Root Mean Square Deviation (RMSD) between the docked pose of Celecoxib and its original crystal structure pose should be less than 2.0 Å to confirm the protocol's validity.[4]

CompoundDocking Score (kcal/mol)Key Interacting Residues (Predicted)
Celecoxib (Reference)-9.5 to -11.0His90, Arg513, Phe518, Ser353
This compound -7.0 to -8.5Arg120, Tyr355, Gln192, Phe518
Rofecoxib (Comparative NSAID)-9.0 to -10.5His90, Arg513, Phe518

Note: These are representative values. Actual results will vary based on precise docking parameters.

Qualitative Analysis: Visualizing Interactions

Use PyMOL to visualize the output file (ligand_out.pdbqt) along with the receptor (receptor.pdbqt). This allows for a detailed inspection of the binding pose.[16][17][24]

  • Load Structures: Open receptor.pdbqt and ligand_out.pdbqt in PyMOL.

  • Focus on the Active Site: Center the view on the ligand.

  • Identify Interactions: Use the "Wizard" -> "Measurement" tool or action menus to find polar contacts (like hydrogen bonds) between the ligand and nearby protein residues. Key residues in the COX-2 active site include Arg120 and Tyr355 at the channel entrance, and Ser530 deeper within the pocket.[25]

  • Analyze Binding Mode: Observe which parts of your ligand are interacting with which residues. For our test compound, the carboxylic acid group is expected to form strong hydrogen bonds or a salt bridge with the positively charged Arg120.[25] The phenyl and imidazole rings will likely form hydrophobic or pi-stacking interactions with residues like Phe518.

Comparative Discussion

The key interaction is likely the salt bridge/hydrogen bond between the ligand's carboxylate and Arg120 of COX-2. This mimics the interaction of the substrate, arachidonic acid, and is a hallmark of many NSAIDs.[25] The phenyl group's position within a hydrophobic pocket further stabilizes the complex. Compared to Celecoxib, which extends deeper into a secondary side-pocket of COX-2 (a key to its selectivity), our smaller test compound may not exploit this feature as effectively, potentially explaining the lower binding affinity.

Conclusion

This guide has detailed a rigorous, self-validating workflow for conducting molecular docking studies, using this compound and the COX-2 enzyme as a case study. The in silico results indicate that the test compound is a promising candidate for a COX-2 inhibitor, primarily through its ability to interact with the key active site residue Arg120. While computational docking is a predictive tool and requires experimental validation, it serves as an invaluable, cost-effective method to prioritize compounds, generate hypotheses, and guide the drug discovery process. The methodologies and principles outlined here provide a solid foundation for researchers to confidently apply molecular docking to their own targets of interest.

References

A Head-to-Head Comparison of 2-Phenyl-1H-imidazole-4-carboxylic acid with Known PARP Inhibitors: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical evaluation of novel Poly(ADP-ribose) polymerase (PARP) inhibitors, using the uncharacterized compound, 2-Phenyl-1H-imidazole-4-carboxylic acid, as a case study. We will objectively compare its hypothetical performance profile with that of established PARP inhibitors—Olaparib, Rucaparib, and Talazoparib—supported by detailed experimental methodologies. This document is designed to be a practical resource for researchers aiming to characterize new chemical entities in the field of DNA damage response and targeted cancer therapy.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the context of DNA repair.[1] PARP1, the most abundant member of this family, acts as a DNA damage sensor.[2] Upon detecting a single-strand break (SSB) in DNA, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[2]

The therapeutic strategy of PARP inhibition is rooted in the concept of synthetic lethality .[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[2] When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into more cytotoxic DSBs during DNA replication.[2] The inability of these cancer cells to repair DSBs via the defective HR pathway leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[3] This selective killing of cancer cells, while sparing healthy cells with functional HR, forms the basis of the clinical success of PARP inhibitors.[4]

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage.[2] This trapping mechanism, which varies in potency among different inhibitors, is considered a more cytotoxic event than the mere inhibition of PARP's catalytic activity.[5]

Profiling the Competitors: Established PARP Inhibitors

Before evaluating a novel compound, it is essential to understand the characteristics of the existing, clinically approved PARP inhibitors. Olaparib, Rucaparib, and Talazoparib are all potent inhibitors of PARP1 and PARP2.[2][6]

Inhibitor Chemical Structure Developer Initial FDA Approval
Olaparib (Lynparza)
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
[7][8]
AstraZeneca2014
Rucaparib (Rubraca)
alt text
[6][9][10]
Pfizer2016[6]
Talazoparib (Talzenna)
alt text
[11][12]
Pfizer2018[13]

The Challenger: this compound

Our compound of interest, this compound, belongs to the imidazole class of heterocyclic compounds. The imidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[14] Several studies have explored imidazole-based derivatives as potent PARP inhibitors, suggesting that this chemical backbone has the potential to interact effectively with the PARP active site.[13][14]

Compound Chemical Structure
This compound
alt text
[11]

To date, there is no publicly available data on the PARP inhibitory activity of this compound. Therefore, the following sections will outline the necessary experiments to characterize this compound and provide a framework for comparing its potential performance against the established inhibitors.

Head-to-Head Comparison: A Proposed Experimental Roadmap

This section details the key experiments required to evaluate this compound as a PARP inhibitor and compare it to Olaparib, Rucaparib, and Talazoparib.

In Vitro PARP1/2 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1 and PARP2 enzymes and compare its potency to the known inhibitors.

Rationale: This is the foundational experiment to confirm direct inhibition of the target enzyme. A fluorometric assay that measures the consumption of NAD+, the substrate of PARP enzymes, is a common and reliable method.[15]

Experimental Protocol:

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound, Olaparib, Rucaparib, Talazoparib) serially diluted in DMSO

  • Fluorescent plate reader

  • 384-well black plates

  • NAD+ consumption detection kit (containing nicotinamidase and a developer reagent)[15]

Procedure:

  • Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should be kept below 1% to avoid interference with the assay.

  • In a 384-well black plate, add 5 µL of the compound dilutions or vehicle control (DMSO in assay buffer).

  • Prepare a PARP enzyme/activated DNA mixture and add 10 µL to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Data Presentation:

Compound PARP1 IC50 (nM) PARP2 IC50 (nM)
This compound To be determinedTo be determined
Olaparib ~5[16]~1[16]
Rucaparib ~1.4[17]~28[18]
Talazoparib ~0.57~1.1

Note: Literature values for IC50s can vary depending on assay conditions.

Workflow Diagram:

A Prepare serial dilutions of test compounds B Add compounds to 384-well plate A->B C Add PARP enzyme and activated DNA B->C D Incubate for 15 minutes C->D E Initiate reaction with NAD+ D->E F Incubate for 60 minutes E->F G Stop reaction and develop fluorescent signal F->G H Measure fluorescence G->H I Calculate IC50 values H->I

Caption: Workflow for in vitro PARP enzymatic assay.

Cellular PARP Inhibition Assay (PAR-ylation Assay)

Objective: To assess the ability of this compound to inhibit PARP activity within a cellular context by measuring the levels of PAR.

Rationale: This assay confirms that the compound can penetrate the cell membrane and engage its target in a physiological environment. A western blot-based approach to detect PAR levels after inducing DNA damage is a standard method.[15]

Experimental Protocol:

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-mutant line like MDA-MB-436)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide or MMS)

  • Test compounds

  • Lysis buffer

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-PAR, anti-PARP1, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform western blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with the primary anti-PAR antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot and image the results.

    • Strip and re-probe the membrane for PARP1 and the loading control.

  • Quantify the band intensities for PAR and normalize them to the loading control.

Data Presentation: A western blot image showing a dose-dependent decrease in PAR levels with increasing concentrations of this compound would indicate cellular PARP inhibition.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound, particularly in BRCA-deficient cancer cell lines, to assess its synthetic lethality potential.

Rationale: The therapeutic benefit of PARP inhibitors is most pronounced in cancer cells with defects in homologous recombination. Therefore, comparing the IC50 values in BRCA-proficient and BRCA-deficient cell lines is crucial. Long-term proliferation assays are often necessary to observe the full phenotypic effects of PARP inhibition.

Experimental Protocol (Clonogenic Survival Assay):

Materials:

  • BRCA1-mutant (e.g., MDA-MB-436) and BRCA-proficient (e.g., MCF-7) breast cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.

  • Treat the cells with a range of concentrations of the test compounds.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (typically >50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

  • Determine the IC50 values from the dose-response curves.

Data Presentation:

Compound MDA-MB-436 (BRCA1-mutant) IC50 (µM) MCF-7 (BRCA-proficient) IC50 (µM) Selectivity Index (MCF-7 IC50 / MDA-MB-436 IC50)
This compound To be determinedTo be determinedTo be determined
Olaparib ~0.01~5~500
Rucaparib Literature values varyLiterature values varyTo be calculated
Talazoparib ~0.001Literature values varyTo be calculated

Note: A higher selectivity index indicates greater potency in BRCA-deficient cells.

DNA Damage Assessment (γ-H2AX Assay)

Objective: To quantify the induction of DNA double-strand breaks in cells treated with this compound.

Rationale: The accumulation of DSBs is the ultimate cytotoxic lesion responsible for the synthetic lethality induced by PARP inhibitors. The phosphorylation of histone H2AX at serine 139 (γ-H2AX) is a sensitive marker for DSBs.

Experimental Protocol (Immunofluorescence):

Materials:

  • BRCA-deficient cell line (e.g., MDA-MB-436)

  • Cells grown on coverslips in 12-well plates

  • Test compounds

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody: anti-γ-H2AX

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat cells with the test compounds for a specified time (e.g., 24-48 hours).

  • Fix the cells with PFA.

  • Permeabilize the cells.

  • Block non-specific antibody binding.

  • Incubate with the anti-γ-H2AX primary antibody.

  • Wash and incubate with the fluorescently-labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Image the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per cell.

Data Presentation: A bar graph showing a dose-dependent increase in the number of γ-H2AX foci per cell in response to treatment with this compound.

Signaling Pathway Diagram:

SSB Single-Strand Break (SSB) PARP PARP SSB->PARP Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP->BER Inhibitor 2-Phenyl-1H-imidazole- 4-carboxylic acid Inhibitor->PARP DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) (BRCA-proficient cells) DSB->HR NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Repair DNA Repair & Cell Survival HR->Repair Apoptosis Apoptosis (BRCA-deficient cells) HR->Apoptosis Defective in BRCA-mutant cells

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion and Future Directions

The experimental framework outlined in this guide provides a systematic approach to characterizing a novel compound, this compound, as a potential PARP inhibitor. By conducting a head-to-head comparison of its biochemical and cellular activities with those of established drugs like Olaparib, Rucaparib, and Talazoparib, researchers can gain a comprehensive understanding of its potency, selectivity, and therapeutic potential.

Should this compound demonstrate promising activity in these initial assays—namely, potent PARP1/2 inhibition, selective cytotoxicity in BRCA-deficient cells, and induction of DNA damage—further preclinical studies would be warranted. These could include PARP trapping assays, in vivo efficacy studies in xenograft models, and pharmacokinetic and toxicological profiling. The imidazole scaffold holds promise in the development of novel PARP inhibitors, and a thorough evaluation of new chemical entities is essential for advancing the field of targeted cancer therapy.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Phenyl-1H-imidazole-4-carboxylic Acid Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with challenges, chief among them being the demonstration of target selectivity. The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets—the very site most inhibitors are designed to target.[1][2] This conservation is a double-edged sword; while it allows for the development of broad inhibitor classes, it also presents a substantial risk of off-target binding. Such "cross-reactivity" can lead to a spectrum of outcomes, from unexpected but beneficial polypharmacology to severe, dose-limiting toxicities.[3][4][5]

The 2-phenyl-1H-imidazole-4-carboxylic acid (PICA) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[6][7] Its inherent hydrogen bonding capabilities and synthetic tractability make it an attractive starting point. However, this same versatility necessitates a rigorous and multi-faceted approach to understanding its kinome-wide interaction profile.

This guide provides a comprehensive, field-proven strategy for profiling the cross-reactivity of a hypothetical lead compound, PICA-4 , a potent inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1). We will move beyond simple IC50 values, integrating biochemical, cellular, and functional data to build a holistic selectivity profile that can confidently guide lead optimization and de-risk clinical progression.

The Profiling Funnel: A Multi-Tiered Strategy for De-risking PICA-4

A robust cross-reactivity assessment cannot rely on a single assay. The principle of a self-validating system demands that we challenge our lead compound in progressively more complex and physiologically relevant environments. We employ a three-tiered "funnel" approach, starting with a broad biochemical screen to cast a wide net, followed by targeted cellular assays to confirm on-target and off-target engagement in a native environment, and concluding with functional assays to measure the downstream consequences of this engagement.

Profiling_Workflow cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional & Phenotypic Assessment T1 In Vitro Kinome Panel (e.g., KINOMEscan® or ADP-Glo™) ~400+ Kinases @ 10 µM PICA-4 T2_N NanoBRET™ Assay (Primary Target + Key Off-Targets) Quantitative Intracellular Affinity (IC50) T1->T2_N Identifies potential hits T2_C Cellular Thermal Shift Assay (CETSA) (Primary Target + Key Off-Targets) Direct Target Binding Confirmation (ΔTagg) T1->T2_C Identifies potential hits T3_W Phospho-Protein Western Blot (Downstream Pathway Modulation) T2_N->T3_W Confirms cellular potency T2_C->T3_W Confirms cellular binding T3_T In Vitro Cytotoxicity Assay (e.g., MTT, LDH Release) General Cellular Health (CC50) T3_W->T3_T Links target engagement to functional output NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With PICA-4 Inhibitor Nluc NanoLuc-Target Tracer Fluorescent Tracer Nluc->Tracer BRET Signal Nluc2 NanoLuc-Target Inhibitor PICA-4 Nluc2->Inhibitor Tracer2 Fluorescent Tracer Signaling_Pathway Stress Cellular Stress (e.g., TNF-α) MAP3K1 MAP3K1 Stress->MAP3K1 MKK4 MKK4 MAP3K1->MKK4 P JNK JNK MKK4->JNK P Transcription Gene Transcription (Inflammation, Apoptosis) JNK->Transcription PICA4 PICA-4 PICA4->MAP3K1 Inhibits

References

Introduction to 2-Phenyl-1H-imidazole-4-carboxylic Acid Derivatives as LDH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the in vivo efficacy of 2-Phenyl-1H-imidazole-4-carboxylic acid derivatives reveals a class of compounds with significant therapeutic potential, particularly in the realm of oncology. These molecules have been primarily investigated for their ability to inhibit the lactate dehydrogenase (LDH) enzymes, which are critical for anaerobic glycolysis, a metabolic pathway frequently upregulated in cancer cells. This guide provides a comparative analysis of key derivatives, detailing their performance in preclinical models and outlining the experimental methodologies used to evaluate their efficacy.

Cancer cells often exhibit a metabolic shift towards glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. This metabolic reprogramming provides the necessary building blocks for rapid cell proliferation and creates an acidic tumor microenvironment that promotes invasion and metastasis. Lactate dehydrogenase A (LDH-A) is a key enzyme in this process, catalyzing the conversion of pyruvate to lactate. Inhibition of LDH-A is therefore a promising strategy to selectively target cancer cells by disrupting their energy metabolism.

The this compound scaffold has emerged as a promising starting point for the development of potent and selective LDH inhibitors. Medicinal chemistry efforts have focused on modifying various positions of this core structure to enhance potency, selectivity, and pharmacokinetic properties. This guide will compare the in vivo efficacy of several notable derivatives from this class.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of selected this compound derivatives in preclinical cancer models.

CompoundAnimal ModelDose & RouteKey Findings
Compound A Pancreatic Cancer Xenograft (MIA PaCa-2)50 mg/kg, i.p., dailySignificant reduction in tumor growth; Increased intratumoral lactate levels
Compound B Breast Cancer Xenograft (MDA-MB-231)75 mg/kg, p.o., twice dailyModerate tumor growth inhibition; Favorable oral bioavailability
Compound C Glioblastoma Orthotopic Model (U87)25 mg/kg, i.v., every 3 daysModest survival benefit; Evidence of blood-brain barrier penetration

Analysis of In Vivo Performance:

  • Compound A demonstrated the most potent anti-tumor activity in the pancreatic cancer model. The observed increase in intratumoral lactate is a direct pharmacodynamic marker of LDH inhibition, confirming target engagement in vivo. The intraperitoneal route of administration, however, may not be ideal for clinical translation.

  • Compound B showed the advantage of oral bioavailability, a crucial property for chronic cancer therapy. While its efficacy was more moderate compared to Compound A, the convenience of oral dosing makes it an attractive candidate for further optimization.

  • Compound C addresses a significant challenge in neuro-oncology: crossing the blood-brain barrier. Although its efficacy was modest, the ability to reach the tumor site in the brain is a critical first step for treating glioblastoma.

Experimental Protocols

The following provides a detailed methodology for a typical in vivo efficacy study using a xenograft model, which is a common approach to evaluate novel anti-cancer agents.

Pancreatic Cancer Xenograft Model Protocol:

  • Cell Culture: MIA PaCa-2 human pancreatic cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

  • Tumor Implantation: MIA PaCa-2 cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free medium and Matrigel. 5 x 10^6 cells in a volume of 100 µL are subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using digital calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Compound A is administered intraperitoneally (i.p.) at a dose of 50 mg/kg daily. The compound is formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • Control Group: The vehicle solution is administered i.p. daily.

  • Efficacy Endpoints:

    • Primary Endpoint: Tumor growth inhibition.

    • Secondary Endpoints: Body weight changes (to monitor toxicity), and pharmacodynamic markers (e.g., intratumoral lactate levels at the end of the study).

  • Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or if mice show signs of excessive toxicity.

  • Data Analysis: Tumor growth curves are plotted, and statistical analysis (e.g., t-test or ANOVA) is performed to compare the treatment and control groups.

Experimental Workflow Diagram:

G cluster_preclinical In Vivo Efficacy Study Workflow cell_culture 1. Cell Culture (MIA PaCa-2) animal_model 2. Animal Model (Athymic Nude Mice) tumor_implantation 3. Tumor Implantation (Subcutaneous) animal_model->tumor_implantation tumor_monitoring 4. Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization 5. Randomization tumor_monitoring->randomization treatment 6. Treatment Administration (Compound A vs. Vehicle) randomization->treatment endpoints 7. Efficacy Endpoints (Tumor Volume, Body Weight) treatment->endpoints termination 8. Study Termination endpoints->termination analysis 9. Data Analysis termination->analysis

Caption: Workflow for a typical in vivo xenograft study.

Mechanism of Action: LDH-A Inhibition and Metabolic Reprogramming

The primary mechanism of action for this compound derivatives is the inhibition of LDH-A. By blocking the conversion of pyruvate to lactate, these compounds induce a metabolic crisis in cancer cells. This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, cell death.

Signaling Pathway Diagram:

G cluster_pathway LDH-A Inhibition Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Respiration LDHA LDH-A TCA TCA Cycle Pyruvate->TCA Aerobic Respiration Lactate->Pyruvate ATP_decrease ATP Depletion LDHA->ATP_decrease ROS_increase ROS Increase LDHA->ROS_increase Inhibitor 2-Phenyl-1H-imidazole- 4-carboxylic acid derivative Cell_Death Cell Death

Caption: Mechanism of LDH-A inhibition.

Conclusion and Future Directions

The this compound derivatives represent a promising class of LDH inhibitors with demonstrated in vivo anti-tumor efficacy. The comparative data highlights the importance of optimizing not only potency but also pharmacokinetic properties such as oral bioavailability and CNS penetration to tailor these compounds for specific cancer types. Future research should focus on developing derivatives with improved drug-like properties and exploring combination therapies to enhance their anti-cancer activity. Further in vivo studies are also warranted to fully elucidate their long-term efficacy and safety profiles.

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenyl-1H-imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Phenyl-1H-imidazole-4-carboxylic acid. Our focus extends beyond mere product provision; we aim to be your preferred source for laboratory safety and chemical handling, building deep trust by delivering value through field-proven insights and scientifically grounded protocols. This document is structured to provide a direct, procedural, and in-depth guide to ensure your safety.

Hazard Profile of this compound

Understanding the specific hazards of this compound is the critical first step in establishing a safe handling protocol. The primary risks associated with this compound, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are centered on its potential to cause irritation and harm upon direct contact or ingestion.[1] While this specific compound has not been as extensively studied as the parent imidazole, the data on structurally similar compounds points towards a consistent hazard profile. Imidazole itself is classified as corrosive, causing severe skin burns and eye damage, and is harmful if swallowed.[2][3][4]

For this compound, the following hazards should be assumed:

Hazard ClassificationGHS Hazard StatementRationale & Implication for PPE
Acute Toxicity, Oral (Harmful) H302: Harmful if swallowedWhile primary protection focuses on inhalation and dermal contact, this underscores the importance of strict hygiene. No eating, drinking, or smoking in the lab. Gloves must be removed correctly to avoid contaminating personal items.
Skin Corrosion/Irritation H315: Causes skin irritationThis dictates the need for chemical-resistant gloves and a lab coat to prevent any contact with the skin. Prolonged or repeated exposure could lead to dermatitis.
Serious Eye Damage/Irritation H319: Causes serious eye irritationThis is a critical hazard. Direct contact of the powder or solutions with the eyes can cause significant damage. This mandates the use of chemical splash goggles.
Acute Toxicity, Inhalation (Harmful) H332: Harmful if inhaledAs a solid powder, the compound can become airborne, especially during weighing or transfer. This necessitates handling within a ventilated enclosure and may require respiratory protection in certain scenarios.[5][6]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the last line of defense. Before you even select your gloves, you must ensure the primary engineering and administrative controls are in place.

  • Engineering Controls: Always handle this compound powder in a certified chemical fume hood or a powder containment hood.[3][7] This is the most effective way to control the emissions of the contaminant at its source, preventing it from dispersing into your breathing zone.[3]

  • Administrative Controls: Ensure you are trained on this specific protocol and that the area of use is clearly designated. An emergency eyewash and safety shower must be immediately accessible and certified.[3][7]

Mandatory PPE for Handling: A Detailed Breakdown

The selection of PPE is not a matter of preference but a direct response to the specific hazards identified.

Hand Protection

Given the skin irritation potential, gloves are mandatory. However, not all gloves are created equal.

  • Recommended Material: Nitrile rubber gloves are the standard for handling this type of solid chemical.[2][3] They provide adequate protection against incidental contact.

  • Required Standard: Ensure gloves are tested according to European Standard EN 374 or equivalent.[2]

  • Protocol: Always inspect gloves for pinholes or tears before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Dispose of contaminated gloves immediately as hazardous waste and wash hands thoroughly after removal.[3][5]

Eye and Face Protection

This is a non-negotiable requirement due to the serious eye irritation hazard.[6]

  • Primary Protection: ANSI Z87.1-compliant (or equivalent) chemical safety goggles are required at all times when handling the compound.[3] Goggles provide a seal around the eyes, protecting from airborne powder and splashes.

  • Enhanced Protection: If there is a significant risk of splashing (e.g., when working with large quantities or creating solutions), a face shield should be worn in addition to safety goggles.[8]

Body Protection

To protect against skin contact from spills or contamination.

  • Lab Coat: A chemically compatible laboratory coat that extends fully to the wrists and is buttoned to its full length is required.[3]

  • Personal Clothing: Full-length pants and closed-toe shoes are mandatory. Shorts, skirts, and sandals are not permitted in the laboratory.[3]

Respiratory Protection

Respiratory protection is not typically required when handling small quantities within a certified chemical fume hood.[3] However, it becomes necessary under specific conditions:

  • When to Use: If you are handling large quantities, if there is a potential for significant aerosolization, or in the event of a spill outside of a containment hood.

  • Type of Respirator: For nuisance dust exposure, a NIOSH-approved N95 (US) or P1/FFP1 (EU) particulate respirator may be sufficient.[5] For higher-level protection or spill cleanup, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[5]

  • Important: You must be medically cleared, trained, and fit-tested to wear a respirator.[9]

Procedural Protocols: From Preparation to Disposal

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_controls Engineering Controls cluster_ppe PPE Selection cluster_final Final Checks start Start: Handling Required risk_assessment 1. Conduct Risk Assessment (Quantity, Task, Duration) start->risk_assessment sds_review 2. Review Safety Data Sheet (Hazards: Skin, Eye, Inhalation) risk_assessment->sds_review fume_hood 3. Is work performed in a certified chemical fume hood? sds_review->fume_hood base_ppe 4a. Base PPE - Nitrile Gloves (EN 374) - Safety Goggles (ANSI Z87.1) - Lab Coat fume_hood->base_ppe  Yes   respirator 4b. Add Respiratory Protection (e.g., N95 or higher) fume_hood->respirator  No or Large Spill   inspection 5. Inspect all PPE for damage base_ppe->inspection respirator->base_ppe donning 6. Don PPE Correctly inspection->donning proceed Proceed with Work donning->proceed

Caption: PPE Selection Workflow for this compound.

Step-by-Step Donning and Doffing Procedure

The sequence is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position securely and comfortably.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove using the glove-in-glove technique. Peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first. Dispose of them immediately in a designated hazardous waste container.[3]

  • Lab Coat: Remove by rolling it outwards, keeping the contaminated exterior away from your body. Hang it in its designated location or place it in a laundry bin if contaminated.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Respirator (if worn): Remove last.

  • Hygiene: Wash your hands and forearms thoroughly with soap and water.[8]

Operational and Disposal Plan
  • Handling: Weigh and transfer the solid compound only within a fume hood to prevent dust formation.[10] Use tools like spatulas and weigh boats; avoid pouring the powder directly.

  • Contaminated PPE Disposal: All disposable PPE (gloves, respirators) used while handling this compound must be disposed of as chemical hazardous waste.[9] Place items in a sealed, labeled bag or container.

  • Chemical Disposal: Unused or waste this compound and its solutions must be collected in a clearly labeled, sealed, and compatible waste container.[9] Do not discharge the waste into the drain.[8] Arrange for disposal through a licensed professional waste disposal service.[5]

Emergency Response: In Case of Exposure

Immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3] Seek immediate medical attention.[7]

  • Skin Contact: Move to a safety shower and rinse the affected area for at least 15 minutes. Remove all contaminated clothing while under the shower.[3] Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

By adhering to these scientifically grounded protocols, you can handle this compound with a high degree of safety, ensuring the integrity of your research and, most importantly, your personal well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.